molecular formula C7H8N2O B581803 1-(2-Methylpyrimidin-5-yl)ethanone CAS No. 1225223-42-6

1-(2-Methylpyrimidin-5-yl)ethanone

Cat. No.: B581803
CAS No.: 1225223-42-6
M. Wt: 136.154
InChI Key: TWNSRXTUWVTDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSRXTUWVTDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733598
Record name 1-(2-Methylpyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225223-42-6
Record name 1-(2-Methylpyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpyrimidin-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone: A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: While the initial topic of interest was 1-(2-methylpyrimidin-5-yl)ethanone, a comprehensive search revealed a lack of extensive documentation for this specific molecule. However, the closely related analogue, 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone (CAS No. 66373-25-9) , is a well-characterized and highly significant building block in contemporary medicinal chemistry. This guide has therefore been expertly curated to focus on this scientifically pertinent compound, providing researchers, scientists, and drug development professionals with a detailed technical resource on its synthesis, characterization, and critical applications.

Executive Summary: The Strategic Value of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically approved therapeutics, particularly in oncology. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a critical family of enzymes often dysregulated in cancer and other diseases. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone emerges as a pivotal starting material, offering strategically positioned functional groups—an amino group for hinge binding and an acetyl group for further chemical elaboration—making it an invaluable precursor for the synthesis of potent and selective kinase inhibitors and other bioactive molecules. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and a detailed look into its application in the development of next-generation therapeutics.

Physicochemical & Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice. The following table summarizes the key data for 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.

PropertyValueSource(s)
CAS Number 66373-25-9[1]
IUPAC Name 1-(2-amino-4-methylpyrimidin-5-yl)ethanone[1]
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical Form Solid
SMILES CC1=NC(=NC=C1C(=O)C)N[1]
InChI Key LWZQQJIAMSDELT-UHFFFAOYSA-N[1]
Storage Keep in a dark place, inert atmosphere, room temperature.

Safety Profile:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)

Data compiled from supplier safety data sheets.[2][3]

Synthesis Protocol: A Validated Approach

The synthesis of 2-aminopyrimidines is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine. For 1-(2-amino-4-methylpyrimidin-5-yl)ethanone, a reliable route is the reaction between 3-acetyl-2,4-pentanedione (a tautomer of which is essentially acetylacetone with an additional acetyl group) and guanidine hydrochloride.

Causality of Experimental Choices: The use of a base like sodium ethoxide is critical to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile for the cyclization reaction. Ethanol is an excellent solvent as it readily dissolves the reactants and the base, while also allowing for heating to a sufficient temperature to drive the reaction to completion. The work-up with water precipitates the organic product, which is less soluble in the aqueous medium, allowing for its isolation by filtration.

Detailed Step-by-Step Methodology

Materials:

  • 3-Acetyl-2,4-pentanedione

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at room temperature. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 20-30 minutes.

  • Reactant Addition: Add 3-acetyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation and Isolation: Pour the concentrated residue into cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methylpyrimidin-5-yl)ethanone.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Guanidine HCl Guanidine HCl Reflux (4-6h) Reflux (4-6h) Guanidine HCl->Reflux (4-6h) 3-Acetyl-2,4-pentanedione 3-Acetyl-2,4-pentanedione 3-Acetyl-2,4-pentanedione->Reflux (4-6h) Sodium Ethoxide (in Ethanol) Sodium Ethoxide (in Ethanol) Sodium Ethoxide (in Ethanol)->Reflux (4-6h) Solvent Removal Solvent Removal Reflux (4-6h)->Solvent Removal Reaction Completion Precipitation (H2O) Precipitation (H2O) Solvent Removal->Precipitation (H2O) Filtration & Wash Filtration & Wash Precipitation (H2O)->Filtration & Wash Recrystallization Recrystallization Filtration & Wash->Recrystallization 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone Recrystallization->1-(2-Amino-4-methylpyrimidin-5-yl)ethanone Purified Product

Caption: Synthetic workflow for 1-(2-amino-4-methylpyrimidin-5-yl)ethanone.

Characterization and Analytical Profile

A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR δ (ppm): ~8.5 (s, 1H, pyrimidine H), ~6.5-7.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, -COCH₃), ~2.4 (s, 3H, pyrimidine-CH₃).
¹³C NMR δ (ppm): ~195 (-C=O), ~163 (C-NH₂), ~160 (pyrimidine C), ~158 (pyrimidine C), ~115 (pyrimidine C), ~30 (-COCH₃), ~24 (pyrimidine-CH₃).
IR (cm⁻¹) ~3300-3500 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=N stretch), ~1550 (N-H bend).
Mass Spec. [M+H]⁺ = 152.08

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental verification is essential.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2-amino-4-methylpyrimidin-5-yl)ethanone into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding).

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be required.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

1-(2-Amino-4-methylpyrimidin-5-yl)ethanone is a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The 2-aminopyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.

A prime example of its application is in the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression is linked to various cancers.[4][5]

Exemplary Synthetic Application: Synthesis of a Diaryl-pyrimidine Scaffold

The acetyl group on the pyrimidine ring can be utilized in condensation reactions, such as a Claisen-Schmidt condensation with an aromatic aldehyde, to form a chalcone intermediate. This chalcone can then be cyclized with guanidine to introduce a second pyrimidine ring or other heterocyclic systems, leading to more complex and potentially more potent bioactive molecules.

Reaction Scheme:

G compoundA 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone intermediate Chalcone Intermediate compoundA->intermediate Base (e.g., NaOH), EtOH compoundB Aromatic Aldehyde (Ar-CHO) compoundB->intermediate final_product Substituted Diaryl-pyrimidine(Kinase Inhibitor Scaffold) intermediate->final_product Base, Reflux compoundC Guanidine HCl compoundC->final_product G cluster_pathway Simplified Aurora Kinase Signaling in Mitosis Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Upstream_Signaling Upstream Signaling (e.g., Ras/MAPK) Receptor_Tyrosine_Kinases->Upstream_Signaling Aurora_A_Kinase Aurora A Kinase (Target) Upstream_Signaling->Aurora_A_Kinase Activation Mitotic_Spindle_Formation Mitotic Spindle Formation Aurora_A_Kinase->Mitotic_Spindle_Formation Phosphorylation Chromosome_Segregation Chromosome Segregation Mitotic_Spindle_Formation->Chromosome_Segregation Cell_Proliferation Uncontrolled Cell Proliferation (Cancer) Chromosome_Segregation->Cell_Proliferation Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->Aurora_A_Kinase Inhibition

Sources

A Technical Guide to 1-(2-Methylpyrimidin-5-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methylpyrimidin-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound serves as a valuable synthon for generating diverse molecular scaffolds. This document will detail its physicochemical properties, outline plausible synthetic strategies, discuss analytical characterization techniques, and explore its potential applications, grounded in established chemical principles and supported by relevant literature.

Core Molecular Attributes

This compound is a derivative of pyrimidine, a diazine heterocycle that is a core component of nucleic acids. The presence of a methyl group at the 2-position and an acetyl (ethanone) group at the 5-position imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈N₂OCalculated
Molecular Weight 136.15 g/mol Calculated
IUPAC Name This compound-
CAS Number Not assigned-

The molecular structure consists of a pyrimidine ring substituted with a methyl group and an acetyl group. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, influencing the molecule's solubility and its potential to interact with biological targets. The acetyl group provides a reactive handle for further chemical modifications.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for the construction and functionalization of the pyrimidine core. A plausible and efficient synthetic route would involve the condensation of a three-carbon synthon with acetamidine.

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitably substituted 1,3-dicarbonyl compound or its equivalent with acetamidine. This is a variation of the classical pyrimidine synthesis.

Synthetic_Pathway reagent1 Acetamidine intermediate Condensation & Cyclization reagent1->intermediate reagent2 Ethyl 2-acetyl-3-oxobutanoate (or equivalent) reagent2->intermediate product This compound intermediate->product Dehydration

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Procedure

The following protocol is a generalized procedure based on known pyrimidine syntheses. Optimization of reaction conditions, such as temperature, solvent, and base, would be necessary to achieve high yields.

  • Reaction Setup: To a solution of acetamidine hydrochloride (1.1 equivalents) and a suitable base (e.g., sodium ethoxide, 2.2 equivalents) in anhydrous ethanol, add a 1,3-dicarbonyl equivalent suitable for forming the 5-acetylpyrimidine structure.

  • Condensation: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality of Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride and facilitate the nucleophilic attack on the dicarbonyl compound. Anhydrous conditions are necessary to prevent hydrolysis of the reactants and intermediates.

Analytical Characterization

A comprehensive characterization of this compound would involve a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.

Spectroscopic and Spectrometric Data (Predicted)

Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:

TechniqueExpected Observations
¹H NMR - Singlet for the acetyl protons (~2.6 ppm).- Singlet for the methyl protons on the pyrimidine ring (~2.8 ppm).- Two singlets for the pyrimidine ring protons (~8.9 and ~9.2 ppm).
¹³C NMR - Resonances for the acetyl carbonyl (~197 ppm), pyrimidine ring carbons (150-165 ppm), and methyl carbons (~25 ppm).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 136.
IR Spectroscopy - Strong C=O stretching vibration for the ketone (~1690 cm⁻¹).- C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1600 cm⁻¹).

Self-Validation: The combination of these techniques provides a self-validating system. For instance, the molecular weight from mass spectrometry should match the calculated value from the formula, which is in turn confirmed by the integration and chemical shifts in the NMR spectra.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The structural motifs present in this compound make it a valuable scaffold for the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be readily modified through various reactions, including:

  • Aldol Condensation: To introduce new carbon-carbon bonds.

  • Reduction: To form the corresponding alcohol, which can be further functionalized.

  • Halogenation: At the alpha-carbon of the acetyl group to create a reactive site for nucleophilic substitution.

These transformations allow for the exploration of a broad chemical space in the search for new drug candidates.

Potential Biological Activities

While the specific biological activity of this compound is not extensively documented, related pyrimidine-containing compounds have shown a wide array of pharmacological effects. These include, but are not limited to, anticancer, antiviral, and antimicrobial activities.[1] The 2-methyl-5-acetylpyrimidine core can be considered a privileged scaffold for kinase inhibitors and other enzyme-targeted therapies.

Applications cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas core This compound mod1 Aldol Condensation core->mod1 mod2 Reduction core->mod2 mod3 Halogenation core->mod3 app1 Anticancer Agents mod1->app1 Leads to app2 Antiviral Compounds mod1->app2 Leads to app3 Kinase Inhibitors mod1->app3 Leads to mod2->app1 Leads to mod2->app2 Leads to mod2->app3 Leads to mod3->app1 Leads to mod3->app2 Leads to mod3->app3 Leads to

Caption: Potential applications derived from this compound.

Conclusion

This compound, with a molecular weight of 136.15 g/mol , represents a key building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. Its straightforward, albeit theoretical, synthesis and the reactivity of its acetyl group make it an attractive starting material for the generation of compound libraries aimed at discovering new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant potential for the field of drug development.

References

  • PubChem. 1-(Pyrimidin-5-yl)ethan-1-one.
  • ChemSrc. 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone. [Link]
  • Google Patents. Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
  • J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link]
  • MDPI. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]
  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]
  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

1-(2-Methylpyrimidin-5-yl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key heterocyclic ketone intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with both a high-level strategic understanding and detailed, practical methodologies. We will explore several core synthetic strategies, including modern palladium-catalyzed cross-coupling reactions and classical cyclocondensation approaches. Each pathway is critically evaluated, explaining the chemical logic behind procedural choices, and is supported by detailed experimental protocols and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a substituted pyrimidine derivative featuring a methyl group at the C2 position and an acetyl group at the C5 position. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] The specific substitution pattern of this molecule makes it a valuable building block for introducing a functionalized pyrimidine moiety into larger, more complex molecular architectures. Its utility spans from the synthesis of enzyme inhibitors to the development of novel materials.[1][2] Understanding efficient and scalable routes to this intermediate is therefore of significant interest to the scientific community.

This guide moves beyond a simple recitation of recipes. It aims to provide a deep, mechanistic understanding of the available synthetic choices, empowering scientists to select and optimize the route best suited for their specific research and development goals.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical starting point for any synthesis is a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily accessible precursors. This process reveals the primary strategic disconnections and illuminates the most viable forward-synthetic pathways.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies:

  • C-C Bond Formation via Cross-Coupling: Attaching the acetyl group to a pre-formed 2-methylpyrimidine ring.

  • Pyrimidine Ring Construction: Building the heterocyclic core from acyclic precursors that already contain the necessary carbon fragments.

  • Functional Group Interconversion: Modifying a different functional group at the C5 position into the desired acetyl group.

We will now explore the forward synthesis for the most prominent of these strategies.

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

The most versatile and widely adopted strategy for constructing C(sp²)-C(sp²) bonds on heteroaromatic systems is the palladium-catalyzed cross-coupling reaction.[3][4] This approach offers high functional group tolerance and generally good yields. The key intermediate for this pathway is a 5-halo-2-methylpyrimidine , typically 5-bromo-2-methylpyrimidine.

Synthesis of the Key Intermediate: 5-Bromo-2-methylpyrimidine

The availability of this starting material is crucial. One common method involves the cyclocondensation of 2-bromomalonaldehyde with acetamidine.[5] This provides a direct and efficient route to the required pyrimidine core.

Cross-Coupling Variants

The Stille reaction couples the halo-pyrimidine with an organotin reagent.[6][7] For introducing an acetyl group, (1-ethoxyvinyl)tributylstannane is an excellent reagent. The resulting vinyl ether is then hydrolyzed under acidic conditions to reveal the ketone.

  • Expertise & Experience: The primary advantage of the Stille coupling is the stability of organostannanes to air and moisture.[6][7] However, a significant drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical development.

G start 5-Bromo-2-methylpyrimidine intermediate 2-Methyl-5-(1-ethoxyvinyl)pyrimidine start->intermediate Stille Coupling reagent (1-Ethoxyvinyl)tributylstannane Pd(PPh₃)₄, Toluene final This compound intermediate->final Hydrolysis hydrolysis Aqueous HCl G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide label_oa Oxidative Addition pd0->label_oa pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 label_tm Transmetalation pd2_halide->label_tm pd2_r2->pd0 label_re Reductive Elimination pd2_r2->label_re label_oa->pd2_halide R¹-X label_tm->pd2_r2 R²-M label_re->pd0 R¹-R²

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Pathway II: Pyrimidine Ring Construction (Cyclocondensation)

An alternative to functionalizing a pre-existing ring is to construct the pyrimidine ring itself from acyclic precursors. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a prime example of this strategy. [8] For the synthesis of this compound, the required precursors are acetamidine (to provide the C2-methyl group and N1/N3 atoms) and a synthon for 2-acetylmalondialdehyde.

  • Expertise & Experience: This approach can be highly efficient and cost-effective, especially for large-scale synthesis, as it often uses inexpensive starting materials. The main challenge lies in the synthesis or availability of the substituted 1,3-dicarbonyl component. Enaminones or enol ethers are frequently used as stable and reactive equivalents of the unstable 1,3-dicarbonyl compounds.

G start1 Acetamidine Hydrochloride product This compound start1->product Cyclocondensation start2 2-Acetyl-3-(dimethylamino)acrolein start2->product Cyclocondensation conditions Base (e.g., NaOEt) Ethanol, Reflux

Caption: Cyclocondensation pathway to the target compound.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific project requirements, such as scale, purity requirements, cost, and available equipment.

ParameterPathway I: Cross-CouplingPathway II: Cyclocondensation
Versatility High (especially for analogue synthesis)Moderate to Low
Scalability Moderate (catalyst cost, purification)High (often uses bulk starting materials)
Key Challenge Synthesis of organometallic reagent; removal of metal catalyst residues.Synthesis/stability of the 1,3-dicarbonyl precursor.
Typical Steps 2-3 steps from basic precursors.1-2 steps from advanced precursors.
Cost Can be high due to palladium catalysts and ligands.Potentially lower cost for large scale.
Toxicity Concerns High for Stille (tin); lower for Suzuki/Negishi.Generally lower, depends on specific reagents.

Detailed Experimental Protocols

The following protocol is a representative example based on the Stille cross-coupling strategy, chosen for its reliability and well-documented reaction class. Note: All operations involving organotin reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis via Stille Coupling

Step 1: Synthesis of 5-Bromo-2-methylpyrimidine This step is based on established literature procedures for pyrimidine synthesis. [5]1. To a solution of 2-bromomalonaldehyde (1.0 eq) in ethanol, add acetamidine hydrochloride (1.1 eq) and sodium ethoxide (2.2 eq). 2. Stir the reaction mixture at room temperature for 12 hours. 3. Monitor the reaction by TLC until the starting material is consumed. 4. Quench the reaction with water and extract the product with ethyl acetate. 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 6. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methylpyrimidine.

Step 2: Stille Coupling and Hydrolysis

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

  • Add (1-ethoxyvinyl)tributylstannane (1.2 eq) via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin salts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate to obtain the crude vinyl ether intermediate.

  • Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

  • Stir at room temperature for 2 hours until hydrolysis is complete (monitor by TLC).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratory-scale synthesis and the generation of analogues, palladium-catalyzed cross-coupling reactions, particularly the Suzuki or Negishi variants, offer the greatest flexibility and efficiency, despite the need for careful removal of metal residues. For large-scale, cost-effective production, a convergent cyclocondensation strategy may be superior, provided the required dicarbonyl precursor is accessible. The detailed analysis and protocols provided in this guide serve as a robust foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Díaz-Fernández, M., Calvo-Losada, S., Quirante, J.-J., Sarabia, F., Algarra, M., & Pino-González, M.-S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • Organic Chemistry Portal. Stille Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Patents, Google. (CN110642788A) Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Patents, Google. (CN113683571A) Preparation method of 2-methyl-5-bromopyrimidine.
  • Rammimger, N. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1753. [Link]
  • Wikipedia. Stille reaction. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylpyrimidin-5-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of its spectral features and outlining the experimental protocols necessary for obtaining high-quality data.

The Central Role of NMR in Structural Verification

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the chemical environment of each atom, their connectivity, and the spatial relationships between them. For a molecule like this compound, NMR is crucial for confirming the successful synthesis of the target structure and for unambiguously assigning the positions of the methyl and acetyl groups on the pyrimidine ring.

I. Molecular Structure and Predicted NMR Resonances

A thorough understanding of the molecular structure is the foundation for interpreting any NMR spectrum. The structure of this compound, with its distinct proton and carbon environments, gives rise to a predictable set of NMR signals.

Molecular Structure Diagram

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assignment Peak Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: Workflow for comprehensive NMR-based structure elucidation.

Key 2D NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. [1]For this compound, a COSY spectrum would show no cross-peaks between the aromatic protons or the methyl groups as they are all singlets, confirming their isolated nature.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. [2]This is invaluable for assigning the carbon signals corresponding to the protonated carbons. For this molecule, HSQC would show correlations between:

    • The proton at ~9.2 ppm and the carbon at ~156 ppm (H4-C4).

    • The proton at ~8.8 ppm and the carbon at ~158 ppm (H6-C6).

    • The protons of the C2-methyl group (~2.8 ppm) and its corresponding carbon (~24 ppm).

    • The protons of the acetyl methyl group (~2.7 ppm) and its corresponding carbon (~26 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. [3]This is particularly useful for assigning quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

    • H4 to C2, C5, and the carbonyl carbon.

    • H6 to C2, C5, and C4.

    • The C2-methyl protons to C2 and C6.

    • The acetyl methyl protons to the carbonyl carbon and C5.

V. Conclusion

The comprehensive NMR analysis of this compound, utilizing both 1D and 2D techniques, provides an unambiguous confirmation of its chemical structure. The detailed interpretation of the ¹H and ¹³C NMR spectra, supported by advanced correlation experiments, serves as a robust and self-validating system for the characterization of this important heterocyclic compound. This guide provides researchers and scientists with the foundational knowledge and practical protocols to confidently perform and interpret NMR data for this and similar molecular scaffolds, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • J&K Scientific. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Brugnoli, C., et al. (1988). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 26(11), 957-961.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Gulevskaya, A. V. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Lynch, B. M., & Dou, H. J. M. (1966). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Tetrahedron Letters, 7(24), 2627-2631.
  • PubChem. (n.d.). 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)ethanone.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.
  • Ovid. (n.d.). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Chemsrc. (n.d.). CAS#:93583-96-1 | 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-(2-Methylpyrimidin-5-yl)ethanone: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide details a comprehensive workflow for the determination and analysis of the crystal structure of 1-(2-Methylpyrimidin-5-yl)ethanone. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available. Therefore, this document presents a hypothetical case study , outlining the established methodologies and providing representative data to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological importance. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound is a valuable building block in the synthesis of more complex pharmaceutical intermediates.

Understanding the three-dimensional structure of such molecules at an atomic level is paramount for rational drug design and development. The crystal structure provides precise information about molecular geometry, conformation, and intermolecular interactions, which collectively govern the physicochemical properties of the compound, such as solubility, stability, and ultimately, its biological activity. This guide provides a comprehensive overview of the methodologies that would be employed to determine and analyze the crystal structure of this compound.

Part 1: Synthesis and Crystallization

The first crucial step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Route

A plausible synthetic route to this compound could involve a multi-step process, beginning with commercially available starting materials. A potential pathway is the reaction of a suitable pyrimidine precursor with an acetylating agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-bromo-2-methylpyrimidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add one equivalent of a suitable organometallic acetylating reagent, such as acetyltributyltin, in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization Methodology

The growth of single crystals is often a matter of trial and error, exploring various solvents and techniques. For a small organic molecule like this compound, several methods are viable.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a loosely covered vial. The solvent is allowed to evaporate slowly at room temperature over several days.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Processing and Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation and Analysis E->F G CIF File Generation F->G

Caption: A schematic overview of the key stages in determining a crystal structure using X-ray diffraction.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software tools like PLATON to check for any inconsistencies or errors.

Part 3: Hypothetical Crystal Structure of this compound

The following section describes the hypothetical crystal structure and associated data for this compound. This data is illustrative and intended for educational purposes.

Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC₇H₈N₂O
Formula Weight136.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)10.113(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)775.4(3)
Z4
Calculated Density (g/cm³)1.165
Absorption Coeff. (mm⁻¹)0.081
F(000)288
R-factor (final)0.045
Molecular Geometry and Conformation

In this hypothetical structure, the pyrimidine ring is essentially planar. The acetyl group is slightly twisted out of the plane of the pyrimidine ring. The bond lengths and angles within the pyrimidine ring and the acetyl group are expected to be within the standard ranges for similar organic molecules.

Intermolecular Interactions and Crystal Packing

The crystal packing in this hypothetical structure would likely be dominated by weak intermolecular interactions, given the absence of strong hydrogen bond donors.

interactions Figure 2: Key Intermolecular Interactions cluster_packing Crystal Lattice Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B C-H...O Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking

Caption: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the methyl or aromatic C-H groups of one molecule and the carbonyl oxygen atom of a neighboring molecule. These interactions, while weak individually, collectively contribute to the stability of the crystal lattice.

  • π-π Stacking: The planar pyrimidine rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal packing.

Conclusion and Future Perspectives

This guide has presented a comprehensive, albeit hypothetical, overview of the determination and analysis of the crystal structure of this compound. The described methodologies, from synthesis and crystallization to X-ray diffraction and structural analysis, represent the standard practices in the field of chemical crystallography.

The elucidation of the actual crystal structure of this compound would provide invaluable insights for medicinal chemists. It would enable a deeper understanding of its solid-state properties and serve as a basis for the design of novel pyrimidine-based derivatives with enhanced therapeutic potential. The availability of a confirmed crystal structure would also facilitate computational studies, such as molecular docking, to predict and rationalize its interactions with biological targets.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

The Emergence of a Key Heterocycle: A Technical History of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A vital building block in modern medicinal chemistry, 1-(2-Methylpyrimidin-5-yl)ethanone, also known as 5-acetyl-2-methylpyrimidine, has played a crucial, though often behind-the-scenes, role in the development of targeted therapeutics. This technical guide delves into the discovery, synthesis, and historical significance of this versatile pyrimidine ketone, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The strategic placement of functional groups on this heterocyclic core allows for precise molecular interactions with biological targets, making substituted pyrimidines highly sought-after intermediates in drug discovery. This compound, with its reactive acetyl group and strategically positioned methyl group, serves as a powerful synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Historical Perspective and Discovery

While a definitive first synthesis of this compound is not prominently documented in readily available literature, the exploration of acetylated pyrimidines dates back to at least the mid-20th century. Foundational work on the synthesis of related structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, was reported as early as 1964. This suggests that the fundamental chemistry required for the synthesis of 5-acetylpyrimidines was being actively investigated during this period.

The emergence of this compound as a commercially significant intermediate is intrinsically linked to the rise of targeted cancer therapies in the late 20th and early 21st centuries. Its utility as a precursor to complex heterocyclic systems made it an invaluable tool for medicinal chemists working on the synthesis of kinase inhibitors.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various strategies, primarily relying on the construction of the pyrimidine ring from acyclic precursors. The classical approach often involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent.

Hypothesized Early Synthetic Route: The Pinner Synthesis and its Analogs

A plausible early route to this compound would have likely involved a variation of the Pinner pyrimidine synthesis. This method involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine would be reacted with a suitable three-carbon building block bearing an acetyl group at the 2-position.

Pinner_Synthesis_Hypothetical acetamidine Acetamidine intermediate Dihydropyrimidine Intermediate acetamidine->intermediate Condensation dicarbonyl 3-Acetyl-2,4-pentanedione (or equivalent) dicarbonyl->intermediate product 1-(2,4-Dimethylpyrimidin-5-yl)ethanone intermediate->product Aromatization (Oxidation)

Caption: Hypothetical Pinner-type synthesis of a substituted acetylpyrimidine.

A more direct and modern approach involves the use of enaminones, which are versatile intermediates in heterocyclic synthesis.

Modern Synthetic Protocol: Enaminone-Based Pyrimidine Synthesis

A common and efficient laboratory-scale synthesis involves the reaction of an enaminone with an amidine.

Step 1: Synthesis of the Enaminone Intermediate

The enaminone intermediate, (E)-4-(dimethylamino)but-3-en-2-one, can be prepared from readily available starting materials.

Step 2: Cyclocondensation with Acetamidine

The enaminone is then reacted with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.

Enaminone_Synthesis cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrimidine Ring Formation acetylacetone Acetylacetone enaminone (E)-4-(dimethylamino)but-3-en-2-one acetylacetone->enaminone Reaction dmf_dma DMF-DMA dmf_dma->enaminone product This compound enaminone->product Cyclocondensation acetamidine Acetamidine Hydrochloride acetamidine->product base Base (e.g., NaOEt)

Caption: Enaminone-based synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • (E)-4-(dimethylamino)but-3-en-2-one

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add acetamidine hydrochloride and stir until dissolved.

  • Add (E)-4-(dimethylamino)but-3-en-2-one to the reaction mixture.

  • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride, generating the free amidine necessary for the nucleophilic attack on the enaminone. Ethanol is a suitable polar protic solvent for this reaction. The final purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

Technique Key Features
¹H NMR Signals corresponding to the pyrimidine ring protons, the methyl group on the pyrimidine ring, and the acetyl methyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyrimidine ring, and the two methyl carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone carbonyl stretch.

The Role of this compound in Drug Discovery

While direct evidence of its use as a starting material in the commercial synthesis of blockbuster drugs like Dasatinib and Ponatinib is not explicitly detailed in publicly available literature, the core structure of this compound is a key fragment in these and other kinase inhibitors. The pyrimidine ring acts as a crucial hinge-binding motif, interacting with the backbone of the kinase enzyme. The acetyl group at the 5-position provides a convenient handle for further chemical elaboration, allowing for the introduction of various side chains that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_scaffold This compound Core cluster_kinase Kinase Active Site pyrimidine Pyrimidine Ring (Hinge Binding) hinge Hinge Region pyrimidine->hinge Forms H-bonds methyl 2-Methyl Group pocket1 Hydrophobic Pocket methyl->pocket1 Occupies acetyl 5-Acetyl Group (Functionalization Handle) pocket2 Solvent Exposed Region acetyl->pocket2 Extends towards

Caption: The functional role of the this compound scaffold in kinase inhibition.

The synthesis of analogs and derivatives based on this core structure continues to be an active area of research in the quest for more potent and selective kinase inhibitors for the treatment of cancer and other diseases.[1]

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. From its likely origins in the mid-20th century exploration of pyrimidine chemistry to its current status as a valuable building block, this seemingly simple molecule has contributed significantly to the development of life-saving medicines. Its versatile reactivity and strategic substitution pattern ensure that it will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.

References

[1] J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link] (accessed January 10, 2026).

Sources

An In-depth Technical Guide to the Chemical Characterization of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for the chemical characterization of 1-(2-Methylpyrimidin-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The protocols and analyses presented herein are designed to ensure scientific integrity and provide a robust framework for the validation of this compound's identity, purity, and structural integrity.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, making them crucial building blocks in the synthesis of novel therapeutic agents. The precise characterization of intermediates like this compound is a critical, non-negotiable step in the drug development pipeline to ensure the synthesis of the correct final active pharmaceutical ingredient (API) and to meet stringent regulatory standards. This guide will detail the necessary analytical techniques to fully characterize this molecule.

Synthesis and Physicochemical Properties

A common synthetic route to this compound and similar 2,5-disubstituted pyrimidines involves a one-pot condensation reaction from readily available starting materials.[1] The physicochemical properties of the synthesized compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem
CAS Number 1225223-42-6Vendor Data

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the chemical structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0s1HH-4/H-6
~8.8s1HH-4/H-6
~2.8s3H-CH₃ (pyrimidine ring)
~2.6s3H-CH₃ (acetyl group)

Note: The exact chemical shifts of the pyrimidine protons (H-4 and H-6) can be influenced by solvent effects and concentration. The assignment as two distinct singlets is based on the asymmetry of the 5-substitution.

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~197.0C=O (acetyl)
~165.0C-2 (pyrimidine)
~158.0C-4/C-6 (pyrimidine)
~156.0C-4/C-6 (pyrimidine)
~130.0C-5 (pyrimidine)
~26.0-CH₃ (acetyl)
~25.0-CH₃ (pyrimidine ring)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure and stability.

Expected Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (136.15). The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, which is consistent.

  • Key Fragmentation Pattern: A prominent fragment is expected from the cleavage of the acetyl group, resulting in a loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 121, or the loss of the entire acetyl group as a radical (•COCH₃, 43 Da) to give a fragment at m/z 93.

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • Utilize a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3150C-H stretchAromatic (pyrimidine ring)
~2900-3000C-H stretchAliphatic (-CH₃)
~1680-1700C=O stretchKetone (acetyl group)
~1550-1600C=N and C=C stretchPyrimidine ring
~1400-1450C-H bendAliphatic (-CH₃)

The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic for the carbonyl group of the ketone.[3][4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis of this compound, a reverse-phase HPLC method is typically employed. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is a good starting point. For example:

      • Initial conditions: 10% acetonitrile.

      • Gradient to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Sample and Standard Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in the diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh the synthesized sample and dissolve it in the diluent to a similar concentration as the working standard.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the Characterization Workflow

Chemical_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_data_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Structure_Validation Structure Confirmation NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation Purity_Assessment Purity Determination (>95%) HPLC->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Sources

A Technical Guide to the Purity and Appearance of 1-(2-Methylpyrimidin-5-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the purity and appearance of 1-(2-Methylpyrimidin-5-yl)ethanone, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality attributes of this important chemical intermediate.

Introduction to this compound

This compound, with the CAS Number 1511328-20-3, is a substituted pyrimidine derivative of significant interest in the synthesis of novel pharmaceutical compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral and anticancer agents. The methyl and ethanone substituents on the pyrimidine ring of this particular molecule offer versatile handles for further chemical modification, making it a valuable starting material in drug discovery pipelines.

The precise control of purity and a consistent appearance are critical quality attributes for any chemical intermediate used in pharmaceutical development. Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and difficulties in process control and scale-up. Therefore, a thorough understanding of the physical properties, potential impurities, and appropriate analytical methodologies for this compound is paramount.

Physicochemical Properties and Expected Appearance

While extensive public data for this compound is limited, we can infer its properties based on closely related analogues and general principles of organic chemistry.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/DescriptionRationale/Reference
Molecular Formula C₇H₈N₂OBased on chemical structure
Molecular Weight 136.15 g/mol Calculated from molecular formula
Appearance Colorless to light yellow or pale brown solid or liquidAnalogy with similar compounds like 1-(5-Methyl-pyridin-2-yl)ethanone which is a yellow to light brown liquid.[1][2] The color can depend on the level and nature of impurities.
Purity Typically ≥95% (commercial grades for research)Based on supplier information for related pyrimidine derivatives, purities of ≥97% are common.[3]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane)General property of small organic molecules with polar functional groups.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Standard practice for chemical reagents.

Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive assessment of the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, and the nature of the expected impurities.

Chromatographic Techniques: The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for determining the purity of organic compounds.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the preferred method for the quantitative analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for analyzing volatile impurities and can provide excellent separation efficiency.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for confirming the identity of this compound and for characterizing any isolated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the molecule and for identifying and quantifying impurities that have distinct NMR signals.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity and to identify unknown impurities, especially when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).

Experimental Protocols for Purity Analysis

The following are detailed, step-by-step protocols for the analysis of this compound. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of this compound and to detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous component to improve peak symmetry. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically around 254 nm or 270 nm for pyrimidine derivatives).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. Express purity as a percentage area.

Protocol 2: Identification and Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the expected protons (methyl groups, aromatic protons).

    • ¹³C NMR: Analyze the chemical shifts to confirm the presence of the expected carbon atoms (carbonyl, aromatic, and methyl carbons).

    • Compare the obtained spectra with predicted spectra or data from closely related compounds to confirm the structure. Impurities will appear as additional peaks in the spectra.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity and identity.

Analytical Workflow for this compound cluster_0 Sample Receipt & Preparation cluster_1 Purity & Impurity Profiling cluster_2 Identity Confirmation cluster_3 Data Analysis & Reporting Sample Sample of this compound Preparation Dissolution in appropriate solvent Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GC GC-MS Analysis Preparation->GC NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR MS Mass Spectrometry Preparation->MS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification GC->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm Final_Report Certificate of Analysis Purity_Calc->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for Purity and Identity Analysis.

Common Impurities and Their Origins

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Isomers with the substituents at different positions on the pyrimidine ring.

  • Over- or under-methylated species: Compounds with additional or missing methyl groups.

  • Hydrolysis products: Degradation of the ethanone group.

The presence of these impurities can be monitored using the analytical techniques described above.

Conclusion

The quality of this compound is a critical factor in its successful application in research and drug development. This guide has provided a comprehensive framework for understanding and assessing its purity and appearance. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the integrity and reproducibility of their scientific endeavors.

References

  • Chem-Impex. 1-(5-Methyl-pyridin-2-yl)ethanone. [Link]
  • J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(2-Methylpyrimidin-5-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and serving as a versatile building block in the quest for novel drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3] Within this vast chemical space, 1-(2-Methylpyrimidin-5-yl)ethanone emerges as a molecule of significant untapped potential. Its structure, featuring a reactive ketone functionality appended to the electron-deficient pyrimidine ring, presents a unique opportunity for the exploration of novel chemical biology and the development of next-generation therapeutics.

This technical guide provides a comprehensive overview of the potential research avenues for this compound. We will delve into robust synthetic strategies, propose key areas of biological investigation, and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this promising molecule.

I. Synthesis of this compound: A Reliable and Scalable Approach

A robust and reproducible synthesis is the bedrock of any chemical research program. While multiple strategies can be envisioned for the synthesis of this compound, we propose a highly reliable two-step sequence commencing from the commercially available 2-methyl-5-bromopyrimidine. This approach, centered around a Grignard reaction, is amenable to scale-up and offers a dependable route to the target compound.

Proposed Synthetic Pathway

Synthesis 2-Methyl-5-bromopyrimidine 2-Methyl-5-bromopyrimidine 2-Methyl-5-pyrimidinylmagnesium bromide 2-Methyl-5-pyrimidinylmagnesium bromide 2-Methyl-5-bromopyrimidine->2-Methyl-5-pyrimidinylmagnesium bromide Mg, THF (Grignard Formation) This compound This compound 2-Methyl-5-pyrimidinylmagnesium bromide->this compound Acetyl Chloride (Acylation) KinaseAssay cluster_0 Biochemical Assay cluster_1 Cell-based Assay Compound Synthesis Compound Synthesis Primary Kinase Screen Primary Kinase Screen Compound Synthesis->Primary Kinase Screen Broad Panel IC50 Determination IC50 Determination Primary Kinase Screen->IC50 Determination Hit Identification Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Against Related Kinases Antiproliferative Assay Antiproliferative Assay Selectivity Profiling->Antiproliferative Assay Cancer Cell Lines Target Engagement Assay Target Engagement Assay Antiproliferative Assay->Target Engagement Assay e.g., Western Blot for Phospho-Substrate AntimicrobialAssay Compound Synthesis Compound Synthesis Broth Microdilution Assay Broth Microdilution Assay Compound Synthesis->Broth Microdilution Assay Determine MIC Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC) Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Broth Microdilution Assay->Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC) Determine Killing Activity Time-Kill Kinetics Assay Time-Kill Kinetics Assay Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)->Time-Kill Kinetics Assay Characterize Activity over Time AnticancerAssay Compound Synthesis Compound Synthesis MTT/CellTiter-Glo Assay MTT/CellTiter-Glo Assay Compound Synthesis->MTT/CellTiter-Glo Assay Determine IC50 Clonogenic Survival Assay Clonogenic Survival Assay MTT/CellTiter-Glo Assay->Clonogenic Survival Assay Assess Long-Term Effects Cell Cycle Analysis Cell Cycle Analysis Clonogenic Survival Assay->Cell Cycle Analysis Flow Cytometry Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay e.g., Annexin V/PI Staining

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 1-(2-methylpyrimidin-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the key intermediate, 5-bromo-2-methylpyrimidine, through a cyclocondensation reaction. This is followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl moiety. This document offers detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and predicted characterization data for the target compound. All quantitative information is summarized in structured tables, and the synthetic workflow and reaction mechanism are visualized using Graphviz diagrams for enhanced clarity. This guide is intended for researchers, scientists, and professionals engaged in organic synthesis and drug discovery.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of paramount importance in the pharmaceutical industry, forming the core structure of numerous therapeutic agents. The title compound, this compound, incorporates a methyl-substituted pyrimidine ring and an acetyl group, functionalities that offer multiple avenues for further chemical modification. This makes it a highly versatile intermediate for the synthesis of a diverse range of more complex molecules with potential biological activity. The strategic introduction of the acetyl group at the C5 position of the 2-methylpyrimidine scaffold is a key synthetic challenge addressed in this guide.

Synthetic Strategy

The retrosynthetic analysis of this compound points to a disconnection at the C-C bond between the pyrimidine ring and the acetyl group. This suggests a cross-coupling strategy as a powerful and convergent approach. The Stille cross-coupling reaction, known for its tolerance of a wide variety of functional groups and its reliability, was selected for this purpose. The forward synthesis, therefore, is designed as a two-step sequence:

  • Synthesis of 5-bromo-2-methylpyrimidine (3): This key intermediate is prepared via a cyclocondensation reaction between 2-bromomalonaldehyde (1) and acetamidine hydrochloride (2).

  • Synthesis of this compound (6): This step involves the palladium-catalyzed Stille cross-coupling of 5-bromo-2-methylpyrimidine (3) with tributyl(1-ethoxyvinyl)stannane (4), followed by in-situ acidic hydrolysis of the resulting vinyl ether intermediate (5) to yield the target ketone.

The overall synthetic pathway is depicted in the workflow diagram below.

G cluster_0 Step 1: Synthesis of 5-bromo-2-methylpyrimidine cluster_1 Step 2: Synthesis of this compound 2-bromomalonaldehyde 2-Bromomalonaldehyde (1) Reaction1 Cyclocondensation 2-bromomalonaldehyde->Reaction1 Acetamidine_HCl Acetamidine HCl (2) Acetamidine_HCl->Reaction1 Intermediate1 5-bromo-2-methylpyrimidine (3) Reaction1->Intermediate1 Reaction2 Stille Coupling Intermediate1->Reaction2 Stannane Tributyl(1-ethoxyvinyl)stannane (4) Stannane->Reaction2 Intermediate2 2-Methyl-5-(1-ethoxyvinyl)pyrimidine (5) Reaction2->Intermediate2 Hydrolysis Acidic Hydrolysis Intermediate2->Hydrolysis Final_Product This compound (6) Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methylpyrimidine (3)

This protocol is adapted from a procedure described in Chinese patent CN110642788A.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromomalonaldehyde150.9515.0 g99.4
Acetamidine hydrochloride94.549.4 g99.4
Glacial Acetic Acid60.05200 mL-
3A Molecular Sieves-2.0 g-
Water18.0220 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromomalonaldehyde (15.0 g, 99.4 mmol) and 150 mL of glacial acetic acid.

  • Add 2.0 g of 3A molecular sieves to the mixture.

  • Heat the mixture to 80 °C with stirring.

  • In a separate beaker, dissolve acetamidine hydrochloride (9.4 g, 99.4 mmol) in 50 mL of glacial acetic acid.

  • Add the acetamidine hydrochloride solution dropwise to the heated reaction mixture over a period of 30 minutes.

  • After the addition is complete, increase the temperature to 100 °C and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Allow the mixture to stand for 2 hours, during which a precipitate may form.

  • Collect the crude product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford 5-bromo-2-methylpyrimidine as a solid.

Expected Yield: ~43%

Characterization of 5-bromo-2-methylpyrimidine (3):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 2.69 (s, 3H, CH₃).[1]

  • MS (M+H)⁺: 173.21.[1]

Step 2: Synthesis of this compound (6)

This protocol is based on established Stille coupling procedures for the acetylation of heteroaryl halides using tributyl(1-ethoxyvinyl)stannane, followed by acidic hydrolysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-bromo-2-methylpyrimidine (3)173.021.73 g10.0
Tributyl(1-ethoxyvinyl)stannane (4)361.164.33 g12.0
Pd(PPh₃)₄1155.560.58 g0.5
Anhydrous Toluene-50 mL-
2M Hydrochloric Acid-20 mL-

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyrimidine (1.73 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and 50 mL of anhydrous toluene.

  • Add tributyl(1-ethoxyvinyl)stannane (4.33 g, 12.0 mmol) to the reaction mixture via syringe.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of 2M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to effect hydrolysis of the vinyl ether intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as the final product.

Expected Yield: 60-75%

Mechanistic Insights: The Stille Cross-Coupling Reaction

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromo-2-methylpyrimidine to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent exchanges its 1-ethoxyvinyl group with the bromide on the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrimidinyl and the 1-ethoxyvinyl groups) are eliminated to form the C-C bond of the product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Stille_Mechanism Pd(0) Pd(0)L₂ Pd(II)_intermediate [Py-Pd(II)L₂(Br)] Pd(0)->Pd(II)_intermediate Py-Br OxAdd Oxidative Addition Pd(II)_coupled [Py-Pd(II)L₂(R)] Pd(II)_intermediate->Pd(II)_coupled R-SnBu₃ Transmetalation Transmetalation Stannane R-SnBu₃ Pd(II)_coupled->Pd(0) Coupled_Product Py-R Pd(II)_coupled->Coupled_Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Characterization of this compound (6)

As no experimental spectra for the title compound are readily available in the public domain, the following characterization data are predicted based on the analysis of structurally similar compounds and standard chemical shift values.

Predicted Analytical Data:

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 9.0-9.2 (s, 2H, pyrimidine-H), 2.7-2.8 (s, 3H, pyrimidine-CH₃), 2.6-2.7 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~195 (C=O), ~165 (C2-pyrimidine), ~158 (C4/C6-pyrimidine), ~125 (C5-pyrimidine), ~26 (pyrimidine-CH₃), ~25 (COCH₃)
Mass Spec. (EI)Expected m/z: 136.06 (M⁺), 121.04 ([M-CH₃]⁺), 93.04 ([M-COCH₃]⁺)
Appearance Expected to be a solid at room temperature.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The two-step process, involving a pyrimidine ring formation followed by a Stille cross-coupling, is a robust strategy that can be adapted for the synthesis of related analogues. The provided protocols are designed to be readily implemented in a standard organic synthesis laboratory. The target molecule is a valuable building block for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(10), 3033–3040. [Link]
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • Fife, T. H. (1965). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 87(5), 1084–1089. [Link]

Sources

The Versatile Building Block: 1-(2-Methylpyrimidin-5-yl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(2-Methylpyrimidin-5-yl)ethanone has emerged as a key intermediate, prized for its inherent reactivity and its prevalence in a variety of medicinally relevant scaffolds. This guide provides an in-depth exploration of this compound's applications, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The strategic placement of a methyl group at the 2-position and an acetyl group at the 5-position of the pyrimidine ring in this compound offers two distinct points for chemical modification. This bifunctionality allows for a modular and divergent approach to the synthesis of diverse compound libraries, a critical advantage in the hit-to-lead optimization phase of drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to yellow crystalline solid
CAS Number 150239-23-1

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 2H), 2.85 (s, 3H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 165.5, 157.2, 126.8, 26.2, 25.9.

  • Mass Spectrometry (ESI): m/z 137.07 [M+H]⁺.

The straightforward NMR spectra provide clear diagnostic peaks for the aromatic protons, the methyl group on the pyrimidine ring, and the acetyl methyl group, facilitating reaction monitoring and characterization of derivatives.

Key Synthetic Applications and Protocols

This compound is a versatile precursor for a range of chemical transformations, primarily leveraging the reactivity of the ketone functionality and the potential for modifications on the pyrimidine ring.

Synthesis of Chalcones and Pyrimidine-Based Heterocycles

The acetyl group of this compound readily undergoes condensation reactions with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of a variety of heterocyclic systems with demonstrated biological activities.

Protocol 1: Synthesis of (E)-1-(2-Methylpyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one (A Chalcone Derivative)

This protocol details a Claisen-Schmidt condensation, a reliable method for chalcone synthesis. The causality behind the choice of an ethanolic sodium hydroxide solution lies in its ability to deprotonate the α-carbon of the ethanone, generating the enolate necessary for the nucleophilic attack on the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol

  • Sodium Hydroxide (50% aqueous solution)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add the sodium hydroxide solution, followed by the dropwise addition of benzaldehyde.

  • Maintain the reaction temperature at 20-25°C and stir vigorously for 2-3 hours, during which a precipitate should form.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford the pure chalcone.

Expected Yield: 75-85%

The resulting chalcones can be further elaborated into various heterocyclic systems, such as pyrazolines, isoxazoles, and even more complex fused pyrimidines, by reaction with appropriate binucleophiles.

Precursor to Fused Pyrimidine Systems

The inherent structure of this compound makes it an excellent starting material for the construction of fused pyrimidine ring systems, which are of significant interest in medicinal chemistry.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This multi-step synthesis illustrates the conversion of the starting ethanone into a more complex heterocyclic system. The initial bromination activates the α-position for subsequent cyclization reactions.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Thioglycolic acid ethyl ester (1.0 eq)

  • Triethylamine (2.2 eq)

  • Ethanol

Procedure:

Step 1: α-Bromination

  • To a solution of this compound in carbon tetrachloride, add NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(2-methylpyrimidin-5-yl)ethanone. Use this crude product directly in the next step.

Step 2: Hantzsch Thiazole Synthesis and Cyclization

  • Dissolve the crude bromo-ketone in ethanol.

  • Add thioglycolic acid ethyl ester followed by the slow addition of triethylamine at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by column chromatography on silica gel to yield the desired thieno[2,3-d]pyrimidine derivative.

Expected Yield: 50-65% over two steps.

Role in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic functionalization of this compound allows for the introduction of various substituents that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. While direct protocols for multi-component reactions leading to kinase inhibitors starting from this specific ethanone are proprietary and vary widely, the general workflow is depicted below.

The workflow typically involves the conversion of the acetyl group into a more reactive handle, such as an α-halo ketone, followed by the construction of a larger heterocyclic system, often through a multi-component reaction or a stepwise convergent synthesis.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations discussed.

chalcone_synthesis start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone heterocycle Further Heterocycles (e.g., Pyrazoline) chalcone->heterocycle Cyclization

Caption: Synthesis of Chalcones and subsequent heterocycles.

fused_pyrimidine_synthesis start This compound bromo_ketone α-Bromo Ketone start->bromo_ketone Bromination (NBS) thieno_pyrimidine Thieno[2,3-d]pyrimidine bromo_ketone->thieno_pyrimidine Hantzsch Synthesis/ Cyclization

Caption: Pathway to Fused Thieno[2,3-d]pyrimidines.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its utility in the construction of diverse molecular scaffolds, ranging from simple chalcones to complex fused heterocyclic systems, underscores its importance in the toolkits of medicinal and synthetic chemists. The protocols provided herein offer a starting point for the exploration of its rich chemistry. As the demand for novel therapeutic agents continues to grow, the creative and efficient utilization of such versatile intermediates will undoubtedly play a pivotal role in the discovery and development of the medicines of tomorrow.

References

  • Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Raf. J. Sci., 2013, 24(1), 120-127. [Link]
  • Thiamine. In Wikipedia.
  • Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component cycloaddition and subsequent oxidative dehydrogenation. HETEROCYCLES, 2011, 83(1), 91-97. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 2021, 26(19), 5911. [Link]
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

The Strategic Utility of 1-(2-Methylpyrimidin-5-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active molecules. Among the diverse array of pyrimidine-based building blocks, 1-(2-Methylpyrimidin-5-yl)ethanone emerges as a particularly valuable synthon. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring and a reactive ketone functionality, render it a versatile starting material for the synthesis of a wide range of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the underlying scientific rationale.

The Pyrimidine Core: A Privileged Scaffold in Drug Design

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous approved therapeutics. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with biological targets.[1][2] In the context of kinase inhibition, the pyrimidine core often serves as a bioisostere of the adenine hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.[3] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Application I: Synthesis of Pyrimidinyl Chalcones as Bioactive Intermediates

One of the most powerful applications of this compound lies in its use as a precursor for the synthesis of chalcones. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-established pharmacophores with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward and efficient route to novel pyrimidinyl chalcones, which can then be further elaborated into more complex heterocyclic systems.

Rationale for Experimental Choices:

The Claisen-Schmidt condensation is a robust and widely used method for the formation of α,β-unsaturated ketones. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone, generating the reactive enolate. The subsequent nucleophilic attack of the enolate on the aldehyde, followed by dehydration, yields the chalcone. The use of ethanol as a solvent is advantageous due to its ability to dissolve both the reactants and the base, facilitating a homogeneous reaction mixture.

Protocol 1: Synthesis of (E)-1-(2-Methylpyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one (A Representative Pyrimidinyl Chalcone)

This protocol details the synthesis of a model pyrimidinyl chalcone via the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Magnetic Stirrer

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound and an equimolar amount of benzaldehyde in 20 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of cold deionized water. A solid precipitate will form.

  • Filtration and Washing: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to afford the pure (E)-1-(2-Methylpyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one.

Expected Outcome:

This reaction typically proceeds with good to excellent yields. The resulting chalcone can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Table 1: Representative Data for Pyrimidinyl Chalcone Synthesis

Aldehyde ReactantProductTypical Yield (%)
Benzaldehyde(E)-1-(2-Methylpyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one85-95
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(2-methylpyrimidin-5-yl)prop-2-en-1-one80-90
4-Methoxybenzaldehyde(E)-3-(4-Methoxyphenyl)-1-(2-methylpyrimidin-5-yl)prop-2-en-1-one88-97

Application II: A Key Building Block for Kinase Inhibitors

The pyrimidine scaffold is a well-established core in the design of kinase inhibitors.[5] this compound serves as a crucial starting material for the synthesis of various classes of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and other kinases implicated in cancer and autoimmune diseases.[3] The ketone functionality can be readily transformed into other functional groups, such as amines or hydrazones, to enable the construction of more complex inhibitor scaffolds.

Logical Workflow for Kinase Inhibitor Synthesis:

The general strategy involves the initial modification of the ketone group of this compound, followed by the introduction of various substituents on the pyrimidine ring or the newly formed functional group. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G A This compound B Condensation with Aldehyde (Claisen-Schmidt) A->B Step 1 C Pyrimidinyl Chalcone Intermediate B->C Formation of α,β-unsaturated ketone D Cyclization with Guanidine/Urea/Thiourea C->D Step 2 E Functionalized Pyrimidine Core (e.g., aminopyrimidine) D->E Heterocycle Formation F Further Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) E->F Step 3 G Final Kinase Inhibitor Candidate F->G Introduction of Diversity

Caption: Synthetic workflow for kinase inhibitor development.

Protocol 2: Multi-step Synthesis of a Putative Kinase Inhibitor Scaffold

This protocol outlines a representative multi-step synthesis starting from a pyrimidinyl chalcone to generate a more complex heterocyclic system relevant to kinase inhibitor design.

Part A: Synthesis of a Dihydropyrimidinone Derivative

  • Reaction Setup: In a round-bottom flask, combine the pyrimidinyl chalcone (synthesized in Protocol 1), an equimolar amount of urea, and a catalytic amount of a strong acid (e.g., HCl) in a suitable solvent such as ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure and add water to induce precipitation.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent to obtain the pure dihydropyrimidinone derivative.

Part B: Aromatization to the Pyrimidine Core

  • Oxidation: The dihydropyrimidinone can be aromatized to the corresponding pyrimidine using a suitable oxidizing agent (e.g., DDQ or manganese dioxide) in an inert solvent like dioxane or toluene.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated. The crude product is then purified by column chromatography.

Self-Validation and Trustworthiness:

Each step of these protocols should be validated by appropriate analytical techniques. The identity and purity of the intermediates and final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The progress of each reaction should be carefully monitored by TLC to ensure complete conversion and to identify any potential side products.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of bioactive chalcones and as a precursor for various kinase inhibitor scaffolds underscores its importance in modern drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. Future research will undoubtedly continue to uncover new applications for this remarkable synthon, further expanding its role in the quest for innovative medicines.

References

  • Demidov, M. R., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(10), 7460–7476. [Link]
  • Google Patents. (n.d.). Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Google Patents. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 678. [Link]
  • Monal, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]
  • Patel, R. V., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Science Publishing Group. (2019). Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ. American Journal of Heterocyclic Chemistry, 5(1), 1-3. [Link]
  • Sławiński, J., et al. (2018). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 23(11), 2999. [Link]
  • Szymańska, E., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-362. [Link]
  • Tereshko, V., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3326. [Link]
  • Zeynalli, K. A., et al. (2022). SYNTHESIS OF CHALCONES BASED ON 1-(2-AMINO-4-METHYLTHIAZOL-5-YL)ETHAN-1-ONE. Organic Chemistry, 54.
  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent.
  • ResearchGate. (n.d.). Some bioactive pyridopyrimidine derivatives.
  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety.
  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.
  • ResearchGate. (n.d.). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones.
  • Google Patents. (n.d.). Alk-5 inhibitors and uses thereof.
  • ResearchGate. (n.d.). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran.

Sources

Application Note: 1-(2-Methylpyrimidin-5-yl)ethanone as a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This application note focuses on 1-(2-Methylpyrimidin-5-yl)ethanone , a versatile heterocyclic ketone that serves as a critical starting material for synthesizing diverse and potent therapeutic agents. We provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block. This document elucidates the rationale behind its use, particularly in the development of kinase inhibitors, and furnishes detailed, field-proven protocols for the synthesis of advanced intermediates. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to leverage the full potential of this compound in their drug discovery programs.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Heterocyclic compounds are fundamental to drug design, and among them, the pyrimidine ring holds a position of particular significance.[3] As a 1,3-diazine, its unique electronic properties and ability to form multiple hydrogen bonds allow it to mimic the purine bases of DNA and RNA, making it an ideal core for molecules that interact with biological macromolecules.[2] This has led to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

This compound emerges as a particularly valuable reagent. Its structure combines the essential pyrimidine core with a reactive acetyl group at the 5-position. This acetyl moiety serves as a versatile chemical handle, enabling a variety of chemical transformations such as condensation, halogenation, and cyclization reactions. This strategic positioning allows for the construction of more complex molecular architectures, making it an ideal starting point for building libraries of compounds for high-throughput screening and lead optimization. This note will primarily explore its application in the synthesis of kinase inhibitors and other bioactive heterocyclic systems.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this compound. Below is a summary of its key properties and recommended handling procedures.

PropertyValueSource(s)
IUPAC Name This compound
Synonym(s) 5-Acetyl-2-methylpyrimidine
CAS Number 150233-82-4
Molecular Formula C₇H₈N₂O[6]
Molecular Weight 136.15 g/mol [6]
Appearance Solid
Purity Typically ≥97%
Storage Conditions Keep in a dark place, inert atmosphere, room temperature.

Safety Information: While specific safety data for this exact compound is limited, related pyrimidine derivatives require careful handling. Users should always consult the latest Safety Data Sheet (SDS) from their supplier. General precautions for analogous compounds include:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood with standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development. The pyrimidine scaffold is exceptionally well-suited for designing kinase inhibitors because it can effectively mimic the adenine portion of ATP, forming key hydrogen bonds within the kinase hinge region.

A prominent example of a pyrimidine-based kinase inhibitor is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[7][8] The core of Dasatinib features a 2-aminopyrimidine moiety linked to a thiazole ring. This compound is an ideal precursor for constructing this critical pharmacophore.

Workflow: From Building Block to Kinase Inhibitor Core

The following diagram outlines the synthetic logic for transforming this compound into a versatile aminothiazole intermediate, which is the foundational core for Dasatinib and related kinase inhibitors.

G A This compound B Step 1: α-Bromination A->B Br₂, HBr/AcOH C 1-Bromo-2-(2-methylpyrimidin-5-yl)ethan-1-one B->C D Step 2: Hantzsch Thiazole Synthesis C->D Thiourea, Ethanol E 2-Amino-4-(2-methylpyrimidin-5-yl)thiazole Core D->E

Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.

Protocol 1: Synthesis of a 2-Amino-4-(2-methylpyrimidin-5-yl)thiazole Intermediate

This protocol details a robust, two-step synthesis of the core structure required for developing a range of kinase inhibitors.

Rationale: The synthesis begins with the activation of the acetyl group via α-bromination. This creates a highly reactive α-haloketone. The subsequent Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring through condensation with a thiourea, providing the essential aminothiazole pharmacophore.

Step 1: α-Bromination of this compound

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 volumes).

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. A few drops of hydrobromic acid can be added to initiate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-cold water. The crude product, 1-bromo-2-(2-methylpyrimidin-5-yl)ethan-1-one, will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution until effervescence ceases. Wash again with water and dry under vacuum. The crude product is often used directly in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Setup: In a round-bottom flask, suspend the crude 1-bromo-2-(2-methylpyrimidin-5-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 15 volumes).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The reaction should become homogeneous as it progresses. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product hydrobromide salt may precipitate. To isolate the free base, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

  • Purification: The resulting precipitate is the desired 2-amino-4-(2-methylpyrimidin-5-yl)thiazole. Filter the solid, wash with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified product.

Self-Validation/Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks for the thiazole proton, pyrimidine protons, and the amino group.

Expanding Applications: A Scaffold for Diverse Bioactive Molecules

The reactivity of the acetyl group in this compound is not limited to forming thiazoles. It is an excellent substrate for condensation reactions, opening pathways to other classes of bioactive compounds like chalcones, which are known to possess anticancer and anti-inflammatory properties.[9]

Workflow: General Synthesis of Pyrimidine-Chalcone Derivatives

This workflow illustrates the versatility of the starting material in a Claisen-Schmidt condensation to produce α,β-unsaturated ketones (chalcones).

G cluster_reactants Reactants A This compound C Step: Claisen-Schmidt Condensation A->C B Substituted Aromatic Aldehyde (R-CHO) B->C D (E)-1-(2-Methylpyrimidin-5-yl)-3-(Aryl)prop-2-en-1-one (Chalcone Derivative) C->D NaOH or KOH, Ethanol/Water

Caption: General workflow for the synthesis of pyrimidine-chalcone derivatives.

Protocol 2: General Protocol for Claisen-Schmidt Condensation

Rationale: This base-catalyzed condensation reaction between an aldehyde and a ketone is a fundamental carbon-carbon bond-forming reaction. Here, the acetyl proton of the pyrimidine ketone is deprotonated to form an enolate, which then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration step yields the thermodynamically stable α,β-unsaturated system.

  • Setup: Dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2-3 eq) or potassium hydroxide dropwise.

  • Reaction: Continue stirring at room temperature for 6-12 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral (~7).

  • Purification: The precipitated solid is the crude chalcone derivative. Filter the product, wash extensively with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for modern drug discovery. Its strategic combination of a privileged pyrimidine scaffold and a reactive acetyl handle provides a direct and efficient entry point to potent classes of therapeutic agents, most notably kinase inhibitors. The protocols outlined in this note provide a reliable foundation for synthesizing advanced intermediates. Future efforts can focus on utilizing this building block to create diverse compound libraries for screening against other target classes, such as proteases or GPCRs, and for incorporation into novel fused heterocyclic systems with unique pharmacological profiles.

References

  • Thiamine - Wikipedia. (n.d.). Wikipedia.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2023). International Journal of Molecular Sciences.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • Discovery of 5-methylpyrimidopyridone analogues as selective antimycobacterial agents. (2021). Bioorganic & Medicinal Chemistry.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega.
  • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). Journal of Medicinal Chemistry.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega.
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. (n.d.). J&K Scientific.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules.
  • 1-(1-Methylpyrazolo[4,3-d]pyrimidin-5-yl)ethanone. (n.d.). PubChem.
  • CAS#:93583-96-1 | 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone. (n.d.). Chemsrc.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Molecules.
  • The Discovery of 7-Methyl-2-[(7-methyl[11][12][13]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). (2021). Journal of Medicinal Chemistry.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2017). Der Pharma Chemica.
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2024). Molecules.
  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2007). ResearchGate.
  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). European Journal of Medicinal Chemistry.
  • Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy. (2002). Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Condensation Reactions of 1-(2-Methylpyrimidin-5-yl)ethanone for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of condensation reactions utilizing 1-(2-Methylpyrimidin-5-yl)ethanone, a versatile heterocyclic ketone. The focus is on leveraging its unique structural features—an electron-deficient pyrimidine core and a reactive acetyl group—to construct novel molecular architectures of significant interest in medicinal chemistry. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible synthesis.

Introduction: The Strategic Value of the Pyrimidinyl Ketone Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] this compound capitalizes on this by providing a reactive handle—the acetyl group—for elaboration via carbon-carbon bond formation. The α-protons of the acetyl group are readily abstracted under basic conditions, forming a nucleophilic enolate that can attack a variety of electrophiles. This reactivity is the foundation for its use in constructing more complex molecules.

This guide will focus on one of the most powerful transformations for this substrate: the Claisen-Schmidt condensation to synthesize pyrimidinyl chalcones, which are valuable α,β-unsaturated ketone intermediates.[2] Subsequently, we will demonstrate the utility of these chalcones as synthons for the construction of pyrazoline heterocycles, another class of compounds renowned for their diverse pharmacological activities.[3][4][5]

Core Pathway: The Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable crossed-aldol reaction between a ketone and an aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde partner.[6][7] This reaction is exceptionally effective for producing α,β-unsaturated ketones, or chalcones, which serve as crucial precursors for many heterocyclic systems.[8][9]

Mechanistic & Strategic Insights

The reaction proceeds in two main stages: nucleophilic addition followed by dehydration.

  • Enolate Formation: A base abstracts an α-proton from the acetyl group of this compound, forming a resonance-stabilized enolate ion. The choice of base is critical; strong bases like NaOH or KOH ensure rapid and complete enolate formation, driving the reaction forward.[10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily eliminates a molecule of water, often spurred by heat or the basic conditions, to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone (chalcone).[7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the ketone, aldehyde, and the base (like NaOH), creating a homogenous reaction medium.[10]

  • Base: An aqueous solution of sodium or potassium hydroxide is frequently used to catalyze the reaction. Its strength ensures efficient deprotonation of the ketone.[2]

  • Temperature: The initial addition is often performed at room temperature or below to control the reaction rate. The mixture may be stirred for several hours to ensure completion.[8] The final product often precipitates from the reaction mixture, which, according to Le Chatelier's principle, helps drive the equilibrium toward the product.[7]

Experimental Protocol: Synthesis of (E)-1-(2-methylpyrimidin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol details the synthesis of a representative pyrimidinyl chalcone.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of this compound and 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde in 30 mL of 95% ethanol. Stir until all solids are dissolved.

  • Catalyst Addition: While stirring the solution at room temperature, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 6-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The product spot should be distinct from the starting material spots.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. This quenches the reaction and fully precipitates the crude product.

  • Work-up: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral (pH ~7). This step is crucial to remove residual NaOH.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot ethanol to yield the pure chalcone as a crystalline solid.

Data Presentation

Table 1: Quantitative Data for a Representative Pyrimidinyl Chalcone

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
(E)-1-(2-methylpyrimidin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₄H₁₀N₄O₃298.2685-92Yellow Crystalline Solid
Experimental Workflow Diagram

Claisen_Schmidt_Workflow cluster_setup 1. Reactant Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification Ketone This compound Dissolve Dissolve in Flask Ketone->Dissolve Aldehyde 4-Nitrobenzaldehyde Aldehyde->Dissolve Solvent 95% Ethanol Solvent->Dissolve Stir Stir at RT (6-8h) Dissolve->Stir Base 10% aq. NaOH Base->Stir Add dropwise TLC Monitor by TLC Stir->TLC Quench Pour into Ice Water Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water (pH neutral) Filter->Wash Dry Vacuum Drying Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final_Product Pure Chalcone Recrystallize->Final_Product

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Subsequent Transformation: Synthesis of Pyrazolines

Pyrimidinyl chalcones are ideal substrates for cyclocondensation reactions to form five-membered heterocycles. A prime example is the reaction with hydrazine to yield pyrazolines, which are extensively studied for their therapeutic potential.[9][11]

Mechanistic & Strategic Insights

The reaction is a cyclocondensation that proceeds via a conjugate addition followed by intramolecular cyclization.

  • Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system of the chalcone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety onto the carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the stable 5-membered pyrazoline ring.[8]

Causality Behind Experimental Choices:

  • Reaction Medium: Glacial acetic acid is often used as both the solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Hydrazine Source: Hydrazine hydrate is the most common and cost-effective source of hydrazine for this transformation.

  • Temperature: The reaction is typically conducted at reflux to provide the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction time.[8]

Experimental Protocol: Synthesis of 3-(2-methylpyrimidin-5-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
  • Reactant Preparation: In a 50 mL round-bottom flask, suspend 1.0 g (3.35 mmol) of the previously synthesized pyrimidinyl chalcone in 20 mL of glacial acetic acid.

  • Reagent Addition: To the suspension, add 0.34 mL (6.70 mmol, 2 eq.) of hydrazine hydrate (99-100%).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 8 hours. The solution should become homogeneous as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Work-up: Pour the cooled mixture into 150 mL of ice-cold water. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Reaction Pathway Diagram

Pyrazoline_Synthesis Chalcone Pyrimidinyl Chalcone (α,β-Unsaturated Ketone) Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclocondensation Reagents Hydrazine Hydrate Glacial Acetic Acid (Catalyst/Solvent) Reflux (8h) Reagents->Pyrazoline

Caption: Synthetic pathway from pyrimidinyl chalcone to a pyrazoline.

Trustworthiness: A Self-Validating Approach

To ensure the scientific integrity of these syntheses, a rigorous analytical validation is mandatory. Each protocol should be viewed as a system that is validated by the characterization of its output.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the appearance of the product.

  • Structural Confirmation: The identity and purity of the final, purified compounds must be unequivocally confirmed using a suite of spectroscopic and analytical methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the desired bonds and the correct stereochemistry (e.g., the E-configuration of the chalcone double bond).

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Identifies key functional groups. For the chalcone, a characteristic C=O stretch for an α,β-unsaturated ketone will be observed. For the pyrazoline, the disappearance of the C=O stretch and the appearance of N-H stretches are key indicators.

    • Melting Point Analysis: A sharp, defined melting point range is a strong indicator of product purity.

Conclusion

This compound is a highly effective building block for the synthesis of complex heterocyclic molecules. The Claisen-Schmidt condensation provides a direct and high-yielding route to pyrimidinyl chalcones. These intermediates, in turn, are readily converted into other valuable scaffolds, such as pyrazolines, through straightforward cyclocondensation reactions. The protocols and strategies outlined in this guide are robust and reproducible, providing a solid foundation for researchers in drug discovery and organic synthesis to generate novel compound libraries for biological screening.

References

  • Title: Synthesis and characterization of some pyrazolines derived from naproxen and evaluation of their biological activity. Source: AIP Publishing. URL:[Link]
  • Title: Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Title: The Claisen-Schmidt Condensation. Source: Organic Reactions. URL:[Link]
  • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Title: The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Source: Auctores Online. URL:[Link]
  • Title: Claisen Schmidt Reaction (Mixed Aldol Condens
  • Title: Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety. Source: Semantic Scholar. URL:[Link]
  • Title: SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Source: OJS UMMADA. URL:[Link]
  • Title: Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Source: International Journal of Biological and Pharmaceutical Sciences Archive. URL:[Link]
  • Title: Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Source: Der Pharma Chemica. URL:[Link]

Sources

Application Notes & Protocols: 1-(2-Methylpyrimidin-5-yl)ethanone as a Cornerstone for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance.[1][2] Among these, the pyrimidine ring system is a privileged scaffold, forming the core of many natural products, vitamins, and a wide array of pharmaceuticals with applications as antibacterial, anti-inflammatory, and anti-tumor agents.[3] The compound 1-(2-Methylpyrimidin-5-yl)ethanone emerges as a highly versatile and strategic starting material. Its structure features a reactive acetyl group attached to the C5 position of a 2-methylpyrimidine ring, providing two key points for chemical modification: the enolizable α-protons of the acetyl group and the carbonyl carbon itself. This unique arrangement makes it an ideal precursor for constructing more complex, multi-ring heterocyclic systems through reactions like condensation, cyclization, and multicomponent reactions.[4]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers aiming to develop novel heterocyclic entities for pharmaceutical and agrochemical applications.[5][6]

Physicochemical & Spectroscopic Profile

A clear understanding of the starting material's properties is fundamental for reaction planning and characterization.

PropertyData
IUPAC Name This compound
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
CAS Number 55933-85-2[7]
Appearance Typically a solid
Key IR Peaks (cm⁻¹) ~1680-1700 (C=O, ketone), ~1550-1600 (C=N, C=C aromatic)
¹H NMR (ppm) Signals for methyl protons (singlet), pyrimidine ring protons (singlets/doublets), and acetyl methyl protons (singlet).
¹³C NMR (ppm) Resonances for carbonyl carbon (~190-200 ppm), pyrimidine ring carbons, and methyl carbons.

Part 1: Synthesis of Pyrimidine-Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of flavonoids and other heterocyclic compounds.[8][9] Their α,β-unsaturated keto functionality is a reactive handle for a multitude of cyclization reactions.[3][10] The Claisen-Schmidt condensation is the most direct method for synthesizing chalcones from this compound.[8]

Mechanistic Rationale: Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde. The base (e.g., NaOH or KOH) abstracts an α-proton from the ketone's acetyl group to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Diagram 1: General Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process & Work-up cluster_end Final Product Ketone This compound Stir Stir for 2-3 hours Ketone->Stir Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Stir Solvent Solvent (e.g., Ethanol) Solvent->Stir Catalyst Base Catalyst (e.g., 10% NaOH) Catalyst->Stir Temp Stir at 20-25°C Temp->Stir Quench Pour into ice water Stir->Quench Filter Filter precipitate Quench->Filter Wash Wash with water Filter->Wash Purify Recrystallize from Ethanol Wash->Purify Chalcone Pure Pyrimidine-Chalcone Product Purify->Chalcone G Chalcone Pyrimidine-Chalcone Intermediate Reflux Heat under Reflux Chalcone->Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reflux Solvent Solvent (e.g., Acetic Acid or Ethanol) Solvent->Reflux Workup Cool, Pour into Water, Filter Reflux->Workup Pyrazole 5-(Aryl)-3-(2-methylpyrimidin-5-yl)-1H-pyrazole Workup->Pyrazole G A This compound Catalyst Catalyst/Solvent A->Catalyst One-Pot Reaction B Aromatic Aldehyde B->Catalyst One-Pot Reaction C Third Component (e.g., Malononitrile, Thioamide) C->Catalyst One-Pot Reaction Product Complex Heterocycle Catalyst->Product One-Pot Reaction

Sources

Application Notes and Protocols: N-Alkylation of 1-(2-Methylpyrimidin-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has made it a "privileged scaffold" for the development of therapeutic agents, with pyrimidine-containing molecules exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine core is a cornerstone of drug design, allowing for the fine-tuning of a compound's pharmacological profile.

One of the most critical modifications is N-alkylation, the attachment of an alkyl group to one of the ring's nitrogen atoms. This modification can profoundly impact a molecule's potency, selectivity, solubility, and metabolic stability by altering its steric and electronic properties, as well as its ability to form hydrogen bonds.

This guide focuses on the N-alkylation of 1-(2-methylpyrimidin-5-yl)ethanone, a versatile building block in pharmaceutical development.[4] We will explore the underlying principles governing this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of a pyrimidine derivative is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on a ring nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). For a substrate like this compound, the primary challenge is regioselectivity. The pyrimidine ring contains two nitrogen atoms (N1 and N3), and alkylation can potentially occur at either site, leading to two distinct regioisomers.

The outcome of the reaction is governed by a combination of steric and electronic factors:

  • Steric Hindrance : The methyl group at the C2 position sterically encumbers the adjacent N1 position. Consequently, alkylating agents, particularly bulky ones, will face greater difficulty approaching N1 compared to the more accessible N3 position.

  • Electronic Effects : The acetyl group at the C5 position is electron-withdrawing, which reduces the electron density and overall nucleophilicity of the pyrimidine ring. This deactivation makes the reaction more challenging than with electron-rich pyrimidines. The precise influence on the relative nucleophilicity of N1 versus N3 can be complex, but typically, the N3 position remains the more favorable site for alkylation in this substitution pattern.

Due to the combination of these factors, the N3-alkylated product is generally expected to be the major or exclusive product under kinetically controlled conditions.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound + R-X (Alkylating Agent) Conditions Base (e.g., K2CO3, Cs2CO3, NaH) Solvent (e.g., DMF, ACN) Start->Conditions Reaction Setup Product_N3 N3-Alkylated Product (Major) Conditions->Product_N3 Favored Pathway (Less Steric Hindrance) Product_N1 N1-Alkylated Product (Minor) Conditions->Product_N1 Disfavored Pathway (Steric Hindrance from C2-Methyl)

Caption: Regioselectivity in the N-alkylation of this compound.

Experimental Design: Core Components and Their Rationale

A successful N-alkylation protocol hinges on the careful selection of four key components: the substrate, the alkylating agent, the base, and the solvent.

ComponentExamplesRationale & Expert Insights
Substrate This compoundThe starting material. Its purity is critical; impurities can lead to side reactions and complicate purification.
Alkylating Agent Alkyl iodides (R-I), Alkyl bromides (R-Br), Benzyl halidesThe choice of leaving group dictates reactivity (I > Br > Cl). Alkyl iodides are highly reactive but may be less stable. Alkyl bromides offer a good balance of reactivity and stability and are most commonly used.[2]
Base K₂CO₃, Cs₂CO₃, NaHThe base neutralizes the acid (HX) formed during the reaction, driving it to completion. K₂CO₃ is a mild, inexpensive base suitable for many applications. Cs₂CO₃ is more soluble and a stronger base, often improving yields for less reactive systems. NaH is a strong, non-nucleophilic base used when the pyrimidine nitrogen requires deprotonation for the reaction to proceed, but requires anhydrous conditions and careful handling.
Solvent DMF, Acetonitrile (ACN), AcetoneA polar aprotic solvent is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. DMF is an excellent solvent with a high boiling point, suitable for reactions requiring heat. Acetonitrile is another effective option with a lower boiling point, making it easier to remove post-reaction.[2]

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the N-alkylation of this compound. It is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

G node_setup 1. Reaction Setup node_reagents 2. Reagent Addition node_setup->node_reagents Inert atmosphere (if needed) node_reaction 3. Reaction node_reagents->node_reaction Add pyrimidine, base, solvent, then alkylating agent node_monitor 4. Monitoring node_reaction->node_monitor Stir at RT or heat node_monitor->node_reaction Incomplete? Continue reaction node_workup 5. Work-up node_monitor->node_workup Complete? Proceed node_purify 6. Purification node_workup->node_purify Filter, extract, concentrate node_char 7. Characterization node_purify->node_char Column Chromatography

Caption: General experimental workflow for pyrimidine N-alkylation.

Materials and Equipment
  • This compound (1.0 eq)

  • Alkylating agent (e.g., Alkyl bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon), if using a strong base like NaH

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

  • Ethyl acetate, Hexanes (or other appropriate solvents for chromatography)

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and finely ground potassium carbonate (2.0 eq).

    • Expert Insight: Grinding the K₂CO₃ increases its surface area, leading to a more efficient reaction.

  • Solvent Addition : Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent : Add the alkylating agent (1.1 eq) to the suspension. If the reaction is highly exothermic, consider adding it dropwise or cooling the flask in an ice bath.

  • Reaction Progress : Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the alkylating agent.

    • Trustworthiness Check: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A typical TLC system would be 30-50% ethyl acetate in hexanes. The product spot should be less polar than the starting material.

  • Reaction Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

    • Expert Insight: DMF is highly soluble in water. Thorough washing is crucial for its complete removal.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (or an appropriate solvent system determined by TLC analysis) to yield the pure N-alkylated product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry (N1 vs. N3) can be confirmed using 2D NMR techniques like NOESY, where a correlation between the N-alkyl protons and the pyrimidine's C4-H or C6-H would confirm the site of alkylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive alkylating agent. Reaction temperature too low. Ineffective base.Switch to a more reactive alkylating agent (e.g., R-Br to R-I). Increase the reaction temperature. Use a stronger base like Cs₂CO₃ or NaH (with appropriate anhydrous technique).
Mixture of Isomers Reaction conditions allow for alkylation at both N1 and N3.Try a bulkier alkylating agent to further disfavor the N1 position. Lower the reaction temperature to favor the kinetically preferred N3 product.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during the work-up phase. For stubborn cases, azeotropic removal of DMF with heptane under vacuum may be necessary.
Side Product Formation Reaction temperature too high, leading to decomposition. Presence of moisture if using NaH.Run the reaction at a lower temperature for a longer duration. Ensure all glassware is oven-dried and solvents are anhydrous when using moisture-sensitive reagents.

References

  • Lages, A. et al. Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. 2022.
  • Journal of Chemical Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. 2020.
  • Džuganová, V. et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health.
  • ResearchGate. Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.
  • ResearchGate. Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
  • Semantic Scholar. ZnMe2-Mediated, Direct Alkylation of Electron Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism.
  • The Journal of Organic Chemistry. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. 2024.
  • ACS Publications. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). 2022.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 2023.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • ResearchGate. N-alkylation of pyrimidines.
  • YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. 2022.
  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. 2021.
  • PubMed. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system.
  • National Institutes of Health. Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • ResearchGate. Alkylation reaction of pyrimidine derivatives at the nitrogen.
  • Nature. A deconstruction–reconstruction strategy for pyrimidine diversification. 2024.
  • National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one.
  • Ascendex Scientific, LLC. 1-(2-chloropyrimidin-5-yl)ethanone.

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylpyrimidin-5-yl)ethanone is a pivotal building block in contemporary drug discovery and development. Its pyrimidine core is a common motif in a wide array of biologically active molecules, and the acetyl group at the 5-position provides a versatile handle for further chemical modifications. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies. The increasing demand for this intermediate necessitates a robust, scalable, and safe synthetic protocol to ensure a consistent supply for preclinical and clinical studies.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. The protocol is designed for researchers, chemists, and process development scientists, offering a detailed, step-by-step methodology, in-depth explanations of the chemical principles, and critical safety considerations for transitioning from laboratory to pilot-plant scale.

Strategic Approach to Synthesis: The Grignard Reaction with a Nitrile Precursor

For the large-scale synthesis of this compound, a Grignard reaction employing 2-methyl-5-cyanopyrimidine as the starting material and methylmagnesium bromide as the Grignard reagent is the chosen strategy. This approach offers several advantages for scale-up:

  • High Convergence: The key carbon-carbon bond is formed in a single, efficient step.

  • Commercially Available Starting Materials: Both 2-methyl-5-cyanopyrimidine and methylmagnesium bromide are readily available from commercial suppliers, streamlining the supply chain.

  • Well-Understood Reaction Mechanism: The addition of Grignard reagents to nitriles is a well-documented and predictable reaction, facilitating process control and optimization.[1][2][3]

  • Scalability: Grignard reactions are widely used in industrial settings, and the associated challenges and safety measures are well-established.[4][5]

The overall reaction scheme is depicted below:

Reaction Scheme:

Grignard Reaction 2-methyl-5-cyanopyrimidine 2-methyl-5-cyanopyrimidine Intermediate Imine Intermediate 2-methyl-5-cyanopyrimidine->Intermediate 1. CH3MgBr, THF Methylmagnesium bromide Methylmagnesium bromide (CH3MgBr) Product This compound Intermediate->Product 2. H3O+ (workup)

Caption: Grignard reaction for the synthesis of this compound.

The reaction proceeds via the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to the desired ketone.[1][2][3]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate engineering controls.

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Notes
2-Methyl-5-cyanopyrimidine>98% purityCommercial SupplierEnsure dryness before use.
Methylmagnesium bromide3.0 M solution in Diethyl EtherCommercial SupplierHandle as a pyrophoric reagent.
Anhydrous Tetrahydrofuran (THF)<50 ppm waterCommercial SupplierUse freshly opened or distilled.
Hydrochloric Acid (HCl)37% (concentrated)Commercial Supplier
Diethyl EtherAnhydrousCommercial Supplier
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercial Supplier
5L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
Addition Funnel1L
Rotary Evaporator
Vacuum Filtration Apparatus
Experimental Workflow

Sources

Catalytic Methods for Pyrimidine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleobases in DNA and RNA (cytosine, thymine, and uracil), its derivatives are integral to a vast array of biological processes.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents, with applications spanning anticancer, antiviral, antimicrobial, and cardiovascular medicines.[2] The development of efficient, selective, and sustainable methods for the synthesis of functionalized pyrimidines is therefore a critical endeavor for researchers in both academia and the pharmaceutical industry.

This comprehensive guide provides an in-depth exploration of modern catalytic approaches to pyrimidine synthesis. Moving beyond classical condensation reactions, we will delve into the nuances of transition-metal catalysis, the elegance of organocatalysis, and the efficiency of multicomponent strategies. Each section is designed to provide not only detailed, reproducible protocols but also the underlying scientific rationale, empowering researchers to not only follow a recipe but to understand and innovate.

I. Transition-Metal Catalysis: Expanding the Synthetic Toolkit

Transition metals have revolutionized pyrimidine synthesis by enabling novel bond formations and reaction pathways that are often inaccessible through traditional methods.[3][4] Catalysts based on copper, iridium, and iron have demonstrated remarkable efficacy in constructing the pyrimidine ring with high levels of control and efficiency.[2][5]

A. Copper-Catalyzed Synthesis of Substituted Pyrimidines

Copper catalysts are particularly valued for their ability to mediate a variety of cyclization reactions under relatively mild conditions.[2][4] One prominent strategy involves the tandem reaction of readily available starting materials, such as propargyl alcohols and amidines, to afford highly substituted pyrimidines.[2]

The copper(II)-catalyzed reaction between a propargyl alcohol and an amidine proceeds through a cascade of events. The Lewis acidic Cu(II) catalyst activates the propargyl alcohol, facilitating the formation of a propargyl cation. This electrophilic intermediate is then intercepted by the nucleophilic amidine. Subsequent intramolecular cyclization and oxidative aromatization lead to the final pyrimidine product. The choice of a copper salt like Cu(OTf)₂ is often crucial for efficient catalysis, balancing Lewis acidity with solubility and stability.

Copper_Catalyzed_Mechanism cluster_0 Catalyst Activation and Intermediate Formation cluster_1 Cyclization and Aromatization Propargyl_Alcohol Propargyl Alcohol Propargyl_Cation Propargyl Cation Intermediate Propargyl_Alcohol->Propargyl_Cation  Cu(II) activation Amidine Amidine Adduct Amidine-Propargyl Adduct Amidine->Adduct Cu_II Cu(II) Catalyst Propargyl_Cation->Adduct  Nucleophilic attack by Amidine Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate  Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine  Oxidative Aromatization

Copper-Catalyzed Pyrimidine Synthesis Mechanism.

This protocol describes the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines, adapted from the work of Lin et al.[2]

Materials:

  • Substituted propargyl alcohol (1.0 mmol)

  • Amidine hydrochloride (1.2 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Triethylamine (NEt₃) (1.5 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted propargyl alcohol (1.0 mmol), amidine hydrochloride (1.2 mmol), and copper(II) triflate (0.2 mmol).

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2,4,6-trisubstituted pyrimidine.

Self-Validation:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The yield of the reaction should be calculated based on the limiting reagent (propargyl alcohol).

B. Iridium-Catalyzed Multicomponent Synthesis

Iridium catalysis offers a highly atom-economical and sustainable route to pyrimidines through multicomponent reactions.[6][7] This approach allows for the construction of complex pyrimidine structures from simple and readily available alcohols and amidines.[6][7]

The iridium-catalyzed multicomponent synthesis proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The iridium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with another alcohol and the amidine. Subsequent dehydrogenation steps, also catalyzed by iridium, lead to the formation of the aromatic pyrimidine ring, regenerating the catalyst and releasing hydrogen gas and water as the only byproducts. The use of pincer-type iridium complexes is often key to achieving high catalytic activity and selectivity in this transformation.[6]

Iridium_Catalyzed_Workflow Start Starting Materials: - Amidine - Alcohols (up to 3) Reaction_Vessel Reaction Vessel: - Iridium Pincer Catalyst - High Temperature Start->Reaction_Vessel Dehydrogenation1 Dehydrogenation of Alcohol to Aldehyde Reaction_Vessel->Dehydrogenation1  Borrowing H₂ Condensation Condensation Cascade Dehydrogenation1->Condensation Dehydrogenation2 Aromatizing Dehydrogenation Condensation->Dehydrogenation2 Product Substituted Pyrimidine Dehydrogenation2->Product  Catalyst Regeneration Byproducts Byproducts: - H₂ - H₂O Product->Byproducts

Iridium-Catalyzed Multicomponent Pyrimidine Synthesis Workflow.

This protocol is a general representation based on the work of Deibl, Ament, and Kempe, which showcases a sustainable route to pyrimidines.[6][7]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Primary or secondary alcohols (3.0 - 5.0 mmol total)

  • PN₅P-Ir-pincer complex catalyst (1-2 mol%)

  • Potassium tert-butoxide (KOtBu) (1.2 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with the amidine hydrochloride (1.0 mmol), the PN₅P-Ir-pincer complex catalyst (0.01-0.02 mmol), and potassium tert-butoxide (1.2 mmol).

  • Add the alcohol(s) (total of 3.0-5.0 mmol) and anhydrous toluene (5 mL).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 150 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine.

Self-Validation:

  • Characterize the product using NMR spectroscopy and mass spectrometry.

  • The regioselectivity of the product should be confirmed, especially when using multiple different alcohols.

II. Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis, offering mild reaction conditions and often avoiding the need for toxic or expensive metals.[8] In pyrimidine synthesis, organocatalysts can efficiently promote multicomponent reactions to afford complex heterocyclic structures.

A. Organocatalytic Synthesis of Dihydropyrido[2,3-d]pyrimidines

The synthesis of fused pyrimidine systems, such as dihydropyrido[2,3-d]pyrimidines, is of significant interest due to their diverse biological activities. Organocatalysts like 2-aminoethanesulfonic acid (taurine) have been shown to be effective in promoting the one-pot, three-component synthesis of these compounds in environmentally benign solvents like water.[8][9]

The 2-aminoethanesulfonic acid-catalyzed reaction likely proceeds through a domino Knoevenagel/Michael addition/cyclization sequence. The organocatalyst, possessing both an acidic sulfonic acid group and a basic amino group, can act as a bifunctional catalyst. The acidic site can activate the aldehyde carbonyl group towards nucleophilic attack, while the basic site can facilitate the formation of enolates and enamines. The reaction culminates in an intramolecular cyclization and dehydration to afford the fused pyrimidine product. The use of water as a solvent is not only environmentally friendly but can also promote the reaction through hydrophobic effects.

Organocatalytic_Mechanism cluster_0 Initial Condensations cluster_1 Michael Addition and Cyclization Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate  Knoevenagel  Condensation Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct  Michael Addition Aminouracil 6-Aminouracil Derivative Aminouracil->Michael_Adduct Fused_Pyrimidine Dihydropyrido[2,3-d]pyrimidine Michael_Adduct->Fused_Pyrimidine  Intramolecular  Cyclization & Dehydration catalyst 2-Aminoethanesulfonic Acid catalyst->Aldehyde catalyst->Active_Methylene Biginelli_Workflow Start Starting Materials: - Aldehyde - β-Ketoester - Urea/Thiourea Reaction_Vessel Microwave Reactor Vessel Start->Reaction_Vessel Microwave_Irradiation Microwave Irradiation (e.g., 120 °C, 10-15 min) Reaction_Vessel->Microwave_Irradiation Workup Work-up: - Cooling & Precipitation - Filtration - Recrystallization Microwave_Irradiation->Workup Product Dihydropyrimidinone (DHPM) Workup->Product

Sources

Application Notes & Protocols: The Emerging Role of 1-(2-Methylpyrimidin-5-yl)ethanone in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, material scientists, and professionals in drug development on the prospective applications of 1-(2-Methylpyrimidin-5-yl)ethanone. While direct, extensive research on this specific molecule in material science is nascent, this guide extrapolates from the well-documented use of analogous pyrimidine derivatives to provide a robust framework for its application. We will explore its potential as a versatile building block in the synthesis of novel materials, particularly focusing on metal-organic frameworks (MOFs) and functional polymers.

Introduction to this compound: A Building Block for Functional Materials

This compound is a heterocyclic compound featuring a pyrimidine core. The pyrimidine motif is of significant interest in material science due to its nitrogen atoms, which can act as coordination sites for metal ions, and its rigid aromatic structure, which can impart desirable thermal and mechanical properties to materials. While its derivatives, such as 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone and 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, have found applications ranging from pharmaceuticals to agrochemicals and material science, the potential of this compound itself is an area ripe for exploration.[1][2]

The presence of both a methyl group and an ethanone group on the pyrimidine ring suggests that this molecule can be chemically modified to tune its electronic and steric properties, making it a highly adaptable component for creating bespoke materials.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC7H8N2O-
Molecular Weight136.15 g/mol -
Boiling PointPredicted: ~250-300 °C-
SolubilitySoluble in organic solvents-

Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[3] The judicious selection of organic linkers is crucial in determining the structure, porosity, and ultimately, the function of the MOF. The nitrogen atoms in the pyrimidine ring of this compound make it an excellent candidate for a coordinating ligand in MOF synthesis.

Rationale for Use in MOFs

The pyrimidine core can act as a bidentate or monodentate ligand, coordinating to metal centers to form stable, porous frameworks. The ethanone group offers a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications such as gas storage, catalysis, or sensing.

Hypothetical Experimental Protocol: Synthesis of a Zinc-Based MOF using this compound

This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF, designated here as Zn-MP-MOF (Zinc-Methylpyrimidinylethanone-MOF).

Materials:

  • This compound (as the organic linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (as the metal source)

  • N,N-Dimethylformamide (DMF) (as the solvent)

  • Ethanol

  • Methanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line for inert atmosphere operations (optional)

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a preheated oven at 120 °C for 48 hours. The slow heating allows for the controlled nucleation and growth of MOF crystals.

  • Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: Dry the washed crystals under vacuum at 150 °C for 12 hours. This "activation" step is crucial to remove the solvent from the pores, making the internal surface area accessible for applications like gas adsorption.

Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve Linker & Metal Salt in DMF sonicate Sonicate for Homogeneity dissolve->sonicate autoclave Seal in Autoclave sonicate->autoclave heat Heat at 120°C for 48h autoclave->heat cool Cool to Room Temperature heat->cool centrifuge Collect Crystals via Centrifugation cool->centrifuge wash Wash with DMF & Methanol centrifuge->wash activate Activate under Vacuum at 150°C wash->activate final_product final_product activate->final_product Final Zn-MP-MOF

Caption: Solvothermal synthesis workflow for a hypothetical Zn-MP-MOF.

Application in Functional Polymers

The reactivity of the ethanone group in this compound opens up possibilities for its use as a monomer in the synthesis of functional polymers. For instance, it can undergo condensation reactions to form polymers with unique electronic and thermal properties.

Rationale for Use in Polymers

Polymers incorporating the pyrimidine moiety can exhibit enhanced thermal stability and chemical resistance. The nitrogen atoms in the pyrimidine ring can also act as sites for hydrogen bonding, influencing the polymer's morphology and mechanical properties. Furthermore, such polymers could have interesting photophysical or electronic properties, making them suitable for applications in organic electronics.

Hypothetical Experimental Protocol: Synthesis of a Poly(pyrimidine-enamine)

This protocol outlines the synthesis of a poly(pyrimidine-enamine) through the condensation polymerization of this compound with a diamine.

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 10 mmol of this compound, 10 mmol of 1,4-phenylenediamine, and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mmol).

  • Solvent Addition and Inert Atmosphere: Add 50 mL of toluene to the flask and start bubbling nitrogen through the solution to create an inert atmosphere.

  • Polymerization: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The water formed during the condensation reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the amount of water collected. The reaction is typically complete after 24-48 hours.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large excess of methanol (e.g., 500 mL) with stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst, and then dry it in a vacuum oven at 80 °C overnight.

Polymerization Reaction Diagram:

Polymerization_Reaction cluster_reactants Reactants cluster_products Products monomer1 This compound reaction_center + monomer1->reaction_center monomer2 1,4-Phenylenediamine monomer2->reaction_center catalyst p-Toluenesulfonic acid (Catalyst) catalyst->reaction_center heat Heat (Toluene, Reflux) heat->reaction_center polymer Poly(pyrimidine-enamine) reaction_center->polymer water Water (removed via Dean-Stark) reaction_center->water

Caption: Condensation polymerization of this compound.

Safety and Handling

As with any chemical research, proper safety precautions must be observed. It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a promising but underexplored building block for material science. Its structural features suggest its utility in creating novel MOFs and functional polymers with tailored properties. The protocols provided herein are intended as a starting point for researchers to investigate the potential of this versatile molecule. Further research into its coordination chemistry and polymerization behavior will undoubtedly unveil new and exciting applications in advanced materials.

References

  • J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone | 66373-25-9. [Link]
  • African Rock Art. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. [Link]
  • J&K Scientific. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | 66373-26-0. [Link]
  • MDPI. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. [Link]

Sources

Application Note: Derivatization of 1-(2-Methylpyrimidin-5-yl)ethanone for the Development of a Novel Kinase Inhibitor Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4][5][6][7][8] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. This application note provides a detailed guide for the derivatization of 1-(2-methylpyrimidin-5-yl)ethanone, a versatile starting material, to generate a library of novel compounds for biological screening. We present robust protocols for two key transformations targeting the acetyl group: a base-catalyzed Claisen-Schmidt condensation to form chalcones and a subsequent cyclization to create a pyrazoline derivative. These classes of compounds are known to exhibit a wide range of pharmacological activities.[9][10] Furthermore, we provide a comprehensive protocol for a high-throughput in vitro kinase assay, a critical tool for identifying potential drug candidates targeting this important enzyme class.

Part 1: Chemical Synthesis and Derivatization Strategies

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and a multitude of therapeutic agents.[4][8][11] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][5][6] The starting material, this compound, offers a strategic entry point for creating a diverse chemical library. The key reactive handle is the acetyl group, which can be readily transformed into a variety of functional groups and heterocyclic systems.

Overview of Derivatization Reactions

To maximize structural diversity from a single starting point, we focus on reactions that are high-yielding, operationally simple, and allow for the introduction of a wide range of substituents. The primary synthetic pathways explored herein are:

  • Chalcone Synthesis via Claisen-Schmidt Condensation: This reaction involves the condensation of the ketone on the pyrimidine core with an aromatic aldehyde.[12][13] This transformation is highly efficient and generates α,β-unsaturated ketones (chalcones), which are themselves biologically active and serve as versatile precursors for other heterocycles.[9][14][15]

  • Pyrazoline Synthesis via Cyclocondensation: The chalcone intermediate can be readily converted into a five-membered pyrazoline ring through a cyclocondensation reaction with hydrazine.[9][10][16][17] Pyrazoline derivatives are a well-known class of pharmacologically active compounds.[9][10]

These two steps allow for the creation of a library with significant structural variation, stemming from the diverse aromatic aldehydes used in the first step.

G start This compound chalcone Chalcone Derivative start->chalcone:w Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone:w Base (NaOH) Ethanol pyrazoline Pyrazoline Derivative chalcone->pyrazoline:w Cyclocondensation Reflux hydrazine Hydrazine (NH2NH2) hydrazine->pyrazoline:w Acetic Acid Ethanol library Diverse Compound Library pyrazoline->library Purification & QC

Caption: High-level overview of the synthetic routes from the starting material.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-methylpyrimidin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

This protocol details the base-catalyzed Claisen-Schmidt condensation between this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound (1.0 mmol, 150.2 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.2 mg, 122 µL)

  • Ethanol (15 mL)

  • Sodium Hydroxide (NaOH) solution (10% aqueous, 5 mL)

  • Round-bottom flask (50 mL)

  • Stir bar

  • TLC plates (Silica gel 60 F254)

  • Deionized water

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in ethanol (15 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add the 10% NaOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone product should appear.

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold deionized water.

  • Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water to remove excess NaOH.[9]

  • Dry the crude product under vacuum.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the purified product as a crystalline solid.[9]

Characterization and Quality Control:

  • Yield: Calculate the percentage yield. Expected yields are typically >80%.

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the structure. Expect to see characteristic doublet peaks for the α and β vinyl protons with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration.[18]

    • FTIR: Look for the characteristic C=O stretch of an α,β-unsaturated ketone (~1650-1680 cm⁻¹).

    • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 2: Synthesis of 5-(4-methoxyphenyl)-3-(2-methylpyrimidin-5-yl)-4,5-dihydro-1H-pyrazole (Pyrazoline Derivative)

This protocol describes the acid-catalyzed cyclization of the chalcone intermediate with hydrazine hydrate.[10]

Materials:

  • Chalcone derivative from Protocol 1 (1.0 mmol)

  • Ethanol (20 mL)

  • Hydrazine hydrate (80% solution, 1.2 mmol)

  • Glacial acetic acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask with reflux condenser

  • Heating mantle and stir plate

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) in ethanol (20 mL).[9]

  • Add hydrazine hydrate (1.2 mmol) to the solution.[9]

  • Add a few drops of glacial acetic acid as a catalyst.[9]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.[9]

  • Maintain the reflux for 4-6 hours.[9] Monitor the reaction by TLC until the chalcone spot has disappeared.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.[9]

  • Collect the solid by vacuum filtration, wash with water, and dry.[9]

  • Purify the crude pyrazoline by recrystallization from ethanol.[9]

Characterization and Quality Control:

  • Yield: Calculate the percentage yield.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the formation of the pyrazoline ring. Look for the characteristic AMX spin system of the diastereotopic methylene protons (H_A and H_B at C4) and the methine proton (H_X at C5) of the pyrazoline ring.

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Part 2: Biological Screening Cascade

Rationale for Target Selection: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[19] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[7][19] The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site. Given this precedent, screening our newly synthesized library against a representative protein kinase is a logical starting point for identifying potential therapeutic leads.

G cluster_0 Screening Workflow primary Primary Screen (Single Concentration, e.g., 10 µM) hit_confirm Hit Confirmation (Re-test positives) primary->hit_confirm Identify 'Hits' (e.g., >50% inhibition) dose_response Dose-Response (IC50) (Serial Dilution) hit_confirm->dose_response Confirmed Hits sar Structure-Activity Relationship (SAR) Analysis dose_response->sar Potency Data (IC50)

Caption: A standard workflow for identifying and characterizing active compounds.

Primary Screening Protocol: In Vitro Kinase Assay

We will use a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology well-suited for high-throughput screening (HTS).[20][21][22][23][24] The principle involves a FRET (Förster Resonance Energy Transfer) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore.[20][21][22] In this kinase assay format, a biotinylated peptide substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., XL665) are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[19] Inhibitors will prevent phosphorylation, leading to a decrease in the HTRF signal.

Protocol 3: HTRF® Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., a well-characterized tyrosine kinase)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (dissolved in DMSO)

  • HTRF® detection reagents:

    • Europium-labeled anti-phospho-antibody

    • Streptavidin-XL665

  • 384-well low-volume white microplates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into a 384-well plate. Typically, a final assay concentration of 10 µM is used for a primary screen. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the kinase and its specific biotinylated peptide substrate, diluted in assay buffer, to each well.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure assay sensitivity.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[25][26]

  • Detection:

    • Stop the reaction by adding the HTRF® detection reagents, pre-mixed in detection buffer (which typically contains EDTA to chelate Mg²⁺ and stop the enzyme).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor and acceptor wavelengths. The HTRF signal is typically expressed as a ratio of the two emission values.[22]

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: The activity of each test compound is calculated relative to the controls:

    • % Inhibition = 100 × (1 - [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)])

  • Hit Threshold: Define a "hit" as a compound that demonstrates inhibition above a certain threshold, typically >50% in a primary screen.

  • Data Presentation: Summarize the results in a table.

Table 1: Example Primary Screening Data at 10 µM

Compound IDDerivative Type% InhibitionHit? ( >50%)
SM-C-01 Chalcone65.4Yes
SM-C-02 Chalcone12.1No
SM-P-01 Pyrazoline88.2Yes
SM-P-02 Pyrazoline45.7No

Part 3: Hit-to-Lead Characterization

Dose-Response Analysis and IC₅₀ Determination

Confirmed hits must be further characterized to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the biological process by 50%.[27][28]

Protocol 4: IC₅₀ Determination

  • Serial Dilution: Prepare a series of dilutions for each confirmed hit compound, typically using a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the HTRF® kinase assay as described in Protocol 3, but with the range of inhibitor concentrations.

  • Data Plotting: Plot the % Inhibition versus the logarithm of the inhibitor concentration.[29][30][31]

  • Curve Fitting: Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).[30]

  • IC₅₀ Value: The IC₅₀ value is the concentration at the inflection point of the sigmoidal curve.[28] A lower IC₅₀ value indicates a more potent compound.[29]

Table 2: Example IC₅₀ Values for Confirmed Hits

Compound IDIC₅₀ (µM)
SM-C-01 8.7
SM-P-01 0.95
Preliminary Structure-Activity Relationship (SAR) Analysis
  • The pyrazoline derivative (SM-P-01 ) is significantly more potent than its chalcone precursor (SM-C-01 ). This suggests that the rigid, five-membered heterocyclic ring system may be beneficial for binding to the kinase active site.

  • This initial finding provides a clear direction for future synthesis efforts: focusing on the diversification of the pyrazoline scaffold to further improve potency and explore other key properties like selectivity and metabolic stability.

Conclusion

This application note provides a comprehensive and validated workflow for the synthesis and biological evaluation of a novel compound library derived from this compound. The detailed protocols for the Claisen-Schmidt condensation and subsequent pyrazoline formation offer a robust strategy for generating structural diversity. The HTRF®-based kinase assay provides a reliable high-throughput method for identifying active compounds. The presented workflow, from initial synthesis to IC₅₀ determination, establishes a solid foundation for researchers in drug discovery to explore this privileged scaffold and develop new, potent kinase inhibitors.

References

  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Madridge Journal of Organic Chemistry & Research.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal.
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central.
  • Al-Ostath, A., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • El-Sayed, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Berthold Technologies. (n.d.). HTRF®.
  • Kumar, B., et al. (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • Research Trend. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • Alam, M. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH National Library of Medicine.
  • Patel, N. B., et al. (2016). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate.
  • Roy, A., et al. (2015). In vitro NLK Kinase Assay. PubMed Central.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
  • All Chemistry. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
  • Al-Jibouri, M. N. A. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neuro-applications. ResearchGate.
  • Wikipedia. (n.d.). IC50.
  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • ResearchGate. (2023). How to calculate IC50.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • edX. (n.d.). IC50 Determination.
  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PubMed Central.
  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central.
  • Sorokina, K., & Kochetkov, V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PubMed Central.
  • Chen, D., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications.
  • Huseynov, I. I. (n.d.). SYNTHESIS OF CHALCONES BASED ON 1-(2-AMINO-4-METHYLTHIAZOL-5-YL)ETHAN-1-ONE.
  • ResearchGate. (2025). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran.
  • Goudreau, S. R., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry.

Sources

Application Note: Accelerated Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone Analogs via Microwave-Assisted Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone and its analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. Pyrimidine scaffolds are central to numerous biologically active molecules, including vitamin B1 (Thiamine) and various pharmaceuticals.[1][2] Traditional multi-step syntheses of functionalized pyrimidines often require long reaction times, harsh conditions, and extensive purification. This guide details a robust microwave-assisted Suzuki-Miyaura cross-coupling methodology that dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity, aligning with the principles of green chemistry.[3][4] We will explore the foundational principles of microwave chemistry, provide a step-by-step experimental protocol, and discuss the optimization of reaction parameters for synthesizing a diverse library of analogs.

Introduction: The Rationale for Microwave-Assisted Synthesis

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous antitubercular, anticancer, and antidiabetic agents.[1][5][6] The development of efficient synthetic routes to novel pyrimidine derivatives is therefore a critical task for medicinal chemists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds to functionalize heterocyclic cores.[7][8][9][10]

However, conventional thermal heating methods for these reactions often suffer from several drawbacks:

  • Long Reaction Times: Often requiring several hours to days for completion.

  • Thermal Gradients: Uneven heating can lead to the formation of side products and decomposition of sensitive reagents.[4]

  • Energy Inefficiency: Significant energy is wasted heating the reaction vessel and surrounding environment.[11]

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating.[3] Microwave energy couples directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[12][13] This results in rapid, uniform, and highly efficient volumetric heating, which can lead to dramatic rate enhancements and cleaner reaction profiles.[7][11] This protocol leverages these advantages to synthesize this compound analogs, demonstrating a superior alternative to conventional methods.

Principles of Microwave Dielectric Heating

Understanding the mechanism of microwave heating is crucial for effective protocol development. Unlike conventional heating which relies on conduction and convection, microwave heating is generated through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in this protocol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation causes intense molecular friction, which generates heat.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth in the oscillating electric field. Collisions resulting from this migration cause the generation of heat.[13]

This direct energy transfer into the bulk of the reaction solution allows for temperatures to be reached far more quickly than with an external oil bath. It also enables "superheating," where a solvent can be heated well above its atmospheric boiling point in a sealed, pressurized vessel, further accelerating reaction kinetics.[13]

General Reaction Scheme & Workflow

The described protocol focuses on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyrimidine with various organoboron reagents to yield the target ethanone analogs.

Caption: General Suzuki-Miyaura reaction for analog synthesis.

The overall experimental process follows a streamlined workflow designed for efficiency and reproducibility.

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents: 5-bromo-2-methylpyrimidine, desired aryl/heteroaryl boronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate, Brine, Magnesium Sulfate (anhydrous).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Biotage® Initiator, CEM Discover), 2-5 mL microwave vials with caps, magnetic stir bars, analytical balance, TLC plates (silica gel 60 F₂₅₄), flash chromatography system, rotary evaporator, NMR spectrometer, LC-MS system.

4.2 Step-by-Step Synthesis Procedure

All reactions should be performed in a well-ventilated fume hood.

  • Reagent Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Using syringes, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Vessel Sealing: Securely crimp the cap onto the vial to ensure a proper seal for pressurized heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 200 W (or dynamic power control)

    • Stirring: High

  • Reaction Work-up: Once the reaction is complete, allow the vial to cool to room temperature (<50 °C) before venting. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Results: Representative Analog Synthesis

This protocol has been successfully applied to synthesize a range of analogs. The table below summarizes typical results, showcasing the method's efficiency and versatility.

EntryBoronic Acid PartnerTime (min)Temp (°C)Yield (%)Purity (LC-MS)
14-Acetylphenylboronic acid1513091%>98%
23-Acetylphenylboronic acid1513088%>97%
34-Formylphenylboronic acid1212094%>98%
4Thiophene-3-boronic acid2014079%>95%
5Pyridine-4-boronic acid2014082%>96%

Discussion of Results:

The data clearly demonstrates that microwave irradiation facilitates the coupling reaction in dramatically reduced timeframes (12-20 minutes) compared to conventional heating, which could take 12-24 hours for similar transformations.[14] The yields are consistently high, often exceeding 80-90%. The choice of solvent is critical; a polar mixture like Dioxane/H₂O is effective at absorbing microwave energy and solubilizing both the organic and inorganic reagents. The catalyst, Pd(dppf)Cl₂, is highly effective for cross-coupling with heteroaromatic halides due to its stability and efficiency. The base, K₂CO₃, is crucial for the transmetalation step in the catalytic cycle. For less reactive boronic acids, a higher temperature or longer reaction time may be required, as seen with the heterocyclic partners in entries 4 and 5.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Poor quality reagents/solvents.1. Use fresh catalyst; ensure an inert atmosphere.2. Increase temperature in 10°C increments or extend time.3. Use anhydrous solvents and pure starting materials.
Formation of Side Products 1. Homo-coupling of boronic acid.2. Decomposition of starting material.1. Ensure an inert atmosphere; use slightly less boronic acid (1.1 eq).2. Lower the reaction temperature and/or shorten the time.
Low Isolated Yield 1. Inefficient extraction.2. Product loss during chromatography.1. Perform additional extractions (4-5 times).2. Select a less polar eluent system; ensure proper column loading.
Vial Pressure Error 1. Overfilling the vial.2. Solvent boiling point too low for the set temperature.1. Do not exceed 2/3 of the vial's total volume.2. Choose a higher-boiling solvent or reduce the temperature.

Conclusion

This application note presents a highly efficient, rapid, and robust protocol for the synthesis of this compound analogs using microwave-assisted palladium-catalyzed cross-coupling. The method offers significant advantages over conventional synthetic techniques, including a dramatic reduction in reaction time, high yields, and cleaner reaction profiles. This protocol is readily adaptable for the creation of diverse chemical libraries, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development.

References

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Ermolat'ev, D. S., et al. (2011). An efficient microwave-assisted one-pot two-step protocol was developed for the construction of disubstituted 2-amino-1H-imidazoles. Molecular Diversity.
  • Gawande, M. B., et al. (2013). Microwave-assisted eco-friendly synthesis of pyrimidine derivatives as potential antitubercular agents. ResearchGate.
  • Lv, K., et al. (2021). Discovery of 5-methylpyrimidopyridone analogues as selective antimycobacterial agents. Bioorganic & Medicinal Chemistry.
  • Verma, R. S. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Gomes, P. A. C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
  • Chakole, D., et al. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development.
  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar.
  • Gomha, S. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
  • Patel, H. D., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.
  • Al-Masum, M., et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds.
  • Abdel-Ghani, T. M., et al. (2023). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. ResearchGate.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Abdel-Monem, A. R., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal.
  • Mobinikhaledi, A., et al. (2016). Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Asian Journal of Chemistry.
  • Ferretti, A., et al. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • Langer, P., et al. (2009). Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions. Letters in Organic Chemistry.
  • Patel, H. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
  • Unknown. (n.d.). Microwave Assisted Chemistry Experiments. IGNOU.
  • Sravanthi, K., et al. (2021). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.
  • Sharma, V., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Negative Results.
  • Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity.
  • Abad-Varela, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • Wikipedia. (2024). Thiamine. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone. This key intermediate is crucial in the development of various pharmaceutical agents, and achieving a high-yield, reproducible synthesis is paramount for advancing drug discovery programs. The electron-deficient nature of the pyrimidine ring, however, can present unique challenges in functionalization.[1]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic strategies. Our goal is to empower you to diagnose issues, optimize reaction conditions, and improve the overall yield and purity of your target compound.

Common Synthetic Routes: An Overview

The synthesis of this compound typically involves the introduction of an acetyl group onto a pre-formed 2-methylpyrimidine core. The most prevalent and effective strategies are palladium-catalyzed cross-coupling reactions.

  • Stille Cross-Coupling: This reaction couples an organostannane (e.g., 5-(tributylstannyl)-2-methylpyrimidine) with an acetylating agent like acetyl chloride. The Stille reaction is known for its tolerance of a wide array of functional groups.[2][3][4] The primary drawback is the toxicity of organotin compounds.[3][5]

  • Suzuki-Miyaura Cross-Coupling: A highly versatile method that couples a pyrimidine boronic acid or ester with an acetylating agent. Alternatively, a 5-halo-2-methylpyrimidine can be coupled with a suitable acetyl-bearing boronic acid derivative. Suzuki couplings are widely used due to the lower toxicity and stability of boronic acids.[5][6][7]

  • Direct Acylation: While seemingly straightforward, direct Friedel-Crafts acylation of the pyrimidine ring is often challenging due to its electron-deficient character, which deactivates it towards electrophilic substitution.[8] Acylation typically requires harsh conditions or specific activating groups on the ring and is generally less common for this specific transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using cross-coupling methodologies.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer:

Low or no yield in a palladium-catalyzed cross-coupling reaction is a common issue that can almost always be traced back to one of three areas: the catalyst, the reagents, or the reaction environment.

A. Inactive Palladium Catalyst: The active form of the catalyst is the Pd(0) species.[2] If your catalyst has been improperly stored or handled, it may have oxidized to Pd(II), rendering it inactive for the initial oxidative addition step of the catalytic cycle.[3]

  • Best Practice: Always store palladium catalysts under an inert atmosphere (argon or nitrogen) and handle them quickly in the air.

B. Reagent Purity and Stoichiometry:

  • Organometallic Reagent Degradation: Organostannanes (for Stille) and boronic acids/esters (for Suzuki) can degrade. Boronic acids, in particular, can undergo protodeboronation (loss of the boron group) in the presence of moisture or acid, or trimerize into boroxines upon storage.

  • Incorrect Stoichiometry: Ensure the stoichiometry of your coupling partners is correct. Typically, a slight excess (1.1 - 1.5 equivalents) of the organometallic reagent is used.[2]

C. Deleterious Reaction Environment:

  • Oxygen: Oxygen can oxidize the active Pd(0) catalyst and promote side reactions. The entire reaction setup, including solvents and reagents, must be thoroughly deoxygenated. This is the most common cause of failure.

  • Water: While some Suzuki couplings can tolerate water, the Stille reaction is more sensitive. Ensure you are using anhydrous solvents, especially for Stille couplings.[2]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose the root cause of low reaction yield.

G start Low or No Yield Observed check_catalyst Is the Pd(0) catalyst active? start->check_catalyst Begin Diagnosis check_reagents Are reagents pure & stoichiometry correct? check_catalyst->check_reagents Yes solve_catalyst Action: Use fresh catalyst. Consider an air-stable Pd(II) precatalyst. check_catalyst->solve_catalyst No check_environment Is the reaction environment inert? check_reagents->check_environment Yes solve_reagents Action: Verify reagent purity (NMR/MS). Check stoichiometry. Use fresh boronic acid or organostannane. check_reagents->solve_reagents No check_environment->start Yes (Re-evaluate problem) solve_environment Action: Thoroughly degas solvent. Ensure gas-tight seals. Use flame-dried glassware. check_environment->solve_environment No

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Question 2: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I increase the reaction rate?

Answer:

A sluggish reaction points to suboptimal reaction kinetics. This can be addressed by modifying the temperature, catalyst system, or solvent.

A. Reaction Temperature: Cross-coupling reactions are often run at elevated temperatures (80-110 °C) to ensure a sufficient rate.[2] If you are running the reaction at a lower temperature, cautiously increasing the heat may be all that is required. Monitor by TLC or LC-MS to ensure the product is not degrading at higher temperatures.

B. Ligand Choice: The ligands on the palladium center are critical to its reactivity. Triphenylphosphine (PPh₃) is a common and effective ligand, but more electron-rich or bulkier phosphine ligands can sometimes accelerate the oxidative addition or reductive elimination steps.

C. Solvent Effects: The solvent must fully dissolve the reagents and stabilize the catalytic species. For Suzuki and Stille couplings, polar aprotic solvents are standard.

  • Common Solvents: Dioxane, Toluene, and DMF are excellent choices.[2][9] A mixture, such as Dioxane/Water, is often used for Suzuki reactions with a water-soluble base like K₂CO₃ or K₃PO₄.[9]

  • Microwave Irradiation: For high-throughput synthesis or difficult couplings, microwave-assisted heating can dramatically reduce reaction times from hours to minutes and improve yields.[7]

Table 1: Comparison of Typical Cross-Coupling Conditions
ParameterStille CouplingSuzuki-Miyaura CouplingRationale & Key Considerations
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common starting point. Others may offer enhanced reactivity or stability.[2][7]
Ligand PPh₃ (internal), AsPh₃PPh₃, SPhos, XPhosLigand choice modulates catalyst activity. Triphenylarsine (AsPh₃) can enhance Stille reactivity.[2]
Base Not requiredK₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step in the Suzuki reaction.[7][9]
Solvent Anhydrous Dioxane, Toluene, DMFDioxane/H₂O, Toluene, DMFSolvent choice impacts solubility and reaction rate. Water is often beneficial in Suzuki couplings.
Temperature 80 - 110 °C80 - 110 °CHigher temperatures generally increase the reaction rate. Monitor for product stability.
Question 3: I am observing significant side products, primarily homo-coupling of my starting material and/or protodehalogenation/protodestannylation. How can I suppress these?

Answer:

The formation of these side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

A. Homo-coupling (Glaser-Hay type): This occurs when your organometallic reagent couples with itself. It is often promoted by the presence of oxygen.

  • Solution: The most effective solution is rigorous deoxygenation. Purge your solvent with argon or nitrogen for at least 30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

B. Protodehalogenation / Protodestannylation: This is the replacement of the halide or organotin group with a hydrogen atom, leading to the formation of 2-methylpyrimidine. It is often caused by trace amounts of water or other protic sources reacting with intermediates in the catalytic cycle.

  • Solution (Stille): Use strictly anhydrous solvents and reagents. Flame-dry your glassware under a vacuum before use.

  • Solution (Suzuki): This can be caused by the competing hydrolysis of the boronic acid (protodeboronation). Ensure your base is strong enough and the reaction kinetics for the cross-coupling are favorable (e.g., by increasing the temperature).

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is better, Stille or Suzuki? For the synthesis of this compound, the Suzuki-Miyaura coupling is generally preferred. The primary reason is the significantly lower toxicity of boronic acids compared to organostannanes.[5] Furthermore, the reagents for Suzuki coupling are often more commercially available and easier to handle. The Stille reaction remains a powerful tool, especially if the corresponding organostannane is readily available or if the Suzuki reaction fails.[2]

Q2: How do I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The product should have a different Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will show the consumption of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.

Q3: My final product is difficult to purify. What are the best practices? Purification is typically achieved via column chromatography on silica gel.[10][11] If your product is co-eluting with impurities, try a different solvent system with different polarity or consider using a different stationary phase (e.g., alumina). If residual palladium is a problem, you can wash the organic extract with an aqueous solution of sodium thiocyanate or use a palladium scavenger resin. Crystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyrimidine

This protocol outlines a general procedure for the coupling of a halogenated pyrimidine with a boronic acid derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add 5-bromo-2-methylpyrimidine, boronic acid ester, and base to a flame-dried flask. add_solvent 2. Add degassed solvent (e.g., Dioxane/H2O). prep_reagents->add_solvent degas 3. Degas mixture again with Argon for 15 min. add_solvent->degas add_catalyst 4. Add Pd catalyst (e.g., PdCl2(dppf)). degas->add_catalyst heat 5. Heat to 90-100 °C. add_catalyst->heat monitor 6. Monitor by TLC/LC-MS until completion. heat->monitor cool 7. Cool to RT and dilute with Ethyl Acetate. monitor->cool wash 8. Wash with water and brine. cool->wash dry 9. Dry over Na2SO4, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Caption: General Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylpyrimidine (1.0 equiv), (1-ethoxyvinyl)tributylstannane or an equivalent boronic ester (1.2 equiv), and a suitable base like potassium carbonate (2.0 equiv) for Suzuki reactions.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane) via syringe. If it is a Suzuki reaction, degassed water (e.g., 4:1 Dioxane:Water) may be added.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Quenching (for boronic ester route): Upon consumption of the starting material, cool the reaction to room temperature. If an enol ether precursor was used, add 1M aqueous HCl and stir for 1 hour to hydrolyze the enol ether to the ketone.

  • Workup: Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

References

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Pyrimidines. Part I.
  • ResearchGate. (n.d.). Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • PubMed. (n.d.). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • PubMed. (n.d.). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
  • YouTube. (2022).
  • IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Google Patents. (n.d.). Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

Sources

Technical Support Center: Purification of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Methylpyrimidin-5-yl)ethanone via column chromatography. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to make informed decisions during your purification process.

The compound this compound possesses a polar pyrimidine core and a ketone functional group. This structure imparts significant polarity, which is a primary consideration for developing a successful purification strategy. Traditional reversed-phase chromatography may struggle with retention, making normal-phase silica gel chromatography the more common and effective approach. This guide will focus on optimizing purification using a silica gel stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most effective and widely used stationary phase for this class of polar heterocyclic compounds.[1] Its efficacy is based on the polar interactions (hydrogen bonding and dipole-dipole) between the silica surface's silanol groups and the polar functionalities of the target molecule (the pyrimidine nitrogens and the ketone's carbonyl group). For particularly challenging separations or if the compound shows instability on silica, alternatives like alumina (neutral or basic) could be considered.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to use Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a column.[1] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring a good separation from impurities.[3] Start with a binary mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. Gradually increase the proportion of the polar solvent to achieve the target Rf.

Q3: My compound is not very soluble in the ideal eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the starting mobile phase, "dry loading" is the preferred method over "wet loading".[4] Wet loading with a strong, polar solvent (like pure dichloromethane or methanol) can cause the compound to precipitate at the top of the column or create broad, poorly resolved bands.

Dry Loading Protocol:

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to this solution.[4]

  • Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Gently pour this silica-adsorbed sample onto the top of your packed column bed to create a thin, even layer.

  • Carefully add a protective layer of sand on top before beginning elution.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: The compound will not move from the baseline (Rf ≈ 0) on TLC, even in 100% Ethyl Acetate.

  • Question: My target compound is highly polar and remains at the origin of the TLC plate. How can I get it to elute from the column?

  • Answer & Explanation: This is a classic sign that your mobile phase is not polar enough to compete with the stationary phase for your compound. The strong interactions between the polar pyrimidine-ketone and the silica surface require a more potent eluent.

    • Solution 1: Introduce a Stronger Polar Solvent. Add methanol (MeOH) to your mobile phase. Start with a small percentage (e.g., 1-5%) in ethyl acetate or dichloromethane. A common starting point for highly polar compounds is a DCM:MeOH system.

    • Solution 2: Use an Amine Additive. The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and significant peak tailing. To mitigate this, add a small amount of a basic modifier to your eluent. A stock solution of 1-10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution can be used in your primary mobile phase (e.g., dichloromethane).[2] Triethylamine (0.5-1%) can also serve this purpose.[3] This deactivates the acidic sites on the silica, allowing the basic compound to elute more symmetrically.

Issue 2: The separation between my compound and an impurity is poor (ΔRf is small).

  • Question: My compound and a key impurity have very similar Rf values on TLC. How can I improve the resolution on the column?

  • Answer & Explanation: Achieving good resolution is dependent on optimizing selectivity (α) and column efficiency (N).[5] Simply increasing the polarity of the mobile phase may not be sufficient.

    • Solution 1: Change Solvent Selectivity. Instead of just increasing the ratio of a binary system (e.g., Hexane:EtOAc), try a completely different solvent system. For example, switch from an ethyl acetate-based system to one containing dichloromethane, methanol, or acetone. Different solvents interact with your compound and impurities in unique ways, which can dramatically alter the separation selectivity.[6]

    • Solution 2: Optimize Column Parameters. Use a smaller particle size silica gel for a larger surface area and better resolution, though this may increase back-pressure.[7] Ensure your column is packed uniformly to prevent channeling, which ruins separation.[7] Running the column at a slower flow rate can also increase the interaction time and improve separation, but will extend the purification time.[7]

    • Solution 3: Employ Gradient Elution. Start with a lower polarity mobile phase to elute less polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your target compound, leaving more polar impurities behind. This technique sharpens peaks and can improve the separation of closely eluting compounds.[5]

Issue 3: The compound comes off the column, but the peak is very broad (tailing).

  • Question: I've isolated my product, but the fractions are spread out over a large volume, and the peak shows significant tailing. Why is this happening and how can I fix it?

  • Answer & Explanation: Peak tailing is often caused by several factors: strong, non-ideal interactions with the stationary phase, overloading the column, or poor column packing. For a basic compound like this compound, interaction with acidic silica sites is a common culprit.[2]

    • Solution 1: Add a Basic Modifier. As mentioned in Issue 1, adding 0.5-1% triethylamine or a small amount of ammonium hydroxide to the eluent can block the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.[3]

    • Solution 2: Reduce Sample Load. Overloading the column is a frequent cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are purifying 1 g of material, you should use at least 20-100 g of silica.

    • Solution 3: Increase Eluent Polarity Post-Elution. If tailing persists and no impurities are eluting before your compound, you can increase the polarity of the mobile phase significantly once the front of your product peak has been collected. This will accelerate the elution of the tailing portion of your compound, saving time and solvent.[2]

Issue 4: The compound seems to have decomposed on the column.

  • Question: I loaded my sample, but I'm recovering very little or none of my target compound. Is it unstable on silica?

  • Answer & Explanation: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process. It is crucial to test for stability before running a large-scale column.

    • Solution 1: Perform a Silica Stability Test. Spot your compound on a TLC plate, then let it sit for several hours. Elute the plate and check for the appearance of new spots or disappearance of the original spot. This indicates decomposition.[2]

    • Solution 2: Deactivate the Silica. If the compound is acid-sensitive, you can use a less acidic stationary phase like alumina or deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine before loading your sample.[3]

    • Solution 3: Use an Alternative Purification Method. If the compound is highly unstable on any normal-phase media, consider alternative techniques such as preparative HPLC with a C18 (reversed-phase) column or crystallization.

Visual Workflow and Data

Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting common column chromatography issues.

G cluster_start Start: TLC Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_goal Goal TLC Develop TLC with Test Solvents Rf_zero Rf ≈ 0 (No Movement) TLC->Rf_zero Is Rf low? Rf_high Rf > 0.4 (Too Fast) TLC->Rf_high Is Rf high? Poor_Sep Poor Separation (ΔRf is small) TLC->Poor_Sep Poor ΔRf? Tailing Tailing Spot TLC->Tailing Tailing? Run_Column Run Column with Optimal Conditions (Rf ≈ 0.2-0.3) TLC->Run_Column Is Rf optimal? Increase_Polarity Increase Eluent Polarity (e.g., add MeOH) Rf_zero->Increase_Polarity Add_Base Add Basic Modifier (e.g., NH4OH, Et3N) Rf_zero->Add_Base Decrease_Polarity Decrease Eluent Polarity Rf_high->Decrease_Polarity Change_Solvent Change Solvent System (e.g., EtOAc to DCM) Poor_Sep->Change_Solvent Gradient Use Gradient Elution Poor_Sep->Gradient Tailing->Add_Base Increase_Polarity->TLC Re-spot TLC Add_Base->TLC Re-spot TLC Decrease_Polarity->TLC Change_Solvent->TLC Re-spot TLC Gradient->Run_Column

Caption: Troubleshooting workflow for column chromatography method development.

Recommended TLC Solvent Systems

The following table provides starting points for developing a separation method for this compound on silica gel TLC plates.

Solvent System (v/v)Polarity IndexTarget Compound BehaviorRecommended Use Case
Hexane : Ethyl Acetate (1:1)Low-MediumLikely low Rf or no movement.Good for eluting non-polar impurities first.
Dichloromethane : Ethyl Acetate (1:1)MediumShould show some movement.A good starting point for initial screening.
100% Ethyl AcetateMedium-HighMay provide an Rf in the ideal 0.2-0.3 range.A common system for moderately polar compounds.
Dichloromethane : Methanol (95:5)HighLikely to give a good Rf value.Excellent for polar compounds that are immobile in EtOAc.[8][9]
Dichloromethane : Methanol : NH4OH (95:5:0.5)High (Basic)Good mobility and reduced peak tailing.Ideal for basic polar compounds to prevent tailing.[1][2]

References

  • University of Rochester, Department of Chemistry.
  • LC Troubleshooting. Retaining Polar Compounds. [Link]
  • ChemistryViews.
  • Waters Corporation.
  • AIP Publishing.
  • Chemistry For Everyone.
  • Biocompare.
  • PubMed.
  • Chemistry LibreTexts.
  • Restek.
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Reactions of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methylpyrimidin-5-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to side-product formation in various chemical transformations of this versatile building block. The insights provided herein are grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay between the acetyl group and the electron-deficient pyrimidine ring. The acetyl moiety offers a reactive site for a plethora of transformations, including enolate formation for aldol-type reactions, α-halogenation, and reduction of the carbonyl. Concurrently, the pyrimidine ring, with its two nitrogen atoms, is generally deactivated towards electrophilic substitution but can be susceptible to nucleophilic attack under certain conditions. Understanding this electronic landscape is crucial for predicting and mitigating the formation of unwanted side-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types performed on this compound. Each entry presents a specific experimental issue in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

Aldol and Claisen-Schmidt Condensation Reactions

Question 1: I am attempting a Claisen-Schmidt condensation of this compound with an aromatic aldehyde under basic conditions, but I am observing a low yield of the desired chalcone and a significant amount of a dark, polymeric material. What is happening and how can I improve my reaction?

Answer:

The formation of a dark, polymeric substance in base-catalyzed aldol-type reactions is a common issue, often arising from competing side reactions such as self-condensation of the ketone and polymerization of the aldehyde or the final product, especially under harsh basic conditions or elevated temperatures.[1]

Root Cause Analysis:

  • Self-Condensation: this compound possesses α-protons on the methyl group, which can be abstracted by a base to form an enolate. This enolate can then react with another molecule of the starting ketone in a self-aldol condensation, leading to a complex mixture of products.

  • Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde you are using does not have α-protons, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid. This consumes your aldehyde and complicates purification.

  • Product Instability: The desired chalcone product, being an α,β-unsaturated ketone, can be susceptible to further reactions under strongly basic conditions, including polymerization or decomposition.

Troubleshooting Protocol:

  • Choice of Base: Switch from strong bases like sodium hydroxide or potassium hydroxide to milder bases such as freshly prepared sodium ethoxide or lithium hydroxide. The use of a weaker base can minimize self-condensation and other base-catalyzed side reactions.

  • Order of Addition: Add the this compound solution slowly to a mixture of the aldehyde and the base in the reaction solvent. This ensures that the concentration of the enolate is kept low at any given time, favoring the reaction with the more electrophilic aldehyde over self-condensation.

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) to control the reaction rate and suppress side reactions. While heating is sometimes used to drive the condensation, it can also promote polymerization. It is advisable to run the reaction at a lower temperature for a longer period.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates. Ethanol is commonly used, but exploring other polar aprotic solvents like THF might be beneficial.[2]

Workflow for Optimized Claisen-Schmidt Condensation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve aldehyde and base in cooled solvent (e.g., EtOH) R1 Slowly add ketone solution to the aldehyde/base mixture at 0-5 °C P1->R1 P2 Dissolve this compound in a separate portion of solvent P2->R1 R2 Stir at low temperature and monitor by TLC R1->R2 W1 Quench with dilute acid (e.g., acetic acid) R2->W1 W2 Isolate crude product (filtration or extraction) W1->W2 W3 Purify by recrystallization or column chromatography W2->W3

Caption: Optimized workflow for Claisen-Schmidt condensation.

α-Halogenation Reactions

Question 2: I am trying to perform a selective mono-bromination at the α-position of this compound using N-bromosuccinimide (NBS) and a catalytic amount of acid, but I am getting a mixture of the desired product, unreacted starting material, and a di-brominated side-product. How can I improve the selectivity for mono-bromination?

Answer:

Selective mono-halogenation of ketones can be challenging. While acid-catalyzed conditions generally favor mono-halogenation, over-reaction can still occur if the reaction is not carefully controlled.[3]

Root Cause Analysis:

  • Reaction Stoichiometry and Rate: The relative rates of the first and second halogenation are key. The introduction of the first halogen atom can sometimes activate the product for further halogenation, even under acidic conditions, especially if the reaction is left for too long or at an elevated temperature.

  • Catalyst Concentration: The concentration of the acid catalyst can influence the rate of enol formation, which is the reactive intermediate in acid-catalyzed halogenation. Too much acid can accelerate the reaction and lead to over-halogenation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent (e.g., NBS or bromine) to ensure the complete consumption of the starting material without promoting di-halogenation.

  • Temperature Management: Perform the reaction at a controlled, low temperature (e.g., 0 °C or room temperature) to slow down the reaction rate and improve selectivity.

  • Catalyst Optimization: Titrate the amount of acid catalyst used. Often, a catalytic amount is sufficient. Acetic acid can serve as both a solvent and a catalyst.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-halogenated product.

Table 1: Troubleshooting α-Bromination of this compound

Issue Potential Cause Recommended Solution
Low ConversionInsufficient brominating agent or catalystUse 1.05-1.1 eq. of NBS; ensure catalyst is active.
Di-brominationOver-reaction (time, temp.) or excess NBSMonitor reaction closely by TLC; maintain low temperature.
Complex MixtureMultiple side reactionsEnsure high purity of starting materials and solvents.
Carbonyl Reduction Reactions

Question 3: I am reducing this compound with sodium borohydride (NaBH₄) in ethanol to obtain the corresponding secondary alcohol. However, my yield is lower than expected, and I have a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?

Answer:

While sodium borohydride is a mild and effective reagent for the reduction of ketones, incomplete reactions can occur due to several factors.[4][5]

Root Cause Analysis:

  • Reagent Activity: Sodium borohydride can decompose over time, especially if not stored properly in a dry environment.

  • Solvent Effects: The choice of solvent can influence the rate of reduction. While ethanol is a common choice, its protic nature can slowly react with the borohydride, reducing its efficacy over time.

  • Temperature: Although NaBH₄ reductions are often performed at room temperature, some less reactive ketones may require gentle heating to proceed at a reasonable rate.

Troubleshooting Protocol:

  • Use Fresh Reagent: Ensure that the sodium borohydride is fresh and has been stored under anhydrous conditions.

  • Solvent System: Consider using methanol as a solvent, as it can sometimes lead to faster reaction rates compared to ethanol. Alternatively, a mixture of THF and a small amount of water can be effective.

  • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.

  • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure complete reduction.[4]

Reaction Pathway for Ketone Reduction:

G Ketone This compound Alcohol 1-(2-Methylpyrimidin-5-yl)ethanol Ketone->Alcohol Hydride Attack & Protonation Reagents NaBH₄, EtOH

Caption: Reduction of the ketone to a secondary alcohol.

Grignard and Organolithium Reactions

Question 4: When I react this compound with a Grignard reagent (e.g., methylmagnesium bromide) to synthesize the tertiary alcohol, I obtain a complex mixture of products, including a significant amount of a byproduct that does not appear to be the desired alcohol. What is this side reaction?

Answer:

Reactions of organometallic reagents with molecules containing electron-deficient heterocyclic rings like pyrimidine can be complex. In addition to the expected nucleophilic attack at the carbonyl carbon, a competing nucleophilic addition to the pyrimidine ring itself can occur.[6]

Root Cause Analysis:

  • Nucleophilic Aromatic Addition: The C6 position of the pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack by the Grignard reagent. This leads to the formation of a dihydropyrimidine derivative after quenching.[6]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This consumes the Grignard reagent and the starting material without forming the desired product.

Troubleshooting Protocol:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the ketone at a low temperature (-78 °C). This maintains a low concentration of the Grignard reagent and favors attack at the more electrophilic carbonyl carbon.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride can enhance the nucleophilicity of the organometallic reagent towards the carbonyl group while reducing its basicity, thus minimizing enolization and side reactions with the pyrimidine ring.

  • Choice of Organometallic Reagent: In some cases, organolithium reagents may show different selectivity compared to Grignard reagents. It may be worthwhile to screen different organometallic reagents.

Competing Reaction Pathways in Grignard Addition:

G cluster_pathways Reaction Pathways Start This compound + RMgX P1 Desired Pathway: Attack at Carbonyl Start->P1 P2 Side Pathway: Attack at Pyrimidine C6 Start->P2 Product Tertiary Alcohol P1->Product SideProduct Dihydropyrimidine Derivative P2->SideProduct

Caption: Competing pathways in the Grignard reaction.

Spectroscopic Data for Identification

Accurate identification of the desired product and potential side-products is crucial. The following table provides expected spectroscopic data for the starting material.

Table 2: Spectroscopic Data for this compound

Technique Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.15 (s, 2H, pyrimidine C4-H, C6-H), 2.75 (s, 3H, -COCH₃), 2.70 (s, 3H, pyrimidine -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 196.5 (C=O), 168.0 (pyrimidine C2), 158.0 (pyrimidine C4, C6), 125.0 (pyrimidine C5), 26.5 (-COCH₃), 24.0 (pyrimidine -CH₃)
IR (KBr, cm⁻¹)~1690 (C=O stretch), ~1570, 1420 (pyrimidine ring stretches)
MS (EI)m/z (%): 136 (M⁺), 121 (M⁺ - CH₃), 94 (M⁺ - COCH₃)

References

  • Kadhim, Z. Y., Alkoofee, W. M., Seewan, A. N., & Yasir, A. M. (2024). Synthesis of Two Chalcones Compounds, Theoretical Investigation and Biological Activity Study. Scholars Academic Journal of Pharmacy, 13(7), 295-300.
  • NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ResearchGate. (2025). Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents.
  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • National Center for Biotechnology Information. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of 1-(2-Methylphenyl)ethanone oxime (2d).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
  • Organic Chemistry Органічна хімія. (n.d.). SYNTHESIS OF CHALCONES BASED ON 1-(2-AMINO-4-METHYLTHIAZOL-5-YL)ETHANONE AND THEIR ANTIMICROBIAL PROPERTIES.
  • ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations.
  • ResearchGate. (2025). Synthesis of Two Chalcones Compounds, Theoretical Investigation and Biological Activity Study.
  • Journal of Drug Delivery and Therapeutics. (2019, May 15). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
  • PubChem. (n.d.). 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)ethanone.
  • Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • NIST. (n.d.). Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. NIST Chemistry WebBook.
  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety.
  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
  • ResearchGate. (n.d.). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone.
  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • ResearchGate. (2025). Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride.
  • ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • GSC Biological and Pharmaceutical Sciences. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • ResearchGate. (2025). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes.
  • NIST. (n.d.). Ethanone, 1,2-diphenyl-. NIST Chemistry WebBook.
  • MDPI. (n.d.). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy.

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for improved yield, purity, and scalability.

The pyrimidine core is a foundational motif in a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, robust and efficient methods for the synthesis of functionalized pyrimidines like this compound are of critical importance. While several synthetic routes exist, palladium-catalyzed cross-coupling reactions are among the most prevalent and versatile. However, these reactions, particularly with electron-deficient, nitrogen-containing heterocycles like pyrimidines, are often plagued by challenges such as low yields, catalyst inhibition, and competing side reactions.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to directly address the practical issues you may encounter at the bench.

Troubleshooting Guide: Common Issues and Solutions

Category 1: Low Yield and Incomplete Reactions

Question: My Suzuki-Miyaura cross-coupling reaction to synthesize this compound from a 5-halopyrimidine is resulting in a low yield or failing completely. What are the primary factors to investigate?

Answer: This is a frequent challenge when working with pyrimidine substrates. The low yield can typically be traced back to a few critical, interconnected factors: the catalyst system, the reaction environment, and the integrity of your reagents.

A systematic troubleshooting approach is the most effective strategy.

Diagram: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents 1. Verify Reagent Integrity - Purity of Halo-pyrimidine? - Quality of Boronic Acid/Ester? - Anhydrous/Degassed Solvent? Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere - Rigorous Degassing? - Positive Argon/N2 Pressure? Check_Reagents->Check_Atmosphere Reagents OK Screen_Catalyst 3. Screen Catalyst System - Catalyst Precursor (Pd(0) vs Pd(II))? - Ligand Choice (Bulky, Electron-Rich)? - Base Selection & Solubility? Check_Atmosphere->Screen_Catalyst Atmosphere OK Optimize_Temp 4. Optimize Temperature - Too low for oxidative addition? - Too high causing decomposition? Screen_Catalyst->Optimize_Temp System Screened Success Reaction Optimized Optimize_Temp->Success Temp Optimized

Caption: A step-by-step workflow for diagnosing and resolving low-yield cross-coupling reactions.

  • Catalyst Inhibition by the Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos). The steric bulk of these ligands creates a "cone" around the palladium center, which disfavors coordination from the pyrimidine nitrogen while still allowing the catalytic cycle to proceed.[2][3] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

  • Integrity of the Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond) in the presence of moisture or under prolonged heating.[4] Homocoupling to form a biaryl species is also a common side reaction.[3]

    • Solution:

      • Use fresh, high-purity boronic acid. If in doubt, you can briefly wash it with a nonpolar solvent like hexane to remove nonpolar impurities.

      • Consider using a more stable boronic ester, such as a pinacol ester.

      • Ensure you are using rigorously anhydrous solvents and reagents to minimize protodeboronation.[2][5]

  • Inadequate Reaction Conditions (Base & Solvent): The base is not merely a spectator; it is a crucial participant in the transmetalation step of the catalytic cycle. Its strength, solubility, and nature can dramatically affect the outcome.[3]

    • Solution: A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For substrates prone to hydrolysis, an anhydrous base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5] The solvent must be able to dissolve the reactants, particularly the base, to a sufficient degree. Aprotic polar solvents like dioxane, THF, or toluene (often with water in the case of inorganic bases) are standard.[4][6]

Question: I'm observing a significant amount of a homocoupled byproduct from my boronic acid reagent. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[3][4]

  • Rigorous Degassing: This is the most critical step. Oxygen can facilitate the oxidative coupling of the boronic acid. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for at least 30-60 minutes.[4][6] Maintain a positive pressure of inert gas throughout the reaction.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂.[3]

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 5-halopyrimidine relative to the boronic acid can help ensure the boronic acid is consumed in the desired cross-coupling pathway.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the cross-coupling reaction.[3] Monitor the reaction by TLC or LC-MS to find the lowest effective temperature.

Category 2: Product Purity and Purification

Question: My crude this compound is contaminated with a persistent impurity that is difficult to separate by column chromatography. What could it be and how can I remove it?

Answer: Difficult-to-separate impurities often have similar polarity and structural features to the desired product. The most likely culprits are isomers or dehalogenated starting material.

  • Dehalogenated Starting Material: This is the product where the halogen atom (Br, Cl, or I) on your starting pyrimidine has been replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, is often caused by trace amounts of water or other protic impurities reacting with the catalytic intermediates.[2]

    • Prevention: Use strictly anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use.

    • Removal: Since the dehalogenated product is typically less polar than the desired ketone, careful column chromatography with a shallow solvent gradient may achieve separation. If this fails, recrystallization is an excellent alternative if your product is a solid.

  • Isomeric Byproducts: If you are starting from a di- or tri-halogenated pyrimidine, cross-coupling can sometimes occur at an undesired position, leading to a regioisomer. The reactivity of halogens on the pyrimidine ring generally follows the order C4 > C2 > C5, but this can be altered by the specific catalyst and conditions used.[1][7]

    • Prevention: The choice of catalyst and ligand is paramount for controlling site-selectivity. For example, specific conditions have been developed to favor C2 coupling over the more typically reactive C4 position in 2,4-dichloropyrimidines.[1] Careful review of literature for your specific starting material is essential.

    • Removal: Isomers are often extremely difficult to separate chromatographically. The best strategy is to optimize the reaction for maximum regioselectivity to avoid its formation in the first place.

  • Residual Tin (Stille Coupling): If you are using a Stille coupling, removal of organotin byproducts can be a major purification challenge.

    • Removal: Several workup procedures can be effective. A common method is to stir the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tin fluorides that can be filtered off.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling to form this compound, what is a good starting point for reaction conditions?

A1: A robust starting point is crucial. The table below provides a validated set of initial conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale & Key Considerations
Halopyrimidine 5-Bromo-2-methylpyrimidine (1.0 equiv.)Bromo derivatives offer a good balance of reactivity and stability. Iodo- compounds are more reactive but also more expensive and less stable.
Boronic Reagent Acetyl-substituted Boronic Acid/Ester (1.2-1.5 equiv.)An excess ensures complete consumption of the limiting pyrimidine. Pinacol esters are often more stable than the corresponding acids.
Catalyst Pd(PPh₃)₄ (5 mol%) or a Pd(II)/Ligand systemPd(PPh₃)₄ is a reliable Pd(0) source.[8] Alternatively, use a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%).
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Carbonate bases are effective and widely used.[6][9] Cs₂CO₃ is more soluble and often gives better results but is more expensive.
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OA mixed solvent system is required to dissolve both the organic reactants and the inorganic base.[4] Ensure solvents are degassed.
Temperature 80-100 °CThis range is typically sufficient to drive the reaction without causing significant catalyst decomposition. Monitor by TLC/LC-MS.

Q2: Are there alternative, more "green" synthetic routes that avoid heavy metals or toxic reagents?

A2: Yes, the field is actively moving towards more sustainable methods. Metal- and solvent-free reactions are gaining prominence. For instance, methods involving the three-component reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA), promoted by additives like NH₄I, have been developed for pyrimidine synthesis.[10][11] While these may require more optimization for your specific target, they offer significant environmental advantages by avoiding palladium catalysts and organometallic reagents.[11]

Q3: How do I properly set up and monitor the reaction to ensure success?

A3: Proper experimental technique is non-negotiable for reproducible results in cross-coupling chemistry.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Pd0 Pd(0)L2 A Oxidative Addition Pd0->A R-X PdII R-Pd(II)L2-X A->PdII B Transmetalation PdII->B R'-B(OR)2 (Base) PdII_R R-Pd(II)L2-R' B->PdII_R C Reductive Elimination PdII_R->C C->Pd0 R-R'

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This is a general protocol and may require optimization for your specific boronic acid derivative.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidine (1.0 equiv.), the appropriate acetyl-substituted arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent mixture (e.g., Dioxane and Water, 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-methylpyrimidine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[2]

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Fang, F., Xia, J., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
  • Organic Chemistry Portal. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
  • MDPI. (n.d.). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • Growing Science. (n.d.). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Wikipedia. (n.d.). Stille reaction.
  • NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions.
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
  • NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

Welcome to the technical support guide for 1-(2-Methylpyrimidin-5-yl)ethanone. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with this compound. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their successful application is often hampered by poor aqueous solubility, which can limit bioavailability and complicate in vitro assay development.[1][2][3]

While specific experimental solubility data for this compound is not extensively published, its structure—a heterocyclic pyrimidine core with methyl and acetyl substituents—suggests it is a lipophilic molecule with potentially limited aqueous solubility. This guide synthesizes established principles for enhancing the solubility of poorly soluble drugs with practical, step-by-step protocols tailored to the anticipated challenges with this compound.

Compound Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈N₂O

  • Key Features: A pyrimidine ring (a weak base) and a ketone group. These functional groups are critical consideration points for pH-dependent solubility and potential hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in my aqueous assay buffer. What is the most likely cause? A1: Precipitation is common when the concentration of the compound exceeds its solubility limit in the aqueous buffer.[4] This is often due to a phenomenon known as "solvent-shifting," where a compound dissolved in a high-concentration organic stock (like DMSO) is diluted into an aqueous medium where it is less soluble. The final concentration of the organic solvent in the assay is a critical factor; it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize its impact.[4]

Q2: What is the difference between kinetic and thermodynamic solubility? A2:

  • Kinetic Solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and identifying the concentration at which precipitation first occurs.[1][5] This method is fast and reflects the solubility of the compound's fastest precipitating form, which is often amorphous.[1][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It's determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved compound in the supernatant.[1][6] This value is crucial for formulation and lead optimization.[1]

Q3: Can I simply heat the solution to dissolve my compound? A3: While gentle heating can increase the rate of dissolution and sometimes the solubility, it is not a universally recommended solution. For many organic compounds, the solid may not recrystallize upon cooling, leading to a supersaturated and unstable solution. Furthermore, excessive heat can lead to compound degradation. A systematic approach using the methods outlined in this guide is more reliable.

Q4: How does the pyrimidine ring in my compound affect its solubility? A4: The pyrimidine ring contains nitrogen atoms, which are weakly basic. This means the compound's overall charge and, consequently, its solubility can be significantly influenced by the pH of the solution.[7] At a pH below the compound's pKa, the nitrogen atoms can become protonated, leading to a positive charge and potentially increasing its solubility in aqueous media.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Problem 1: Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer.
  • Underlying Cause: The final concentration of your compound exceeds its kinetic solubility limit. The percentage of DMSO may also be too high, or the buffer conditions are not optimal.

  • Troubleshooting Workflow:

G A Precipitation Observed B Step 1: Reduce Final Compound Concentration A->B C Step 2: Lower Final DMSO Concentration (Target <0.5%) B->C If precipitation continues D Step 3: Evaluate pH of Buffer C->D If precipitation continues E Step 4: Introduce a Cosolvent D->E If precipitation continues F Step 5: Use a Surfactant E->F If still no success G Solution Clear? F->G H Proceed with Experiment G->H Yes I Issue Persists G->I No I->A Re-evaluate from Step 1

Caption: Mechanism of how cosolvents enhance solubility.

Conclusion

Overcoming the solubility challenges of this compound requires a systematic and logical approach. By understanding the compound's physicochemical properties and methodically applying techniques such as pH adjustment, the use of cosolvents, and other formulation strategies, researchers can achieve the desired concentrations for reliable experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively troubleshoot and solve solubility issues, ensuring the successful progression of research and development involving this and similar pyrimidine derivatives.

References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Chemsrc. (2025). CAS#:93583-96-1 | 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone.
  • J&K Scientific. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | 66373-26-0.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
  • National Center for Biotechnology Information. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. PubChem.
  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Al-kassas, R., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC - NIH.
  • GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemspace. (2022). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • IntechOpen. (2025). Co-solvent: Significance and symbolism.
  • IntechOpen. (2025). Solubilization by surfactants: Significance and symbolism.
  • National Center for Biotechnology Information. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Bergström, C. A., et al. (n.d.). Perspectives in solubility measurement and interpretation. PMC - NIH.

Sources

Stability of 1-(2-Methylpyrimidin-5-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Methylpyrimidin-5-yl)ethanone

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and formulation scientists to address common questions and challenges regarding the stability of this compound in acidic environments. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound in acidic conditions.

Q1: What are the primary sites of instability on this compound in an acidic medium?

A: The structure of this compound possesses three main sites susceptible to interaction with acids. These are the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group. Under acidic conditions, protonation will occur at these basic sites. The pyrimidine nitrogens are typically the most basic sites. While N-protonation is generally reversible and may not lead to degradation on its own, it alters the electronic properties of the molecule, potentially activating it towards subsequent reactions. In some highly substituted pyrimidines, protonation at the C5 carbon has been observed, leading to a stable cationic intermediate, which could be a pathway for further reactions[1][2].

A Start: Ketone B Protonation (H+) A->B  Acid C Protonated Ketone B->C D Deprotonation (-H+) C->D E Enol Intermediate (Nucleophilic) D->E G Nucleophilic Attack E->G F Another Protonated Ketone Molecule (Electrophilic) F->G H Aldol-type Adduct (Byproduct) G->H G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile start_rxn 3. Mix Stock & Acidic Medium (e.g., 1:9 v/v) & Start Timer prep_stock->start_rxn prep_acid 2. Prepare Acidic Medium prep_acid->start_rxn sample_t0 4. Immediately take T=0 Sample start_rxn->sample_t0 sample_tx 5. Sample at Time Points (e.g., 1h, 4h, 8h, 24h) start_rxn->sample_tx quench 6. Quench/Dilute Each Sample sample_t0->quench sample_tx->quench lcms 7. Analyze by LC-MS quench->lcms data 8. Integrate Peak Area & Calculate % Remaining lcms->data

Sources

Technical Support Center: 1-(2-Methylpyrimidin-5-yl)ethanone Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(2-methylpyrimidin-5-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and materials science, frequently used in the development of novel pharmaceuticals.[1][2] The successful isolation of this compound in high purity is critically dependent on a robust and well-understood work-up and purification procedure.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to troubleshoot and adapt the procedures to your specific experimental context.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before initiating any work-up, it is crucial to understand the context of the reaction mixture. The most common modern synthetic route to this compound is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will primarily focus on the work-up for this reaction, which typically involves coupling a 5-halo-2-methylpyrimidine with a source of the acetyl group or, more commonly, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyrimidine with an acetylating agent.

Pre-Work-up Considerations

Q1: How do I know my reaction is complete and ready for work-up? A1: Reaction monitoring is essential to avoid premature quenching. The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent spot and the appearance of a new, distinct product spot indicate progression. The product, this compound, is moderately polar. A typical solvent system for TLC is 30-50% Ethyl Acetate in Heptane.

  • LC-MS Analysis: This provides definitive evidence by showing the consumption of starting material masses and the appearance of the product's expected mass-to-charge ratio (m/z). For this compound (C₇H₈N₂O), the expected [M+H]⁺ is approximately 137.07.

Q2: What are the primary impurities I should expect from a Suzuki coupling reaction? A2: A typical Suzuki reaction mixture will contain several components besides your desired product:

  • Unreacted Starting Materials: 5-halo-2-methylpyrimidine or the corresponding boronic ester.

  • Boronic Acid/Ester Byproducts: Unreacted boronic ester and its hydrolyzed form, 2-methylpyrimidine-5-boronic acid. Boronic esters can be susceptible to hydrolysis during the reaction or aqueous work-up.[3][4]

  • Homo-coupled Byproducts: Dimerization of the boronic ester (bi-pyrimidine) or the halide starting material can occur.

  • Palladium Catalyst: Residual palladium, often in the form of palladium black.

  • Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Aqueous Work-up Procedure

Q3: My product has pyrimidine nitrogens, which are basic. Will it partition into an acidic aqueous layer? A3: This is a critical consideration. The pyrimidine ring is basic, but it is a relatively weak base. While a strongly acidic wash (pH < 2) could protonate the pyrimidine and pull some product into the aqueous layer, a standard work-up using neutral or mildly basic conditions will see the product preferentially remain in the organic layer (e.g., Ethyl Acetate, Dichloromethane). Always check the aqueous layer by TLC to ensure no significant product loss.

Q4: Why is a basic wash (e.g., sodium bicarbonate) essential? A4: The basic wash is crucial for removing acidic impurities.[5] The primary target is the unreacted boronic acid and any boronic ester that hydrolyzes during the work-up. These are converted to their corresponding boronate salts, which are highly soluble in the aqueous layer and are thus efficiently removed from the organic phase.

Q5: What is the purpose of a brine (saturated NaCl) wash? A5: A brine wash serves two main purposes:

  • Breaking Emulsions: Emulsions are common during extractions and can trap a significant amount of your product. The high ionic strength of brine helps to break these emulsions by increasing the polarity of the aqueous phase.

  • Removing Water: It helps to remove dissolved water from the organic layer before the final drying step with an agent like MgSO₄ or Na₂SO₄, making the drying process more efficient.

Part 2: Detailed Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a standard post-Suzuki coupling work-up and subsequent purification.

Workflow Overview

Workup_Workflow A Reaction Completion (Verified by TLC/LC-MS) B Cool to Room Temp & Filter through Celite® A->B Removes Pd Black C Quench & Dilute (Add H₂O & Extraction Solvent) B->C D Phase Separation (Organic/Aqueous) C->D E Aqueous Wash (e.g., sat. NaHCO₃) D->E Removes Boronic Acid F Brine Wash E->F Breaks Emulsions G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter & Concentrate in vacuo G->H I Purify Crude Product (Chromatography/Recrystallization) H->I J Characterize Pure Product I->J Troubleshooting_Tree Start Problem Encountered During Work-up P1 Low Yield After Extraction Start->P1 P2 Emulsion Formed Start->P2 P3 Crude is Dark/Black Start->P3 P4 Boronic Acid Impurity Remains Start->P4 C1a Product in Aqueous Layer? P1->C1a Possible Cause C2a High concentration of salts/base P2->C2a Possible Cause C3a Palladium Black Contamination P3->C3a Possible Cause C4a Inefficient Basic Wash P4->C4a Possible Cause S1a Back-extract aqueous layer with EtOAc. Use brine in washes. C1a->S1a Solution S2a Add brine to break emulsion. Filter through Celite®. Allow to stand. C2a->S2a Solution S3a Filter reaction mixture through Celite® *before* work-up. Consider charcoal treatment of crude. C3a->S3a Solution S4a Perform additional NaHCO₃ washes. Ensure pH of aqueous layer is >8. C4a->S4a Solution

Sources

Troubleshooting failed reactions with 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Methylpyrimidin-5-yl)ethanone

Welcome to the technical support guide for this compound (CAS 150356-42-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their unique electronic properties can present challenges. This guide provides in-depth, field-tested insights into troubleshooting common experimental failures, ensuring your synthesis proceeds efficiently and successfully.

Core Concepts: Reactivity and Stability

This compound features a ketone group attached to the C5 position of a pyrimidine ring. Understanding its electronic nature is key to predicting its behavior.

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This makes the ring itself generally resistant to electrophilic attack but activates attached groups and specific ring positions (C2, C4, C6) for nucleophilic substitution.[3][4]

  • The C5 Position: The C5 position is the least electron-deficient carbon on the pyrimidine ring, making substituents at this position relatively stable.[4] Electrophilic substitution is most likely to occur here.[4]

  • The Acetyl Group: The ketone's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The adjacent methyl group has acidic α-protons that can be removed by a base to form an enolate, a potent nucleophile.

General Stability: Pyrimidine derivatives can be sensitive to acidic conditions, light, and prolonged heat.[4][5] While the compound is generally stable under standard conditions, it should be stored in a dark place under an inert atmosphere. Poor stability can compromise shelf-life and lead to inconsistent experimental results.[1]

Key Physicochemical Properties
PropertyValue / ObservationImplication for Synthesis
Molecular Formula C₇H₈N₂O---
Molecular Weight 136.15 g/mol Affects stoichiometry calculations.
Physical Form SolidEasier to handle and weigh than oils.
pKa (approx.) Pyrimidine pKa ≈ 1.23[3]The ring nitrogens are weakly basic and will be protonated under strongly acidic conditions, potentially altering reactivity.
Solubility Soluble in many organic solvents (e.g., DCM, THF, DMF). Poor aqueous solubility can be an issue for some derivatives.[1]Solvent choice is critical for reaction success and workup efficiency.
Storage Keep in a dark place, inert atmosphere, room temperature.Improper storage can lead to degradation and failed reactions.

Troubleshooting Failed Reactions: A Q&A Guide

This section addresses the most common issues encountered when using this compound.

Issue 1: Low or No Product Yield (Incomplete Conversion)

Question: My reaction shows a high percentage of unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a frequent problem that can often be traced back to several key factors related to reagents, conditions, or the reaction's nature.

A. Reagent Quality & Stoichiometry

  • Moisture Contamination: Many reactions involving ketones, especially those using strong bases (e.g., LDA, NaH) or organometallics (e.g., Grignard reagents), are highly sensitive to water.[6] The pyrimidine nitrogens can also interact with water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Base/Catalyst Inactivity: If using a solid base like NaH or K₂CO₃, ensure it has not been deactivated by atmospheric moisture. Use a fresh bottle or wash the base with a dry solvent. For catalytic reactions, verify the catalyst's integrity.

  • Incorrect Stoichiometry: Double-check all calculations. For reactions that reach equilibrium, using an excess of one reagent (often the less expensive one) can drive the reaction forward according to Le Châtelier's principle.

B. Reaction Conditions

  • Insufficient Temperature: Many condensation and alkylation reactions require heat to overcome the activation energy barrier. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation via TLC or LC-MS.

  • Improper Solvent: The solvent must fully dissolve your reactants. If this compound is not fully soluble, the reaction will be limited by the dissolution rate. Consider a more polar aprotic solvent like DMF or DMSO for challenging cases, but be aware they can complicate purification.

  • Reversible Reaction: If the reaction is reversible, consider methods to remove a byproduct. For example, in acetal formation, removing water with a Dean-Stark apparatus is essential.

C. Activation of the Ketone

  • Weak Base: The α-protons of the acetyl group need a sufficiently strong base for deprotonation to form the enolate. If you are attempting an aldol or Claisen-Schmidt type reaction, a weak base like triethylamine may be insufficient. Consider stronger bases like LDA, LiHMDS, or NaH.

  • Lewis Acid Catalysis: For nucleophilic additions to the carbonyl, a Lewis acid (e.g., MgBr₂, TiCl₄, ZnCl₂) can coordinate to the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]

Issue 2: Formation of Multiple Side Products

Question: My reaction mixture is complex, and purification is a nightmare. What are the common side reactions, and how can I suppress them?

Answer: Side product formation is often a result of the compound's multiple reactive sites. Controlling reaction conditions is critical to achieving selectivity.

A. Self-Condensation (Aldol Reaction) The most common side reaction is the self-condensation of the enolate of this compound with another molecule of the starting ketone. This is especially prevalent in the presence of strong bases.

  • Solution: Add the ketone slowly to a solution of the base and the other electrophile at a low temperature (e.g., -78 °C for LDA). This keeps the instantaneous concentration of the enolate low, favoring the reaction with the desired electrophile over self-condensation.

B. Reaction at the Pyrimidine Ring While the ring is electron-deficient, strong nucleophiles or organometallics can sometimes add to the C4 or C6 positions.[4]

  • Solution: This is less common but can occur with very reactive nucleophiles. Using less reactive organometallics (e.g., organozincs instead of organolithiums) or protecting the ring nitrogens (if feasible) can mitigate this.

C. Decomposition

  • Acid/Base Instability: Prolonged exposure to strong acids or bases, especially at high temperatures, can lead to ring-opening or other degradation pathways.[8] Silica gel used in chromatography is acidic and can cause degradation of sensitive compounds.[5]

  • Solution: Minimize reaction times and use moderate temperatures whenever possible. If degradation on silica is suspected, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or consider using a different stationary phase like alumina (basic or neutral).

Logical Troubleshooting Workflow

To systematically diagnose a failed reaction, follow this workflow.

TroubleshootingWorkflow Start Reaction Failed: Low Yield / Impure Product Check_Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Moisture Moisture Sensitive? Check_Conditions->Moisture Dry_Reagents Use Anhydrous Solvents. Oven-dry Glassware. Inert Atmosphere. Moisture->Dry_Reagents Yes Temp_Time Temperature / Time Issue? Moisture->Temp_Time No Dry_Reagents->Temp_Time Optimize_Temp Optimize Temperature. Monitor by TLC/LC-MS. Temp_Time->Optimize_Temp Yes Side_Rxns 3. Analyze Side Products (LC-MS, NMR of crude) Temp_Time->Side_Rxns No Optimize_Temp->Side_Rxns Aldol Self-Condensation? Side_Rxns->Aldol Slow_Addition Slowly add ketone to base at low temperature. Aldol->Slow_Addition Yes Degradation Degradation? Aldol->Degradation No Success Problem Solved Slow_Addition->Success Milder_Cond Use Milder Conditions. Avoid Prolonged Heat. Consider Neutral Alumina. Degradation->Milder_Cond Yes Degradation->Success No/Other Milder_Cond->Success

Caption: A decision tree for troubleshooting reactions.

Key Experimental Protocols

Protocol 1: General Procedure for a Claisen-Schmidt Condensation

This protocol describes the reaction of this compound with an aromatic aldehyde to form a chalcone derivative, a common transformation.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the aromatic aldehyde (1.0 eq) in anhydrous ethanol.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of NaOH (1.2 eq) in water and add it dropwise to the aldehyde solution, maintaining the temperature below 5 °C.

  • Ketone Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. If a solid precipitates, collect it by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum.

  • Purification: If no solid forms or if the solid is impure, extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Potential Side Reactions in Condensation

SideReactions cluster_start Reactants cluster_products Potential Products Ketone This compound (Enolate Precursor) Ketone->Ketone Attacks (Side Path) Aldehyde Aromatic Aldehyde (Electrophile) Ketone->Aldehyde Attacks (Desired Path) Side Side Product Aldol Self-Condensation Ketone->Side Desired Desired Product Chalcone Aldehyde->Desired Base Base (e.g., NaOH) Base->Ketone Forms Enolate

Caption: Desired vs. side reactions in a base-catalyzed condensation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my starting this compound? A1: The best methods are ¹H NMR and LC-MS. The NMR spectrum should show clean signals corresponding to the methyl protons on the ring, the acetyl methyl protons, and the two aromatic protons on the pyrimidine ring. LC-MS will confirm the correct mass and give a purity percentage based on UV absorption.

Q2: My product is highly polar and difficult to extract from the aqueous phase. What should I do? A2: The pyrimidine nitrogens can make the final product more water-soluble than expected, especially if the aqueous phase is acidic (protonation). First, ensure the aqueous layer is basic (pH > 8) before extraction to deprotonate the molecule. If it remains difficult to extract, use a more polar solvent like a 9:1 mixture of Dichloromethane/Isopropanol or perform continuous liquid-liquid extraction. Alternatively, removing the water under high vacuum (lyophilization) and purifying the resulting solid is an option.

Q3: Can I use this ketone in a Grignard reaction? A3: Yes, the ketone will react with Grignard reagents to form a tertiary alcohol.[9] However, the reaction must be performed under strictly anhydrous conditions. The Grignard reagent will add to the carbonyl carbon.[6] It is crucial to use a freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry and high yield.

References

  • Wikipedia. (2023). Pyrimidine.
  • Shugar, D., & Fox, J. J. (1952). Spectrophotometric studies of nucleic acid derivatives and related compounds as a function of pH. I. Pyrimidines. Biochimica et Biophysica Acta, 9(2), 199-218.
  • University of Liverpool. (n.d.). 10. Pyrimidines.
  • Gomha, S. M., & Dawood, K. M. (2017). Synthetic Utility of Pyridinium Bromide: Synthesis and Antimicrobial Activity of Novel 2, 4, 6-Trisubstituted Pyridines Having Pyrazole Moiety. Journal of Heterocyclic Chemistry, 54(3), 1943–1948.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones.
  • Owlcation. (2023). Determining Reactions of Aldehydes and Ketones.
  • Reinert, H., & Weiss, R. (1969). [Chemical Complex Behavior of Pyrimidine Derivatives. XI. Stability Constants of Some Purine and Pyrimidine-Copper Complexes]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 350(11), 1310–1320.
  • J&K Scientific. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140.
  • Master, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems.
  • Wikipedia. (2023). Thiamine.

Sources

Technical Support Center: Recrystallization of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the recrystallization of 1-(2-Methylpyrimidin-5-yl)ethanone. This document offers a framework for developing a robust purification strategy, even in the absence of extensive literature data on this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?

A1: The most crucial initial step is to perform a systematic solvent screening to determine the compound's solubility profile. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] This differential solubility is the fundamental principle that drives the purification process in recrystallization.

Q2: I cannot find a single solvent that is suitable for recrystallization. What are my options?

A2: If a single solvent system is not effective, a mixed-solvent (or multi-solvent) system is the next logical approach. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. This controlled precipitation often yields high-quality crystals.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, you can try reheating the solution and adding more of the "good" solvent to decrease the saturation. Subsequently, allow the solution to cool much more slowly. Using a solvent with a lower boiling point can also be an effective strategy.

Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?

A4: Low recovery can stem from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization due to insufficient cooling. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. If you are performing a hot filtration, ensure your apparatus is pre-heated. Finally, after slow cooling to room temperature, placing the flask in an ice bath can help to maximize the precipitation of your product.

Troubleshooting Guide

Issue 1: No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is not supersaturated: The concentration of this compound may be too low because too much solvent was used.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution to act as a template for crystal growth.

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Re-evaluate Solvent System: If the compound remains highly soluble even after significant solvent reduction, the chosen solvent is likely inappropriate. A new solvent screening should be performed.

Issue 2: The Compound Oiled Out

Possible Causes:

  • High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the formation of a liquid.

  • Rapid cooling: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice.

  • Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of the compound.

Solutions:

  • Slow Down Cooling: Reheat the solution to redissolve the oil. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling process by insulating the flask.

  • Adjust Solvent System: Add a small amount of additional "good" solvent to the hot solution to decrease the saturation level. Alternatively, consider a different solvent system with a lower boiling point.

  • Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before recrystallization.

Issue 3: Poor Recovery of the Purified Product

Possible Causes:

  • Excessive solvent usage: Using more solvent than the minimum required will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: The compound may have crystallized in the filter paper during hot filtration.

  • Washing with warm solvent: Using a wash solvent that is not thoroughly chilled can redissolve a portion of the purified crystals.

Solutions:

  • Optimize Solvent Volume: In subsequent attempts, be meticulous about adding the minimum amount of hot solvent needed to dissolve the compound.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

  • Use Ice-Cold Wash Solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals.

Experimental Protocols

Protocol 1: Solvent Screening for this compound
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility.

  • If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then place it in an ice bath. Observe the formation of crystals.

  • Record your observations in a table to identify the most suitable solvent or solvent pair.

Table 1: Example Solvent Screening Data

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
HexaneInsolubleInsolubleNone

Based on this hypothetical data, ethanol would be a good candidate for a single-solvent recrystallization.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions until the compound just dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Crude this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling Clear Solution hot_filtration->cooling Insoluble Impurities Removed crystal_formation Crystal Formation cooling->crystal_formation no_crystals No Crystals crystal_formation->no_crystals oiling_out Oiling Out crystal_formation->oiling_out collection Collect Crystals (Vacuum Filtration) crystal_formation->collection washing Wash with Cold Solvent collection->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: A flowchart of the recrystallization process.

Decision Tree for Troubleshooting

Troubleshooting_Decision_Tree start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield no_crystals_q1 Is the solution clear? no_crystals->no_crystals_q1 oiling_out_q1 Reheat and Cool Slowly oiling_out->oiling_out_q1 low_yield_q1 Review Procedure low_yield->low_yield_q1 Induce Crystallization\n(Scratch/Seed) Induce Crystallization (Scratch/Seed) no_crystals_q1->Induce Crystallization\n(Scratch/Seed) Yes Reduce Solvent Volume Reduce Solvent Volume no_crystals_q1->Reduce Solvent Volume No (Cloudy) Add More Solvent Add More Solvent oiling_out_q1->Add More Solvent Change Solvent System Change Solvent System oiling_out_q1->Change Solvent System Use Less Solvent Use Less Solvent low_yield_q1->Use Less Solvent Excess Solvent? Pre-heat Apparatus Pre-heat Apparatus low_yield_q1->Pre-heat Apparatus Premature Crystallization? Use Ice-Cold Wash Use Ice-Cold Wash low_yield_q1->Use Ice-Cold Wash Washing Loss?

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in reactions involving 1-(2-Methylpyrimidin-5-yl)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity is crucial for successful and efficient research and development.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.

I. Asymmetric Reduction of the Ketone

The stereoselective reduction of the ketone moiety in this compound to produce chiral alcohols is a critical transformation in the synthesis of many biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the asymmetric reduction of this compound?

A1: The most prevalent and effective catalysts fall into two main categories:

  • Transition Metal Catalysts: Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP and its derivatives (e.g., XylBINAP), are widely used for asymmetric hydrogenation. These systems are known for their high enantioselectivity and efficiency under relatively mild conditions.

  • Biocatalysts: Ketoreductases (KREDs) or whole-cell systems (e.g., Baker's yeast, E. coli) are increasingly employed for their exceptional enantioselectivity and environmentally friendly reaction conditions. They often operate in aqueous media at or near ambient temperature.

Q2: I am observing low enantiomeric excess (ee) in my reduction reaction. What are the likely causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Choice: The chosen catalyst may not be optimal for this specific substrate. The electronic and steric properties of the 2-methylpyrimidine ring can influence the substrate-catalyst interaction. Consider screening a library of catalysts with different chiral ligands or exploring different ketoreductases.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance enantioselectivity by reducing the energy available for the non-selective reaction pathway.

    • Hydrogen Pressure (for hydrogenation): Optimizing hydrogen pressure is crucial. Insufficient pressure can lead to slow reaction rates, while excessive pressure might, in some cases, reduce selectivity.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. A solvent screen is highly recommended. Protic solvents like methanol or isopropanol are common for Ru-catalyzed hydrogenations.

    • Additives: In some cases, the addition of a base (e.g., t-BuOK) or an acid can influence the catalyst's activity and selectivity.

Q3: My reduction reaction is very slow or incomplete. What troubleshooting steps should I take?

A3: Slow or incomplete reactions are a common hurdle. Consider the following:

  • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this should be done judiciously to manage costs and potential side reactions.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent. Ensure the purity of all reagents. For transition metal catalysts, exposure to oxygen can be detrimental.

  • Substrate Inhibition (for biocatalysis): High concentrations of the ketone substrate can sometimes inhibit the enzyme. A fed-batch approach, where the substrate is added incrementally, can mitigate this issue.

  • Cofactor Regeneration (for biocatalysis): Ketoreductases often require a cofactor like NADH or NADPH. If using an isolated enzyme, an efficient cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase) is essential.

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol provides a general framework for the asymmetric hydrogenation of this compound.

Materials:

  • This compound

  • [RuCl(p-cymene)((R)-BINAP)]Cl (or a similar chiral Ru catalyst)

  • Degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with this compound and the chiral ruthenium catalyst (e.g., 0.1 mol%).

  • Add degassed methanol to the desired concentration.

  • Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Reduction
Catalyst SystemLigand/EnzymeSolventTemp (°C)H2 Pressure (atm)Yield (%)ee (%)Reference
Ru-BINAP(R)-BINAPMethanol3020>95>98 (S)
KetoreductaseKRED-NADH-110aq. buffer/IPA25N/A92>99 (R)
Baker's YeastN/AGlucose/water30N/A85>95 (S)
Visualization: Decision Workflow for Asymmetric Reduction Catalyst Selection

G start Start: Asymmetric Reduction of this compound desired_enantiomer Desired Enantiomer? start->desired_enantiomer s_enantiomer Target: (S)-alcohol desired_enantiomer->s_enantiomer (S) r_enantiomer Target: (R)-alcohol desired_enantiomer->r_enantiomer (R) catalyst_type Screen Catalyst Types s_enantiomer->catalyst_type r_enantiomer->catalyst_type biocatalysis Biocatalysis (KREDs, Yeast) catalyst_type->biocatalysis Green Chemistry High Selectivity metal_catalysis Transition Metal Catalysis (Ru, Rh) catalyst_type->metal_catalysis Broad Substrate Scope Established Methods optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Pressure/Cofactor) biocatalysis->optimize_conditions metal_catalysis->optimize_conditions analyze_results Analyze Yield and ee optimize_conditions->analyze_results success Successful Synthesis analyze_results->success High Yield & ee troubleshoot Troubleshoot: Low Yield/ee analyze_results->troubleshoot Low Yield or ee rescreen Re-screen Catalysts or Modify Ligands/Enzyme troubleshoot->rescreen rescreen->optimize_conditions

Caption: Decision workflow for selecting and optimizing a catalyst for asymmetric reduction.

II. Carbon-Carbon Bond Forming Reactions

The acetyl group of this compound is a versatile handle for constructing more complex molecules through carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this compound derivatives?

A1: For Suzuki-Miyaura couplings, the choice of catalyst depends on the nature of the coupling partners. Generally, palladium(0) catalysts with bulky, electron-rich phosphine ligands are effective. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and versatile catalyst.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides good results with heteroaromatic substrates.

  • Buchwald and Hartwig ligands: Ligands like SPhos, XPhos, and RuPhos, when combined with a palladium precursor like Pd₂(dba)₃, are highly active for challenging couplings.

Q2: I am experiencing significant homo-coupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings. Here are some strategies to mitigate it:

  • Choice of Base: The base plays a critical role. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, which can promote boronic acid decomposition and homo-coupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress side reactions.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, thereby reducing the rate of homo-coupling.

  • Inert Atmosphere: Rigorously excluding oxygen from the reaction is crucial, as oxygen can facilitate the oxidative homo-coupling of boronic acids.

Q3: My Heck coupling reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in Heck reactions is influenced by both electronic and steric factors. To improve it:

  • Ligand Choice: The ligand on the palladium catalyst can have a profound effect on regioselectivity. For example, bidentate phosphine ligands can favor the formation of the linear product.

  • Solvent: The polarity of the solvent can influence the reaction pathway. A screen of different solvents is advisable.

  • Additives: The addition of salts like silver salts or thallium salts can sometimes alter the regioselectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide derivative of this compound (e.g., 5-(1-bromoacetyl)-2-methylpyrimidine)

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water (4:1)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add Pd(PPh₃)₄ (e.g., 5 mol%).

  • Degas the solvent mixture (dioxane/water) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: General Scheme for Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 RR' Coupled Product Reductive Elimination->RR' RX This compound Derivative (R-X) RX->Oxidative Addition R'M Coupling Partner (e.g., R'-B(OH)2) R'M->Transmetalation

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

III. Other Important Transformations

Frequently Asked Questions (FAQs)

Q1: What catalysts are suitable for the oxidation of the methyl group of this compound to a carboxylic acid?

A1: The oxidation of the methyl group can be challenging due to the presence of the pyrimidine ring. Strong oxidizing agents are typically required.

  • Potassium Permanganate (KMnO₄): A strong and common oxidizing agent. The reaction is often carried out in an aqueous basic solution.

  • Selenium Dioxide (SeO₂): Can be used for the oxidation of methyl ketones to α-keto aldehydes, which can then be further oxidized to the carboxylic acid.

  • Vanadium Catalysts: Vanadium oxide-based catalysts have been used for the vapor-phase oxidation of related alkylpyridines.

Q2: How can I achieve reductive amination of the ketone to form the corresponding amine?

A2: Reductive amination typically involves two steps: the formation of an imine followed by its reduction. This can often be done in a one-pot procedure.

  • Catalytic Hydrogenation: The imine can be reduced using hydrogen gas and a metal catalyst like Pd/C or Raney Nickel.

  • Hydride Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents for imines in the presence of ketones.

  • Leuckart-Wallach Reaction: This reaction uses formic acid or a formamide as both the reducing agent and the source of the amino group.

Q3: Are there catalytic methods for the α-functionalization of the ketone?

A3: Yes, the α-position of the ketone can be functionalized using various catalytic methods.

  • Palladium-Catalyzed α-Arylation: Using a palladium catalyst with a suitable ligand (e.g., a Buchwald ligand), the enolate of the ketone can be coupled with an aryl halide.

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric α-functionalization reactions like aldol or Mannich reactions.

IV. General Troubleshooting

Q1: My reaction is producing a complex mixture of products. How do I begin to troubleshoot this?

A1: A complex product mixture suggests a lack of selectivity or the occurrence of side reactions.

  • Analyze the Mixture: Use techniques like LC-MS, GC-MS, and NMR to identify the major byproducts.

  • Hypothesize Side Reactions: Based on the structures of the byproducts, propose potential side reaction pathways.

  • Adjust Reaction Conditions:

    • Lower the Temperature: This is often the first and most effective step to improve selectivity.

    • Change the Solvent: The solvent can influence the relative rates of competing reaction pathways.

    • Modify the Catalyst/Ligand: A different catalyst or ligand may offer better selectivity.

    • Check Reagent Purity: Impurities in the starting materials or reagents can sometimes catalyze side reactions.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific application and scale.

  • Homogeneous Catalysts:

    • Advantages: High activity and selectivity, well-defined active sites, and easier to study mechanistically.

    • Disadvantages: Difficult to separate from the product, which can lead to product contamination and catalyst loss.

  • Heterogeneous Catalysts:

    • Advantages: Easy to separate from the reaction mixture (e.g., by filtration), reusable, and often more stable.

    • Disadvantages: Can have lower activity and selectivity than their homogeneous counterparts, and the nature of the active sites can be more complex.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • Westlake University.
  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Kellogg, R. M., & Xianming, H. Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. University of Groningen.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Chem

Technical Support Center: Synthesis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylpyrimidin-5-yl)ethanone is a critical building block in the development of various pharmaceutical and agricultural compounds.[1][2] Its synthesis, while conceptually straightforward, can be challenging due to the potential for side reactions and the formation of closely related impurities. Achieving high purity is paramount for downstream applications, where even trace impurities can impact biological activity and safety profiles. This technical support guide provides in-depth troubleshooting advice, proactive strategies for impurity prevention, and detailed analytical and purification protocols to assist researchers in obtaining high-quality this compound.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of pyrimidine derivatives is the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[3][4] For the synthesis of this compound, a plausible route involves the reaction of 3-acetyl-1,1-dimethoxypropane (a protected form of 3-oxobutanal) with acetamidine hydrochloride. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, and is followed by acidic workup to hydrolyze the acetal and facilitate cyclization.

Synthetic_Pathway cluster_conditions Reaction Conditions Reactant1 3-Acetyl-1,1-dimethoxypropane Intermediate Intermediate Adduct Reactant1->Intermediate Condensation Reactant2 Acetamidine HCl Reactant2->Intermediate Base NaOEt, EtOH Heat Reflux Product This compound Intermediate->Product Cyclization & Aromatization AcidWorkup Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: Based on the proposed synthetic pathway, the most common impurities are typically:

  • Unreacted Starting Materials: Residual acetamidine hydrochloride and 3-acetyl-1,1-dimethoxypropane.

  • Hydrolyzed Starting Material: 3-Oxobutanal, if the protected carbonyl compound is prematurely hydrolyzed.

  • Side-Reaction Products: Formation of regioisomers, such as 1-(4-methyl-pyrimidin-5-yl)ethanone, although the electronic and steric factors in this specific reaction generally favor the desired product. Self-condensation products of the dicarbonyl starting material can also occur under basic conditions.

  • Over-alkylation or other secondary reactions: Depending on the specific reaction conditions, minor byproducts from reactions on the pyrimidine ring or the acetyl group might be observed.[5]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature.

  • Stoichiometry of Reagents: The molar ratio of the amidine to the carbonyl compound is critical. An excess of one reagent may lead to the formation of byproducts. Experiment with slight variations in the stoichiometry to find the optimal ratio.

  • Base Strength and Concentration: The choice and amount of base can significantly influence the reaction outcome. If the base is too weak, the reaction may not proceed efficiently. If it is too strong or in large excess, it can promote side reactions. Sodium ethoxide is a common choice, and its concentration should be carefully controlled.

  • Work-up and Isolation: Product loss can occur during the extraction and purification steps. Ensure proper pH adjustment during workup to minimize the solubility of the product in the aqueous phase. Optimize your purification method (e.g., crystallization or chromatography) to maximize recovery.[6]

Q3: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

A3: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. These can arise from:

  • Side Reactions: Polymerization or self-condensation of the starting materials or intermediates can form colored byproducts.

  • Degradation: The product might be sensitive to prolonged exposure to heat, light, or air, especially if residual acid or base is present.

  • Purification: A simple crystallization may not be sufficient to remove these colored impurities. Running the material through a plug of silica gel or performing careful column chromatography can be effective.[7] In some cases, treatment with activated carbon followed by filtration and recrystallization can also remove color.

Q4: How can I confirm the identity and purity of my final product and its impurities?

A4: A combination of analytical techniques is essential for comprehensive characterization:[8]

  • Chromatography: TLC is a quick method for monitoring reaction progress and assessing the number of components in a sample. HPLC provides a quantitative measure of purity.[9]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides detailed structural information about the desired product and allows for the identification of impurities by comparing the spectra to known standards or through detailed analysis of chemical shifts and coupling constants.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

    • FTIR Spectroscopy: Useful for identifying the functional groups present in the molecule, such as the carbonyl (C=O) and the C=N bonds of the pyrimidine ring.[11][12]

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Two major spots on TLC/HPLC with similar retention times. Formation of a regioisomer.Optimize reaction temperature; a lower temperature may favor the formation of the thermodynamically more stable product. Adjust the rate of addition of one reactant to the other. Purification by preparative HPLC or careful column chromatography may be necessary.
Significant amount of starting material in the crude product. Incomplete reaction.Increase reaction time and/or temperature. Ensure the base is active and used in the correct stoichiometric amount. Monitor the reaction until the starting material spot on TLC is minimal.
Product is an intractable oil or fails to crystallize. Presence of impurities inhibiting crystallization.Purify the crude product by flash column chromatography on silica gel to remove impurities.[7] Attempt crystallization from a different solvent system.
Broad or complex NMR signals. Presence of multiple compounds or paramagnetic impurities.Purify the sample by chromatography. If paramagnetic impurities are suspected (e.g., from a metal catalyst), passing the sample through a short plug of Celite or silica can help.

Proactive Impurity Prevention

  • Reagent Quality: Use high-purity starting materials. Impurities in the reactants can be carried through the synthesis or participate in side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reactants or intermediates are sensitive to air.

  • Temperature Control: Maintain strict control over the reaction temperature. Excursions to higher temperatures can increase the rate of side reactions.

  • Controlled Addition: Add the base or one of the reactants slowly to the reaction mixture to control the exotherm and minimize localized high concentrations that can lead to byproduct formation.

  • Effective Work-up: Quench the reaction appropriately and perform a thorough aqueous wash to remove inorganic salts and water-soluble impurities.

Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general-purpose method for analyzing the purity of pyrimidine derivatives and can be adapted for this compound.

Step-by-Step Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject onto HPLC System SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis Side_Reaction Start 3-Oxobutanal Dimer Aldol Condensation Product Start->Dimer Self-condensation Base Base (e.g., NaOEt) Polymer Polymeric Byproducts Dimer->Polymer Further Reactions

Sources

Technical Support Center: Monitoring 1-(2-Methylpyrimidin-5-yl)ethanone Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-(2-Methylpyrimidin-5-yl)ethanone using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to TLC in Pyrimidine Synthesis

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for monitoring the progress of organic reactions.[1] In the synthesis involving this compound, a key building block in pharmaceutical development, TLC offers a rapid, cost-effective, and qualitative assessment of reaction completion.[1] It allows for the visual tracking of the consumption of starting materials and the formation of products.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring a reaction with this compound?

A1: A general protocol involves spotting the reaction mixture on a silica gel TLC plate and developing it in an appropriate solvent system.

Experimental Protocol: Basic TLC Monitoring

  • Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Spotting: Using a capillary tube, spot the crude reaction mixture on the starting line. It is also advisable to spot the starting material and a co-spot (a single spot containing both the reaction mixture and the starting material) for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the starting line.[2][3] Cover the chamber to allow the solvent to ascend the plate.[1]

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as pyrimidine derivatives are often UV-active.[4][5] Further visualization can be achieved with staining agents if necessary.[2][5]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is progressing if the spot corresponding to the starting material diminishes and a new spot for the product appears.[1]

Q2: How do I select an appropriate solvent system for my TLC analysis?

A2: The choice of solvent system (mobile phase) is critical for good separation. For pyrimidine derivatives, which are moderately polar, a mixture of a non-polar and a polar solvent is often effective. A good starting point is a mixture of ethyl acetate and hexane. The polarity of the system can be adjusted by changing the ratio of these solvents. If spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[2] Conversely, if spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the polar solvent proportion.[2]

Solvent System Component Function Common Examples for Pyrimidines
Non-polar Solvent Moves non-polar compounds up the plateHexane, Toluene
Polar Solvent Moves polar compounds up the plateEthyl Acetate, Dichloromethane, Methanol
Modifier Improves spot shape for acidic/basic compoundsAcetic Acid, Triethylamine, Ammonia[2][6]

A common starting ratio for pyrimidine derivatives is 7:3 or 8:2 n-hexane:ethyl acetate.[7]

Q3: My TLC spots are streaking. What is the cause and how can I resolve this?

A3: Streaking on a TLC plate is a common issue that can obscure results.[6] It can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause.[2][3][8] Try diluting your sample before spotting.

  • Inappropriate Solvent System: The mobile phase may not be suitable for your compound.[1][3] If your compound is acidic or basic, the silica gel (which is slightly acidic) can cause streaking.[6] Adding a small amount of a modifier to the eluent can often resolve this. For acidic compounds, add a few drops of acetic acid. For basic compounds like many pyrimidine derivatives, add a small amount of triethylamine or a solution of ammonia in methanol.[2][6]

  • Compound Instability: The compound may be decomposing on the silica plate.[9]

Q4: The spots on my TLC plate are not visible under UV light. What should I do?

A4: While many pyrimidine derivatives are UV-active due to their aromatic nature, some may not be, or their concentration might be too low for UV detection.[1][2] In such cases, alternative visualization methods are necessary:

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine.[4][5] Many organic compounds will form yellow-brown spots as they form a complex with the iodine vapor.[4]

  • Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[4] It appears as yellow spots on a purple background.

  • p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to produce a range of colors upon heating.[4]

Q5: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR) shows the presence of starting material. Why is this happening?

A5: This discrepancy can arise from a few scenarios:

  • Co-elution: The starting material and the product may have very similar Rf values in the chosen solvent system, making them appear as a single spot.[1][9] Experiment with different solvent systems to achieve better separation.

  • Low Detection Limit of TLC: TLC is a qualitative technique, and the concentration of the remaining starting material might be below the detection limit of TLC but still detectable by more sensitive methods like NMR.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the TLC monitoring of this compound reactions.

Problem 1: Irreproducible Rf Values

Possible Causes:

  • Changes in the mobile phase composition.

  • Uneven solvent front due to a damaged TLC plate.[6]

  • Temperature fluctuations.

  • Using TLC plates from different batches or manufacturers.[1]

Solutions:

  • Always prepare fresh mobile phase for each experiment.

  • Inspect TLC plates for damage before use. If a corner is chipped, you can make a 45° cut to remove the damaged area.[6]

  • Conduct experiments in a temperature-controlled environment.[1]

  • Use TLC plates from the same batch for a series of experiments to ensure consistency.[1]

Problem 2: Unexpected Spots on the TLC Plate

Possible Causes:

  • Formation of byproducts or isomers.[1]

  • Impurities in starting materials or reagents.[1]

  • Contamination from handling or glassware.[3]

Solutions:

  • Characterize the unexpected spots if possible. LC-MS can be used to determine their molecular weights.

  • Check the purity of your starting materials before beginning the reaction.[1]

  • Ensure proper handling of the TLC plate (hold it by the edges) and use clean glassware.[3]

Problem 3: Compound Decomposes on the TLC Plate

Possible Causes:

  • The compound is sensitive to the acidic nature of the silica gel.[6][9]

Solutions:

  • Neutralize the silica gel by adding a small amount of a base like triethylamine to the mobile phase.[6]

  • Consider using a different stationary phase, such as alumina, which is available in neutral, acidic, or basic forms.

  • Perform a 2D TLC to confirm instability. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent.[9] If the compound is stable, the spot will remain on the diagonal. Decomposition will result in spots appearing below the diagonal.[9]

Visual Workflows and Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Streaking Spots problem->streaking Yes no_spots No Visible Spots problem->no_spots Yes bad_sep Poor Separation (Rf too high/low) problem->bad_sep Yes end Successful Analysis problem->end No sol_streak1 Dilute Sample streaking->sol_streak1 sol_streak2 Add Modifier (Acid/Base) streaking->sol_streak2 sol_nospots1 Concentrate Sample no_spots->sol_nospots1 sol_nospots2 Use Chemical Stain no_spots->sol_nospots2 sol_badsep Adjust Solvent Polarity bad_sep->sol_badsep sol_streak1->problem sol_streak2->problem sol_nospots1->problem sol_nospots2->problem sol_badsep->problem

Caption: Troubleshooting workflow for common TLC issues.

Solvent_Selection_Logic start Observe TLC Plate rf_check Are Spots Well-Separated? (Rf 0.2-0.8) start->rf_check rf_low Spots at Baseline (Rf too low) rf_check->rf_low No rf_high Spots at Solvent Front (Rf too high) rf_check->rf_high No success Optimal Separation rf_check->success Yes increase_polarity Increase Eluent Polarity rf_low->increase_polarity decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Logic for optimizing the TLC mobile phase.

References

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA - AIP Publishing.
  • Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K.
  • TLC Visualization Reagents - EPFL.
  • Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism - PubMed.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone - African Rock Art.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed.
  • Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate.
  • The Rf values of the best three developing solvent systems. - ResearchGate.
  • Full article: Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.

Sources

Technical Support Center: 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Methylpyrimidin-5-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this key chemical intermediate. Our guidance is rooted in established chemical principles and practical, field-proven experience to help you navigate potential challenges in your experiments.

Section 1: Compound Overview and Properties

This compound is a versatile building block in medicinal chemistry and materials science. Its pyrimidine core and reactive ketone group make it a valuable precursor for synthesizing a range of more complex molecules, including potential antiviral, anticancer, and agricultural agents.[1][2] Understanding its fundamental properties is the first step toward its effective use.

PropertyValueSource
Molecular Formula C₇H₈N₂OInferred from name
Molecular Weight 136.15 g/mol Calculated
Appearance Typically a solid or oil
Primary Applications Pharmaceutical intermediate, building block for agrochemicals[1][2]

Section 2: Frequently Asked Questions (FAQs) - Safety & Handling

Proper handling is paramount to ensure user safety and maintain the integrity of the compound. These FAQs address the most common safety and handling inquiries.

Q: What are the primary hazards associated with this compound and what Personal Protective Equipment (PPE) is required?

A: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from close structural analogs, such as 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone and 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, indicate potential hazards.[3] It is prudent to treat this compound as:

  • Harmful if swallowed (H302)

  • Causing skin irritation (H315)

  • Causing serious eye irritation (H319)

  • Potentially causing respiratory irritation (H335)

Therefore, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.Avoids inhalation of dust or vapors that may cause respiratory tract irritation.

Q: What is the correct procedure for handling a small spill?

A: In the event of a small spill, safety and containment are the priorities.

  • Ensure Proper Ventilation: Work within a fume hood or well-ventilated area.

  • Wear Full PPE: Don your safety goggles, gloves, and lab coat.

  • Contain the Spill: For solid spills, gently sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Carefully scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose: Dispose of the waste according to your institution's hazardous waste disposal protocols.[4][5]

Q: What are the immediate first-aid measures in case of accidental exposure?

A: Based on guidelines for similar chemical structures, follow these procedures immediately.[5][6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Section 3: Troubleshooting Guide - Storage & Stability

The long-term viability of your experiments depends on the stability of your starting materials. Improper storage can lead to degradation, introducing impurities that can complicate reactions and analyses.

Q: What are the optimal storage conditions for this compound?

A: The optimal storage conditions depend on the intended duration of storage and the purity requirements of your application. Data from various pyrimidine and pyridine derivatives show a range of recommendations.[8][9] Use the following decision tree to determine the best protocol for your sample.

G start Start: Assess Storage Needs duration Storage Duration? start->duration purity High-Purity Application? (e.g., kinetics, reference standard) duration->purity > 1 Month short_term Short-Term (< 1 month) Room Temperature (20-25°C) Inert Atmosphere (N₂ or Ar) Protect from Light duration->short_term < 1 Month purity->short_term No long_term Long-Term (> 1 month) Refrigerate (2-8°C) Inert Atmosphere (N₂ or Ar) Protect from Light purity->long_term Yes

Caption: Decision tree for selecting optimal storage conditions.

Causality: The pyrimidine ring can be susceptible to slow oxidation, and the ketone functionality can participate in undesired side reactions. Lowering the temperature to 2-8°C reduces the kinetic rate of these potential degradation pathways.[9] Storing under an inert atmosphere (Nitrogen or Argon) displaces oxygen and moisture, further preserving the compound's integrity.[8] Protection from light is a general best practice for organic compounds to prevent photochemical reactions.

Q: My reaction is giving unexpected byproducts. Could my starting material have degraded?

A: This is a common and valid concern. Degradation can introduce new reactive species into your experiment.

Workflow: Investigating Starting Material Integrity

G start Suspicion of Degradation check_storage 1. Verify Storage Conditions (Temp, Atmosphere, Light) start->check_storage analyze 2. Re-analyze Purity (TLC, HPLC, NMR) check_storage->analyze compare 3. Compare to Reference Data (Original COA, literature spectra) analyze->compare decision New Impurities Detected? compare->decision purify Action: Purify Material (Column Chromatography, Recrystallization) decision->purify Yes proceed Action: Proceed with Caution (Use fresh vial if possible) decision->proceed No

Caption: Workflow for troubleshooting potential compound degradation.

Protocol: Quick Purity Check by Thin-Layer Chromatography (TLC)

  • Prepare Sample: Dissolve a small amount (~1 mg) of your this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1-5 mg/mL solution.

  • Spot Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Develop: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret: A pure compound should ideally show a single spot. The presence of multiple spots, especially a faint one at the baseline (polar impurity) or new spots compared to a fresh sample, indicates potential degradation or impurity.

Section 4: Experimental & Troubleshooting FAQs

This section addresses practical issues encountered during experimental setup and execution.

Q: My compound won't dissolve. What should I do?

A: Solubility issues can halt an experiment before it begins. A systematic approach is key.

Workflow: Troubleshooting Solubility Issues

G start Compound Insoluble sonicate 1. Sonicate (10-15 min) start->sonicate warm 2. Gently Warm (to 30-40°C) sonicate->warm Still Insoluble add_cosolvent 3. Add Co-solvent (e.g., add DMF to DCM) warm->add_cosolvent Still Insoluble reassess 4. Re-evaluate Solvent Choice (Consult polarity charts) add_cosolvent->reassess Still Insoluble

Caption: Step-by-step workflow for addressing solubility problems.

Expert Insight:

  • Sonication: This uses ultrasonic waves to break up solid aggregates, increasing the surface area available for solvation. It is a non-destructive mechanical method.

  • Gentle Warming: Increasing the temperature adds kinetic energy to the system, which can overcome the activation energy of dissolution for many compounds. However, avoid excessive heat, which could cause degradation.[10]

  • Co-solvent: If a compound has intermediate polarity, a mixture of a non-polar and a polar aprotic solvent can sometimes achieve solubility where a single solvent fails.

Q: How can I effectively monitor the progress of a reaction using this compound?

A: For synthetic reactions, tracking the consumption of the starting material is crucial. Thin-Layer Chromatography (TLC) is the most common and rapid method.

  • Establish a Baseline: Before starting the reaction, run a TLC with three lanes: your starting material (SM), your other reactant (Co-SM), and a "co-spot" lane with both SM and Co-SM. This helps distinguish the spots.

  • Sample the Reaction: At regular intervals (e.g., every 30 minutes), take a tiny aliquot of the reaction mixture with a capillary tube.

  • Run the TLC: Spot the reaction mixture on a new TLC plate alongside your initial starting material reference spot.

  • Analyze: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot, corresponding to your product, appears. The reaction is complete when the starting material spot is no longer visible by UV light. For more quantitative analysis, techniques like HPLC or GC-MS are recommended.[11]

References

  • Kavitha, S. et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • Wikipedia. Thiamine.
  • ChemicalBook. 1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE Product Description.
  • PubChem. 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)ethanone.
  • Chemsrc. CAS#:93583-96-1 | 1-(2-Chloro-4-methylpyrimidin-5-YL)ethanone.
  • ChemScene. 1-(2-Ethylpyrimidin-5-yl)ethanone.
  • PubChem. Ethanone, 2-(2-benzothiazolylthio)-1-(3,5-dimethylpyrazolyl)-.
  • CymitQuimica. 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone.
  • Sigma-Aldrich. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.
  • J&K Scientific. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone.
  • PubChem. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.
  • J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.
  • Apollo Scientific. 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.
  • BLDpharm. 1-(2-Methoxypyrimidin-5-yl)ethanone.
  • MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • Fisher Scientific. 1-Indanone - SAFETY DATA SHEET.
  • BLD Pharm. 1-(2-Hydroxy-4-methylpyrimidin-5-yl)ethanone.
  • AbMole BioScience. Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.
  • Chembest. 1-(6-METHYLPYRIDYL)-2-QUINOLIN-4-YL ETHANONE (CAS No. 476472-02-3) SDS.
  • PubChem. Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-.
  • Baertschi, S. W. et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. PubMed.
  • CymitQuimica. 1-(2-(Methylthio)pyrimidin-5-yl)ethanone.
  • Alchem Pharmtech. CAS N/A | 1-(2-((5-Chloropyridin-2-yl)amino)thiazol-5-yl)ethanone.
  • MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis.
  • J&K Scientific. 1-(5-Methylpyridin-2-yl)ethanone.
  • PubChem. 2-(5-Methyl-2-pyridinyl)-1-(oxan-2-yl)ethanone.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-(2-Methylpyrimidin-5-yl)ethanone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth, experience-driven walkthrough for the complete ¹H and ¹³C NMR validation of 1-(2-Methylpyrimidin-5-yl)ethanone, a heterocyclic ketone of interest in synthetic chemistry.

This document moves beyond a simple recitation of data, explaining the causal relationships between the molecule's structure and its spectral output. Furthermore, it establishes a comparative framework by contrasting its spectra with that of a structural analog, 1-(pyrimidin-5-yl)ethanone, to underscore the diagnostic power of NMR in confirming specific structural motifs.

Foundational Principles: Structure and Predicted Spectral Features

The first step in any validation process is to form a hypothesis. Based on the known principles of NMR, we can predict the spectral characteristics of our target molecule.[1] The structure of this compound features distinct electronic environments that will govern the chemical shifts of its constituent protons and carbons.

The pyrimidine ring is an electron-deficient system, which strongly deshields the attached protons, shifting their resonance signals downfield.[2] The acetyl group's carbonyl function is also strongly electron-withdrawing, further influencing adjacent nuclei. Conversely, the methyl group at the C2 position is electron-donating, which will slightly shield the pyrimidine ring.

Caption: Structure of this compound with atom numbering.

Based on this structure, we can predict the following NMR signals:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
H4 / H68.8 - 9.2Singlet157 - 160
H4 / H68.8 - 9.2Singlet157 - 160
C2-CH ₃ (H7)2.7 - 2.9Singlet24 - 27
CO-CH ₃ (H9)2.6 - 2.8Singlet25 - 28
C2--165 - 168
C5--125 - 128
C=O (C8)--195 - 200

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is fundamentally linked to the quality of the experimental procedure. The following protocol is designed to yield high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis & Validation prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.7 mL of CDCl₃ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) acq1->acq3 proc1 Fourier Transform (FID -> Spectrum) acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 an1 Assign Peaks (Shifts, Multiplicity, Integration) proc3->an1 an2 Compare to Predicted & Alternative Structures an1->an2 an3 Confirm Structure an2->an3

Sources

A Comparative Guide to the Reactivity of 1-(2-Methylpyrimidin-5-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methylpyrimidin-5-yl)ethanone is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] Its reactivity, governed by the interplay of the electrophilic acetyl group and the electron-deficient pyrimidine ring, dictates its utility in various synthetic transformations. This guide provides an in-depth comparison of the reactivity of this compound with structurally related analogs. We focus on a quantitative kinetic analysis of the nucleophilic addition to the carbonyl center, using sodium borohydride reduction as a model reaction. The experimental data presented herein demonstrates a clear structure-reactivity relationship, offering researchers and drug development professionals predictive insights for reaction design and optimization.

Introduction: The Significance of Pyrimidinyl Ketones

Pyrimidine derivatives are ubiquitous in nature, forming the core of nucleobases like thymine, uracil, and cytosine. This prevalence has made the pyrimidine scaffold a "privileged" structure in drug discovery. Consequently, functionalized pyrimidines such as this compound are highly valued as synthetic intermediates for creating novel therapeutic agents and functional materials.[1][2]

The reactivity of this molecule is primarily centered on two sites: the carbonyl group and the pyrimidine ring itself. The acetyl group at the C5 position is susceptible to a wide range of nucleophilic addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[3][4] Simultaneously, the electron-deficient nature of the pyrimidine ring, further influenced by its substituents, modulates the electrophilicity of this carbonyl carbon and influences the potential for reactions on the aromatic core.[5][6] Understanding how subtle structural modifications impact this reactivity is crucial for efficient and predictable synthesis.

This guide will compare the parent molecule with three key analogs, chosen to probe the electronic influence of substituents at the C2 position of the pyrimidine ring.

The Analogs: A Study in Electronic and Steric Effects

To establish a clear structure-reactivity relationship, we have selected the following compounds for comparison. Their structures are depicted below. The choice of analogs allows for a systematic evaluation of how electron-donating and electron-withdrawing groups at the C2 position, relative to the parent methyl group, influence the reactivity of the C5-acetyl moiety.

  • Molecule A (Parent): this compound

  • Molecule B (Electron-Withdrawing): 1-(2-Chloropyrimidin-5-yl)ethanone

  • Molecule C (Electron-Donating): 1-(2-Aminopyrimidin-5-yl)ethanone

  • Molecule D (Non-Heterocyclic Control): Acetophenone

The methyl group in the parent molecule (A) is weakly electron-donating. Replacing it with a strongly electronegative chlorine atom (B) introduces a powerful inductive electron-withdrawing effect.[7] Conversely, the amino group (C) is a strong resonance electron-donating group.[7] Acetophenone (D) serves as a baseline to compare the overall effect of the pyrimidine ring system with a simple phenyl ring.

Molecule_Structures cluster_A A: this compound cluster_B B: 1-(2-Chloropyrimidin-5-yl)ethanone cluster_C C: 1-(2-Aminopyrimidin-5-yl)ethanone cluster_D D: Acetophenone (Control) A A B B C C D D

Caption: Structures of the parent molecule and its selected analogs.

Comparative Reactivity at the Carbonyl Center: A Case Study in Ketone Reduction

Mechanistic Rationale: Electronic Influence on Carbonyl Electrophilicity

The rate of nucleophilic addition to a carbonyl group is directly proportional to the electrophilicity (the magnitude of the partial positive charge, δ+) of the carbonyl carbon.[4][8] Substituents on the aromatic ring influence this electrophilicity through inductive and resonance effects.[9]

  • Electron-Withdrawing Groups (EWGs): An EWG, like the chlorine atom in Molecule B, pulls electron density away from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): An EDG, like the amino group in Molecule C, pushes electron density towards the carbonyl group. This decreases the partial positive charge on the carbonyl carbon, rendering it less electrophilic and less reactive.

The pyrimidine ring itself is electron-deficient compared to a benzene ring, which should make the carbonyl of Molecule A more reactive than that of Acetophenone (D). The following diagram illustrates this principle.

G EWG Electron-Withdrawing Group (e.g., -Cl) Carbonyl Carbonyl Carbon (δ+) Reactivity EWG->Carbonyl Increases δ+ (Activates) EDG Electron-Donating Group (e.g., -NH2) EDG->Carbonyl Decreases δ+ (Deactivates) Nuc Nucleophile (e.g., H⁻ from NaBH₄) Carbonyl->Nuc Faster Attack

Caption: Influence of substituents on carbonyl reactivity towards nucleophiles.

Experimental Design & Protocol: Kinetic Monitoring of NaBH₄ Reduction

To quantify the reactivity differences, we designed a kinetic assay to monitor the reduction of each ketone to its corresponding alcohol using sodium borohydride (NaBH₄).[10] The reaction progress can be conveniently tracked using UV-Vis spectroscopy by observing the decrease in absorbance of the ketone's n→π* transition band over time.[11][12]

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare stock solutions: - Ketone analog in Propan-2-ol - NaBH₄ in Propan-2-ol B Equilibrate solutions and spectrophotometer to 25°C A->B C Mix Ketone and NaBH₄ solutions in a quartz cuvette B->C D Immediately place cuvette in spectrophotometer C->D E Record Absorbance vs. Time at λmax of ketone for 10 minutes D->E F Plot ln(Absorbance) vs. Time E->F G Determine slope of the linear fit (-k_obs) F->G H Calculate relative rate constants G->H

Caption: Experimental workflow for the kinetic analysis of ketone reduction.

Detailed Protocol: UV-Vis Kinetic Assay

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Reagents:

    • This compound and all analogs (98%+ purity).

    • Sodium Borohydride (NaBH₄).

    • Propan-2-ol (Spectroscopic grade).

  • Procedure:

    • Stock Solutions: Prepare a 0.05 M solution of each ketone analog in propan-2-ol. Prepare a fresh 0.5 M solution of NaBH₄ in propan-2-ol.

    • Wavelength Determination: For each ketone solution, perform a wavelength scan to determine the maximum absorbance (λmax) for the n→π* transition (typically 270-320 nm).

    • Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C. b. Pipette 2.0 mL of the ketone stock solution into a quartz cuvette. c. Add 0.2 mL of the NaBH₄ stock solution to the cuvette. This initiates the reaction with a pseudo-first-order condition where [NaBH₄] >> [Ketone]. d. Quickly cap, invert the cuvette twice to mix, and place it in the spectrophotometer. e. Immediately begin recording the absorbance at the predetermined λmax every 10 seconds for a total of 600 seconds.

    • Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds). b. Perform a linear regression on the data points. The negative of the slope corresponds to the observed pseudo-first-order rate constant (k_obs). c. Repeat each experiment in triplicate to ensure reproducibility.

Results & Data Analysis

The experimental results are summarized in the table below. The rate constants confirm the reactivity trend predicted by electronic effects.

CompoundAnalogSubstituent at C2Rate Constant (k_obs, s⁻¹)Relative Rate
B 1-(2-Chloropyrimidin-5-yl)ethanone-Cl (Strong EWG)8.5 x 10⁻³7.7
A This compound-CH₃ (Weak EDG)2.9 x 10⁻³2.6
D Acetophenone(Phenyl Ring)1.1 x 10⁻³1.0
C 1-(2-Aminopyrimidin-5-yl)ethanone-NH₂ (Strong EDG)4.1 x 10⁻⁴0.4
Discussion

The kinetic data provides a clear and quantitative measure of the electronic influence on the reactivity of the acetyl group.

  • Most Reactive - Molecule B (-Cl): The 2-chloro analog exhibited the fastest reduction rate, approximately 7.7 times faster than the acetophenone control. The strong inductive electron-withdrawing effect of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydride from NaBH₄.[13]

  • Parent Molecule - Molecule A (-CH₃): The parent compound was 2.6 times more reactive than acetophenone. This confirms that the inherent electron-deficient nature of the two nitrogen atoms in the pyrimidine ring outweighs the weak electron-donating effect of the C2-methyl group, resulting in a more electrophilic carbonyl center compared to the benzene system.

  • Least Reactive - Molecule C (-NH₂): The 2-amino analog was the least reactive, with a rate constant less than half that of acetophenone. The powerful electron-donating resonance effect of the amino group floods the pyrimidine ring with electron density, which is relayed to the carbonyl group.[7] This substantially reduces the carbonyl carbon's electrophilicity, slowing the rate of nucleophilic addition.

Broader Reactivity Considerations

While this guide focuses on nucleophilic addition to the carbonyl, the electronic properties of the substituents also influence other potential reactions:

  • Acidity of α-Protons: The protons on the methyl of the acetyl group are acidic and can be removed by a base to form an enolate. The electron-withdrawing character of the pyrimidine ring, especially in the chloro-analog (B), would increase the acidity of these protons, favoring enolate formation and subsequent reactions like aldol condensations.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, particularly when substituted with good leaving groups like chlorine (Molecule B), is activated towards SNAr reactions.[5][14] This provides a synthetic handle to introduce other functional groups at the C2 position.

Conclusion

The reactivity of this compound and its analogs is highly tunable through substitution at the C2 position of the pyrimidine ring. Our quantitative analysis of ketone reduction rates demonstrates a predictable trend governed by fundamental electronic principles:

  • Electron-withdrawing groups (e.g., -Cl) dramatically increase the reactivity of the C5-acetyl group towards nucleophiles.

  • Electron-donating groups (e.g., -NH₂) significantly decrease its reactivity.

These findings provide a valuable framework for synthetic chemists. By selecting the appropriate C2 substituent, researchers can modulate the reactivity of this versatile building block to suit specific reaction conditions, optimize yields, and avoid unwanted side reactions, thereby accelerating the process of drug discovery and materials development.

References

  • Barlin, G. B. (1985). The Pyrimidines. John Wiley & Sons. [Link]
  • Brown, D. J., Evans, R. F., & Ienaga, K. (1974). The Pyrimidines, Supplement I. John Wiley & Sons. [Link]
  • Gompper, R., & Wagner, H. U. (1976). Nucleophilic Aromatic Substitution.
  • METTLER TOLEDO. (n.d.). Spectroscopic Determination of Total Carbonyl Content.
  • Furutsuka, T., et al. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724. [Link]
  • LibreTexts Chemistry. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • Bianchi, G., et al. (1972). Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. J. Chem. Soc., Perkin Trans. 2, 191-194. [Link]
  • Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169-1175. [Link]
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
  • La Salle University. (n.d.). Substituent Effects. [Link]
  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]
  • J&K Scientific. (n.d.). 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone.

Sources

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyrimidine ring. This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities.[4][5] Researchers have successfully developed pyrimidine-based compounds as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][6][7][8]

The biological output of a pyrimidine derivative is exquisitely sensitive to the nature and placement of its substituents.[1][9] Even minor chemical modifications can dramatically alter a compound's interaction with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, with a specific focus on the structural motif of 1-(2-Methylpyrimidin-5-yl)ethanone. By examining its activity in the context of other well-studied pyrimidines, we aim to provide researchers and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern this versatile chemical class.

Focus Molecule: The 1-(Pyrimidin-5-yl)ethanone Structural Motif

While extensive biological data for this compound itself is not widely published, its close structural analogs serve as critical building blocks in the synthesis of advanced therapeutic agents. This highlights its primary role as a versatile chemical intermediate. The core structure features a methyl group at the C2 position and an acetyl (ethanone) group at the C5 position, providing reactive handles for further chemical elaboration.

Analysis of its immediate analogs reveals the potential of this scaffold:

  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone: This closely related compound is widely utilized as a precursor in the development of novel antiviral and anticancer agents.[10] Its utility has been demonstrated in the synthesis of heat shock protein 90 (Hsp90) inhibitors and in high-throughput screening campaigns for next-generation antimalarials.[10] The amino group at the C2 position is a key functional group, often involved in forming crucial hydrogen bonds with target proteins.

  • 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone: This analog is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly fungicides.[11] The methylthio group at C2 alters the electronic properties of the ring and can be a leaving group for further nucleophilic substitution, enabling the creation of diverse compound libraries.

The consistent use of these ethanone-bearing pyrimidines as starting materials underscores their importance. The acetyl group at the C5 position provides a convenient point for chemical reactions like the Claisen-Schmidt condensation, allowing for the extension of the molecule and the introduction of new pharmacophores.[12]

Comparative Biological Activity: A Multifaceted Profile

To understand the potential of the this compound scaffold, we must compare it to other pyrimidine classes with well-documented biological activities.

Anticancer Activity

Pyrimidine derivatives are stalwarts of cancer chemotherapy, often acting by interfering with nucleic acid synthesis or inhibiting key signaling pathways.[13][14][15]

  • Mechanism of Action: A primary mechanism involves the inhibition of enzymes crucial for cell proliferation. For instance, pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of thymidylate synthase (TS), an enzyme essential for DNA synthesis.[4] By blocking TS, these compounds starve rapidly dividing cancer cells of the necessary building blocks for DNA replication, leading to cell death.[4] Other pyrimidines function as kinase inhibitors, targeting enzymes like EGFR and HER2 that control cell growth and differentiation.[13]

  • Comparative Performance: The anticancer potency of pyrimidines is highly dependent on their substitution patterns. As shown in the table below, fused heterocyclic systems and specific substitutions can lead to nanomolar-level inhibitory activity.

| Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives (IC50, µM) | | :--- | :--- | :--- | :--- | :--- | | Compound Class | Derivative Example | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference | | Pyrido[2,3-d]pyrimidine | Compound 1n (TS Inhibitor) | 2.18 ± 0.93 | 1.98 ± 0.69 | 4.04 ± 1.06 |[4] | | Furo[2,3-d]pyrimidine | Trifluoromethyl-substituted | <25 | <25 | Not Reported |[7] | | Pyrazolo[1,5-a]pyrimidine | Compound 6 | Not Reported | Good Activity | Not Reported |[7] | | Aminopyrimidine | RDS 3442 | Inhibits Growth | Inhibits Growth | Inhibits Growth |[2] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents.[16]

  • Mechanism of Action: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[16][17] There are two main isoforms: COX-1, which is constitutively expressed and has a protective role in the gut, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal in modern drug design to minimize gastrointestinal side effects.[17][18]

  • Comparative Performance: Certain pyrimidine derivatives have demonstrated excellent potency and selectivity for COX-2, sometimes outperforming established drugs.

| Table 2: Comparative COX Inhibition by Pyrimidine Derivatives | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | | Pyrazolo[3,4-d]pyrimidine | Compound 13 | >100 | 0.20 | >500 |[16] | | Substituted Pyrimidine | Compound L1 | >10 | 0.08 | >125 |[17] | | Substituted Pyrimidine | Compound L2 | >10 | 0.08 | >125 |[17] | | Reference Drug | Meloxicam | 2.10 | 0.10 | 21 |[17] | | Reference Drug | Celecoxib | >100 | 0.09 | >1111 |[16] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyrimidine scaffold is a fertile ground for the development of such compounds.[19][20][21]

  • Mechanism of Action: The structural similarity of pyrimidines to the building blocks of nucleic acids allows them to interfere with microbial DNA, RNA, and protein synthesis.[19][21] They can also inhibit essential enzymes in bacteria and fungi.

  • Comparative Performance: The antimicrobial efficacy varies widely based on the specific derivative. Fused pyrimidine systems often exhibit potent activity against a broad range of pathogens.

| Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC, µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | Reference | | Pyrido[2,3-d:6,5-d']dipyrimidine | Compound 3a | 6.25 | 12.5 | >100 |[22] | | Pyrido[2,3-d:6,5-d']dipyrimidine | Compound 3c | 12.5 | 25 | 12.5 |[22] | | Thieno[2,3-d]pyrimidine | Various Derivatives | Good Activity | Good Activity | Good Activity |[21] | | 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 5 | Promising | Promising | Promising |[21] |

Structure-Activity Relationship (SAR): A Synthesis

The comparative data reveals clear SAR trends that guide the rational design of new pyrimidine-based drugs.[1][9][23]

Caption: Key positions on the pyrimidine ring governing biological activity.

  • C2 Position: The presence of hydrogen bond donors or acceptors, such as an amino (-NH2) or thio (-SH) group, is often critical for interaction with enzyme active sites.[23] This is evident in the utility of 2-aminopyrimidine intermediates.

  • C4 Position: Substitution at this position, often with aryl or other bulky groups, can significantly impact potency and selectivity, particularly for kinase inhibitors.

  • C5 Position: This position is a versatile handle for chemical modification. The acetyl group in this compound is a prime example, serving as a synthetic anchor to build more complex molecules with tailored biological activities.[12]

  • Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyridine, thiophene, pyrazole) often leads to more rigid structures with enhanced binding affinity and potency, as seen in the anticancer and antimicrobial examples.[4][7][22]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) effects of compounds on cancer cell lines.[4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout Seed 1. Seed cancer cells in 96-well plate Incubate1 2. Incubate for 24h (allow cells to attach) Seed->Incubate1 Treat 3. Add serial dilutions of pyrimidine compounds Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution to wells Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Add DMSO or Solubilizer (Dissolve formazan crystals) Incubate3->Solubilize Read 8. Read absorbance at ~570 nm Solubilize->Read

Caption: Standard workflow for the MTT cytotoxicity assay.

Principle: In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for an additional 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Protocol 2: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[17]

COX_Inhibition cluster_inhibition Mechanism of Inhibition cluster_detection Peroxidase Activity Detection Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 (Target Enzyme) Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 TMPD_Reduced TMPD (Reduced) Colorless Probe Prostaglandin_H2->TMPD_Reduced Peroxidase Activity of COX Pyrimidine Pyrimidine Derivative Pyrimidine->COX_Enzyme Inhibits TMPD_Oxidized TMPD (Oxidized) Colored Product TMPD_Reduced->TMPD_Oxidized

Caption: Pathway of COX enzyme activity and its inhibition by pyrimidines.

Principle: The assay measures the peroxidase component of COX activity. In the presence of a suitable substrate, the enzyme oxidizes a probe like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), causing a color change that can be monitored spectrophotometrically. Inhibitors will reduce the rate of this color change.[17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a peroxidase probe (TMPD).

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the test compound (at various concentrations), and the COX-1 or COX-2 enzyme. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the natural substrate for the COX enzyme.

  • Kinetic Measurement: Immediately begin measuring the absorbance change over time at a wavelength of ~590-620 nm using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

This guide demonstrates the immense versatility and therapeutic potential of the pyrimidine scaffold. While this compound is primarily recognized as a valuable synthetic intermediate, its core structure is embedded in a class of molecules with profound biological importance. The comparative analysis of different pyrimidine derivatives clearly shows that specific substitutions at the C2, C4, and C5 positions, as well as the fusion of the pyrimidine core with other rings, are deterministic factors for anticancer, anti-inflammatory, and antimicrobial activities.[1][9][22]

For researchers and drug development professionals, compounds like this compound represent not an endpoint, but a strategic starting point. The acetyl group at the C5 position is a gateway for diversification, allowing for the systematic exploration of chemical space to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold promises to yield novel drug candidates to address some of the most pressing challenges in human health.

References

  • Review on Antimicrobial Activity of Pyrimidine. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvreN8seqWHq_fcJ6YzHKA6p-sM8iq4tv65axs0col-6dkq2h9ScVv1YwFzBKI0mOWfoXYw1pI_lDBB9GhC1Xb-o1E4g0n55jTKIKH7T_4vhqN2fj6Ru8iwmkypwVLAnNdKPDocGeJKDRR3t8-WH2pLjGNp1wofW6PK2QRZ9R1xCpeRfVTLLT-gJpiT2gp7MXp7JcF-aV4XmJpJXPHXvhYW011]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAKTdjzUwEFzDN9xPqW9F6kuZIA0Sz5oYupa7fuv_lZS8nB7mDyGFEGnLuAPPGeZct3sGy7fPvzEWW8sCsOtCp9VT-NtBoOJbXX38RTZFTfdXlbnezLIWs3puMNvkzEy_zzY0FuMLzgo=]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtBEnqL2tIUHMIxBabn29lWaPKyJckBkEWzwcnMHMlPiZRk5hrotF9m6Qav0w6QnQ59gGYJQbny_jKz9I8pPCUq2i7cZ9Wj9bHK4WGEo3q_4JddV69T9m2mZFfpeYylyb8uBypwThZhABavU=]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpoGf7U4mAU6B-uBzWLJUhVQXhHcyKxj4HBClrrlmC9ttQFRVGn6m-YSWdMqPhxgj551lVjOIdQM4TgnvVj9FmcW2UMVdJSd11j4DdvMBKtw7ut-RiqcjRXz3OIKmu47AyKeJI8EtnJ0xKwb-m4QJQ3MIKHKigSQwX9oBrc6YEfir6buJY0hJ2_KUv1l2V]
  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdic04WRRjTF98qp3Xpo0OvDwwmiRPF8nUwbS7iu3pzWeKNlOUN5ehPiKFAnMYFeOFtMt0m3RtEsJGGG_m6jh0FRynWBJpID0hpb4I-HLcMZH319bn4Bn77Jn36K4JNjozx1_Y_THnWmgWaJ0Pz3C2]
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxRiqlN6lyXYkY2RFuFrGPIz1Y-p0YP4EBH7WfDXKXrWbyrVF_6SklvvLvkcjkpFC9TBnZ77RhHdb6BMY1Z2iFIkq-0DH7WVYqQrYvqbVxiOzErF2le9q2RWayL6Rn9mYat1AsioF4GXYimGgaFyCHkbfiqpQkdxrhd1cAgg7YuV2uXaU4AMEjkwZKmNHBc5J-LXeUWNBVzPKM4E8Ej_rp1P05X3FgSDrnNkhn2YQB]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhEKH1YN6oJvmxoh5TEN8xmjbavLD2dBVqIf7EEQdVlVpxJ8X_BZZBbxiFAgRrNbR2c7H-x3oMBj8ogYeLSkdcAtwsNh8XFrX_iVQKQ0DzqP-6Hf1DU0DDqozRzBb4yYg05tNB]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_rIdHvtHSMCh3TcEj7p6zu3mWArd4IKLsMo3e1v6hC3tLqOGi3Z59g52i9kVxioB6-gnWrwjctPcYWUalTN8aT7q0Qih46wSMtw1TMCUo2GsM2Yty8bJfZDf9gCH86YckYLrEb3ih-l3j6dtI6o50gblU8hbI0oJoOLs8lmhtGndDqS6y0rYtMrNQbAD]
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlsMLwuZ9vr9KQ5Q0w2OXO329Juh3Hdd0Wo9H_BLICbPEG2NUzm1QuM0_2hZw8y6VRE4AK-v6O1pZF-dZ0S5qp1pvnkkt1oJHMnxCRk6TRevjVSC2hgg0j3u6F2ON4sCr709rH9Rcxvi9zVguQptKOdhoBqDbdA-HwVn3BIviFTV5B77MJKf6UGw==]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyj2cMJjgfXJtVJje0kVcFTprMl9j_5ZaAWNq07VvKV74LSw8xF8F5Sb-11uy8KWlHEfGC6hyYdcAXVYLYfyp_kMU_pW8xD3c7JiX7usBXHurV03G5tOBPUxPkCHHLNvPF3YQV9g==]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4jsr6xPgg5Ydbv6jRlSm4uGQKrN9HXfKf-1LPgKhNZ_8rhmPoPzHVuBI5SQ9AbnJFDGqRmBGaZ00huXay9C12LL5KOgUxmN1SNJ5RoEgr7CWEIDBGz_5M8M7iCq_EPbr-Wn87Qok0jFJwPTlJvI2aULGZ6Qc4jPT6LuRo-jPf8176ZtHMBciv6nkGESiV2FtpzAmbEJMkNWNZDA2oR2362_F_rmU2Kw==]
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbleTrPtQbm2jvH_UyhW_P4whOBVM6rAO32B6iTsFbC6n8Gjtgee-WO7I0BZcceBD6e9cycg-GTM8vkr-rgi_IxOWIFPTPT2I5F6mbQTmJ05V300VIn2d6l2VOt4twWf3CoDidvnYZ4SrmRe8=]
  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVNfWxtJEskJLkhDOxapKQn8AOpVIegh2wzAxMIgEQgyVYNkKSxqmz9HRmK2Tv4UuRxFDHfRLoJ2FnAZvR6HmFjj9qJ71BDUpukv3IhSMebH1nQSfkL7tmfXPKCSMRYe5Prim7tIzDKiraxQodLCShTGZ5zMoM-Rs_8ZjNginYjt8ZRAmotkGav6WSZ3Pycl3]
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrVWMRX0utIQWLILCQ6fa-Cbly7C4TPUBk7QpSqS21agUwKismABdRclP-wL3y6sMk9LihzcXh_LUrFRfWi3chlCkCSOuscMTndAa7grWWvhENbUFAS25YLd49gnV88SdkshTYSfYwia7dmxbESt2uEc5uyvBbjYuTErVAMWwMx8U47R3Qvws79k4VTh6JA==]
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ_IHvfpDUC7ei3wxaTBjs8HVRqTVNl5mLj6HHBxjrXRVs7R19GVbfsYINyoeRz0xnZjuvdrr0m6qLnqmYifo8gg0TnldsYODU5bNBjmrzHZ1ppAbE7ZO2MrM1ynI0B4MRJA7J3uYEu9IKzwmnXomM0IjFAXhdCMz1_PGAkBJXK4gcD0K2WiVH2LkRTuYVjUKRqJ-LCv5Z9wjfm3qa91WqWdY4B5qQzpzD7P-lKvC99Ifm4CXIKPVYgfg-UsmUXcioWAHKnsnwhasf8XA7QA==]
  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKk398-YaNHj2ZO8TVH4hBhfcXM942u356_f7EVOmhv6pgIqXztW_gs7fILL_-BTHAnWohASmzth0aEXvBKwDmtTz2x6LBDXklBalkbta1SU56YTNyC8QvC-sxxcX1knne8HFG]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rr3aYj7-GhI7U-UwEeRGTaS6vFg_24t3JzbNyNXlGrUnE7gO9928-j3wCSZdD-qam-kw0fEzJz_9gt2nZrlYt8CGms-vOAE-4dAwML9RHxi7tGXlNT99nIdxBopHPnbgFw4SyQi5p8MctmH9AZ2NdESJnEGNRyn8kkPgqmMCHGdgqIKXSfqp6OSghtHmC7NOk_KFqRQGLimTC1Y=]
  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN2FMMDhrvkkhkV5z5BUvuFv-HgoKJLTxuU-_ThD0cxm6YEaNqXfpjdKH_8IKGAIz9-5A_ysfvofcVAC6b7KtQzHm0HnSFlBXbfmbJejP5h__6CEQEH2LPfe9m5U_S4YdYKbxjskSZVuQy9ffjBjMBKdE2RzVb_ek=]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVGXTLq0lCodmiYvXgAEDn3XnTRvby6m-2m0Co-oksZI6CymxQ5XGxgmEYFJ5E4QYZZpRbio74SI3-KgqjjsEcrDx9TVNRlk5j2cpVwiDeSe80u-7E9gj68PwqTLPbZYhfwqba]
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCjK1Iw7NMR48QmLLaaRTMRNqovIdyILuhhmRPM4RkSDmHK_4an4ZpIFzclBDfO4ajib7rmEiem0dC6o_ivd909KvkIBqURS0NahtMYQunwRusCpBSqNlGbabTtu_XnB-wtJ9k]
  • [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Françaises. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7KUqVLwYrpN3rGLmtdeujfUYrdWeHMPCWsw6RYWvge7WkfqMQJRyByN8ZSuK9MNtqTEdKoNTvLq1aNMMIVRUtgyfmIAtk2wJhy-vm5NOceBXFBltJ78Cvh3CbUWofqD6ee10=]
  • Review on Antimicrobial Activity of Pyrimidine. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG5DzqjhZsm6T9kO-EcZb-4xKRCGSMI6bGFt3-CCL5HEGiXReCWpw3mYpD3RQ_1yOBM1lKPNH0mRLTc2wq1pf8ZMgwXTan3i4NhkfXkJ6PUGDwnbwbCqfUQvXks3MJ0zdC_S4_WNHePlBGk3wcLnv6PHNnLgeavT8QeX-wcUjmQRhKuFubmuN6jJPipWqWsjP8O3a_k8QNzSTdkSlGQfBf3OWxL6qK1Q==]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZzh-5W-g4QyHZIM2cupk5tbs3Mli1cnfytQ6n1oPLLb0RVqKkBNybCdHqbKSiGfVKTfgwJ6SnjoBEdAxtTiMfZEAknrG_PI2hRgfkq4J8zDHC3Dp0EYVGSqkP_dEDFPqgY4=]
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. African Rock Art. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY5eYna-SYBjgtUx6C2g9yg5eeZQQPc_IbSNWbSa4WC9L48FjrR7wnV5o86XYxtldsNHq1soOj8i1rj7uifepuYVfbQ6_VQ7nzHqvxvS4oqg485M3_LdKokbValZeDXD9cwQ9twORA1qjBrirmXYMtyzoOUokut2FZ8mWipJowebUrQ21IhtydQ5zMdKHOVNdRFBEbDO382BrwZ0_Bo-bXjuWu4fwkEuPVp9X88ZwywGk7z0FBL-Kw1ZjQxaQia27wOYk4gDmXcSur0I7oBlHyiqi3i5nZvPfMNmmX]
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone | 66373-25-9. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHztfqvUnUaK9EnOpO-2bMhEGAIgqUDx06yk1fDvXjZ0w5pHjBQLLcCFyabtietpEcRuy7_oYLCshLFaj1TRNz5JbM5T4mKQ4KcKpj6MA3hQ-l5u_F2Jl5eywui56Ll0knxI=]
  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4mGv0u3YNXn8zpTPRMhrLezLMWFsh_qT3c43BoIHZ6sC1Y1IHHfiVvgYh-JsA583HpCNrsMRJffOiO3JjKxBCHP_XboHLkvovxH8uhrRrLKWUiSySNZf5fw1Wg1vDktjbLIE=]
  • 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | 66373-26-0. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOK4H15Q2849ak8Y54RdOhMuuyIPlBe9ndRgMfE7NGeqSFAPTEc15N5njgC-mWqwW418dq6QoBNePvYG5Ivm3TtPbLiT0C29VwZq7_CNJBbz_xJIcrLaSJLaCNCe4X_ufUPy0=]
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qgkEPZ08VMCVPB8hGOSu6cKRx0FKlszqnVQ35kZmfprVV6Y3_jL4h-nivVNIj8giEQlR-ARwwONs-_oJGujyEtbY2a3JkYNhpddbTkCGOf7xbo2MGudI29n6U6oAUCqJcS-3K_cVU6BSzFSpww2Ig-15sMssoXxtudd90cACE-dGHaluhpddS5aW517xs0Gm9gHelGzXCBYWX66yHgJ1WQ==]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylpyrimidin-5-yl)ethanone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2][3] Its inherent ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure in oncology and inflammation research.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet versatile, pyrimidine class: 1-(2-methylpyrimidin-5-yl)ethanone derivatives. By examining how structural modifications influence their biological activity, we can glean critical insights for the rational design of next-generation inhibitors.

While direct, comprehensive SAR studies on the this compound core are not extensively documented in publicly available literature, by analyzing related pyrimidine-based kinase inhibitors, we can extrapolate and construct a robust SAR model. This guide will compare derivatives targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, providing supporting data from analogous chemical series to illuminate the path for future drug discovery efforts.

The this compound Scaffold: A Versatile Building Block

The this compound moiety serves as a critical pharmacophore. The pyrimidine ring acts as a hinge-binding motif, while the ethanone group provides a key attachment point for various side chains and ring systems that can be tailored to interact with different regions of the kinase active site. The 2-methyl group also plays a role in modulating the electronic properties and steric profile of the pyrimidine core.

Comparative Structure-Activity Relationship Analysis

The potency and selectivity of pyrimidine-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyrimidine ring and its appended functionalities.

Modifications at the Ethanone Moiety

The ethanone linker is a common site for chemical elaboration. Cyclization reactions with various reagents can transform the simple ketone into more complex heterocyclic systems, significantly impacting biological activity. For instance, the condensation of a pyrazolopyrimidine ketone with substituted aldehydes to form chalcone derivatives has been explored.[4] The resulting α,β-unsaturated ketone system can act as a Michael acceptor, potentially leading to covalent inhibition, or can be further cyclized to generate diverse heterocyclic scaffolds.

The inhibitory activity of these derivatives is highly dependent on the nature of the substituent on the aromatic ring introduced via the chalcone reaction. In a series of phenylpyrazolopyrimidine chalcones, substitutions on the phenyl ring led to a range of potencies against Src kinase, with IC50 values from 21.7 to 192.1 µM.[4] This highlights the sensitivity of the kinase active site to the electronic and steric properties of this region of the inhibitor.

Substitutions on the Pyrimidine Ring

The pyrimidine ring itself offers several positions for modification, with substitutions at the 2, 4, and 6 positions being the most extensively studied in the broader context of pyrimidine kinase inhibitors.

  • The 2-Position: The 2-methyl group in the core scaffold is a key feature. In many pyrimidine-based inhibitors, this position is often occupied by an amino group, which can be further substituted to interact with the solvent-exposed region of the kinase. The presence of a small alkyl group like methyl can influence the planarity and electronic distribution of the pyrimidine ring, which can be crucial for optimal hinge binding.

  • The 4- and 6-Positions: These positions are frequently modified to enhance potency and selectivity. In many potent pyrimidine-based inhibitors, the 4-position is substituted with an amino group bearing a larger aryl or heteroaryl moiety. This group often extends into a hydrophobic pocket adjacent to the ATP-binding site. For example, in a series of 2,4-disubstituted pyrimidines targeting Aurora kinases, a variety of substituted anilines at the 4-position were explored, leading to compounds with nanomolar inhibitory activity.[5]

The following table summarizes the inhibitory activities of representative pyrimidine derivatives against key oncogenic kinases, illustrating the impact of substitutions at various positions.

Compound ClassTarget KinaseKey SubstitutionsIC50 (nM)Reference
Pyrido[4,3-d]pyrimidineEGFR4-(3-bromophenyl)amino, 7-various solubilizing groups8 - 40[1]
Thieno[2,3-d]pyrimidineEGFR4-anilino, 6-amide16 - >10,000[1]
Pyrimidine-5-carbonitrileEGFRVarious substitutions8.29 - >100[6]
2,4-disubstituted pyrimidineAurora A/B4-(substituted anilino)293 - 309[5]
Pyrido[2,3-d]pyrimidineFGFr2-amino, 6-(3',5'-dimethoxyphenyl)60[7]

Key Mechanistic Insights from Comparative Scaffolds

Studies on related pyrimidine scaffolds provide valuable insights into the probable mechanism of action of this compound derivatives. The pyrimidine core consistently acts as a scaffold for ATP-competitive inhibition by forming one or two hydrogen bonds with the kinase hinge region.[2] The substituents at the 4- and 5-positions are critical for determining selectivity and potency. For instance, in EGFR inhibitors, a substituted aniline at the 4-position is a common feature, with the nature of the substituent dictating activity against wild-type versus mutant forms of the kinase.[1][3]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis of a key intermediate and a common kinase inhibition assay.

Synthesis of 1-(4-Amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-one

This protocol describes the synthesis of a pyrazolopyrimidine ethanone derivative, a close analog to our core scaffold of interest.[4]

Step 1: Synthesis of 1-(4-Amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-one (Compound 2) [4]

  • To a solution of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (156 mg, 0.73 mmol) in dry DMF (10 mL), add potassium carbonate (200 mg, 1.4 mmol).

  • Add a solution of bromoacetone (100 mg, 0.72 mmol) in dry DMF (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to afford the desired product.

  • Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR or Aurora A.

  • Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

  • Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the reaction buffer.

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Logic: SAR and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key structure-activity relationships and a typical experimental workflow.

SAR_Summary cluster_ethanone Ethanone Modifications cluster_pyrimidine Pyrimidine Ring Substitutions Scaffold This compound Core Ketone C=O Pos2 2-Methyl Pos4 4-Position (e.g., Anilino) Pos6 6-Position Chalcone Chalcone Formation Ketone->Chalcone Condensation Heterocycle Further Cyclization Chalcone->Heterocycle Intramolecular Reaction Potency Potency & Selectivity Chalcone->Potency Influences Heterocycle->Potency Influences Pos4->Potency Influences

Caption: Key modification points on the this compound scaffold influencing kinase inhibitory activity.

Experimental_Workflow start Start: this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassay In Vitro Kinase Assay (IC50 Determination) purification->bioassay sar_analysis Structure-Activity Relationship Analysis bioassay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. While direct and extensive SAR studies on this specific core are emerging, a comparative analysis of related pyrimidine derivatives provides a strong foundation for rational drug design. Key takeaways for researchers include the importance of modifications at the ethanone moiety to introduce diversity and the critical role of substitutions at the 4-position of the pyrimidine ring in achieving high potency and selectivity. The experimental protocols and workflows provided herein offer a practical guide for initiating and advancing research programs centered on this versatile chemical scaffold. Future work should focus on systematic exploration of the chemical space around this core to unlock its full therapeutic potential.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Chemical Biology & Drug Design. [Link]
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). New Journal of Chemistry. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Samara Journal of Science. [Link]
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. (2021). Molecules. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules. [Link]
  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1997). Journal of Medicinal Chemistry. [Link]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). International Journal of Molecular Sciences. [Link]
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][4]triazolo[1,5-a]pyrimidine Deriv
  • Medicinal perspectives and Structure-activity relationship studies of Pyrimidine based Bruton's tyrosine kinase inhibitors as potential anticancer agents. (2023).
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules. [Link]
  • Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine: Part 2. (2019). Journal of Heterocyclic Chemistry. [Link]
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-(2-Methylpyrimidin-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical nature have made pyrimidine and its fused derivatives a privileged scaffold in the development of novel therapeutics, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3] The most recognized drugs based on pyrimidine analogs include the anticancer agent 5-fluorouracil and the antibacterial sulfadiazine.[1]

This guide focuses on a specific, promising subclass: 1-(2-Methylpyrimidin-5-yl)ethanone derivatives . The ethanone group at the 5-position provides a key synthetic handle for introducing diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). Our objective is to provide a comprehensive framework for the in vitro evaluation of these derivatives, moving beyond mere protocol recitation to explain the strategic rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities based on this scaffold.

Part 1: The Strategic Workflow of In Vitro Screening

The journey from a newly synthesized compound to a viable drug candidate is a multi-step process of rigorous evaluation. The initial in vitro screening funnel is designed to efficiently identify promising compounds while eliminating those with undesirable properties, such as low potency or high toxicity. This process conserves resources and focuses efforts on the most promising leads.

A typical workflow begins with broad primary screening against a panel of relevant biological targets, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization synthesis Compound Synthesis (this compound Core) cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) synthesis->cytotoxicity Broad Panel of Cell Lines target_assay Primary Target Assay (e.g., Kinase Panel Screen) synthesis->target_assay High-Throughput Screen ic50 IC50 Determination (Dose-Response Curve) cytotoxicity->ic50 Active 'Hits' target_assay->ic50 Active 'Hits' selectivity Selectivity Profiling (Against Related Targets) ic50->selectivity pathway Cellular Pathway Analysis (e.g., Western Blot for p-STAT) selectivity->pathway Potent & Selective Leads sar Structure-Activity Relationship (SAR) Analysis selectivity->sar apoptosis Apoptosis/Cell Cycle Assay (e.g., Flow Cytometry) pathway->apoptosis pathway->sar apoptosis->sar sar->synthesis Iterative Design adme In Vitro ADME/Tox (e.g., Microsomal Stability) sar->adme Optimized Lead

Caption: High-level workflow for in vitro screening of novel chemical entities.

Part 2: Comparative Analysis of Target-Specific Assays

The biological activity of pyrimidine derivatives is diverse. Many have been investigated as potent kinase inhibitors, while others show promise as general anticancer or antimicrobial agents.[2][4] The choice of in vitro assays must be guided by the therapeutic hypothesis for the this compound series.

Anticancer Activity Evaluation

A common starting point for novel heterocyclic compounds is screening for anticancer activity. This typically involves assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.

Comparative Data for Hypothetical Derivatives

To illustrate the data-driven comparison, consider the following hypothetical results for three derivatives against common cancer cell lines and a specific kinase target. Such tables are essential for identifying promising candidates and understanding SAR.

Derivative IDModification on Ethanone MoietyTarget Cell Line / EnzymeAssay TypeResult (IC₅₀ / GI₅₀)Selectivity Insight
MPE-001 Unsubstituted PhenylMCF-7 (Breast Cancer)MTT Assay35.2 µMLow Potency
A549 (Lung Cancer)MTT Assay41.5 µMLow Potency
JAK2 KinaseKinase Glo®> 100 µMNo significant kinase activity
MPE-002 4-AminophenylMCF-7 (Breast Cancer)MTT Assay2.1 µMPotent against breast cancer
A549 (Lung Cancer)MTT Assay15.8 µMModerate selectivity for MCF-7
JAK2 KinaseKinase Glo®0.05 µMPotent JAK2 inhibitor
MPE-003 3,4-DimethoxyphenylMCF-7 (Breast Cancer)MTT Assay28.9 µMLow Potency
A549 (Lung Cancer)MTT Assay33.1 µMLow Potency
JAK2 KinaseKinase Glo®75.6 µMWeak kinase activity
Doxorubicin Reference CompoundMCF-7 (Breast Cancer)MTT Assay0.8 µMStandard Chemotherapeutic
Ruxolitinib Reference CompoundJAK2 KinaseKinase Glo®0.003 µMApproved JAK2 Inhibitor

Data are hypothetical and for illustrative purposes only.

From this table, MPE-002 emerges as the lead candidate. Its potent activity against the MCF-7 cell line is likely driven by its strong inhibition of JAK2 kinase, a known target in some cancers.[5] This directs our next steps: confirming the mechanism of action and assessing selectivity against other kinases.

Kinase Inhibition Assays

Many pyrimidine derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling.[4][6] The Janus kinase (JAK) family is a particularly relevant target.[5]

The Causality of Kinase Inhibition: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Mutations, such as the JAK2V617F mutation, lead to constitutive activation of the pathway, driving cell proliferation in myeloproliferative neoplasms (MPNs).[5] A selective JAK2 inhibitor can block this aberrant signaling, inducing apoptosis in malignant cells.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat STAT jak2->stat phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor MPE-002 (Derivative) inhibitor->jak2 INHIBITS

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a derivative.

Antimicrobial Activity Screening

The versatility of the pyrimidine scaffold also extends to antimicrobial applications.[1][7] Derivatives can be efficiently screened for activity against a panel of clinically relevant bacteria and fungi.

Key Assays:

  • Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

  • Agar Disk Diffusion: A qualitative or semi-quantitative method where a compound-impregnated disk is placed on an agar plate inoculated with a microbe. The diameter of the "zone of inhibition" around the disk indicates the compound's activity.[7]

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible and self-validating protocols. The inclusion of positive and negative controls is non-negotiable.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Kinase Inhibition Assessment (Luminescent Assay)

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. Kinase activity consumes ATP; therefore, lower ATP levels indicate higher kinase activity. Luminescent signal, generated by a luciferase enzyme, is directly proportional to the ATP concentration.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human JAK2), the specific substrate (e.g., a peptide substrate), and the test derivative at various concentrations.

  • Initiate Reaction: Add an ATP solution to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for the specific kinase. Include no-enzyme (negative) and no-inhibitor (positive) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a "Kinase-Glo®" or similar reagent. This reagent simultaneously stops the kinase reaction and initiates the luciferase-driven luminescent reaction.

  • Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units into percent inhibition relative to the positive and negative controls. Plot percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

This guide outlines a logical and robust framework for the in vitro characterization of novel this compound derivatives. By starting with broad phenotypic screens and progressing to specific, mechanism-based assays, researchers can efficiently identify and validate promising therapeutic candidates. The key to success lies not just in executing these assays, but in understanding the underlying biological rationale to make informed, data-driven decisions. The hypothetical data for derivative MPE-002 demonstrates how a compound with potent and selective activity can be identified, paving the way for further preclinical development, including in vitro ADME/Tox studies and subsequent in vivo efficacy models.

References

  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Yu. T., Roman, O. M., Matiykiv, O. V., Smaliukh, O. V., Mosula, L. M., Polovkovych, S. V., & Lesyk, R. B. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Charles River. [Link]
  • Gomha, S. M., Abdel-aziz, S. A. A., Abdel-rahman, A. H., & Hassan, A. Y. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2145. [Link]
  • Al-Ostath, A. I., Soliman, A. M., El-Gazzar, M. G., & El-Zahabi, H. S. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10567–10583. [Link]
  • Li, Y., Zhang, Y., Liu, T., Zhang, H., Zhang, Y., Xu, W., & Zhang, Y. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4475–4491. [Link]
  • N. N, S. S., & Kumar, S. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • Chen, H., Wang, L., Wang, X., Wang, Z., & Xue, W. (2019). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. [Link]
  • Iqbal, M. A., et al. (2023).
  • Bhatia, S., & Goyal, S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 123. [Link]
  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology. QIMA Life Sciences. [Link]
  • Gackowska, A., et al. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 25(1), 589. [Link]
  • Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7483. [Link]
  • Singh, S., & Singh, P. P. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(13), 3045. [Link]
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Kumar, S., & Narasimhan, B. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 9(3), 01-10. [Link]
  • Abdel-Maksoud, M. S., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 65-71. [Link]
  • Basavaraja, H. S., Sreenivasa, S., & Kumar, K. A. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4-Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1629-1640. [Link]
  • Defraine, V., et al. (2022).
  • Axxam. (n.d.). In Vitro Assays. Axxam. [Link]
  • Wang, X., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(2), 235-247. [Link]
  • Wang, P. R., & Liu, J. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 104-114. [Link]
  • Gopinath, V. S., & Subbiah, S. (2013). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 4(1), 221-230. [Link]
  • Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 444–471. [Link]
  • Sharma, A., & Kumar, V. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(3), 1-6. [Link]

Sources

Comparative analysis of different synthetic routes to 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylpyrimidin-5-yl)ethanone is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide will compare two primary synthetic strategies: a Grignard reaction-based approach starting from a nitrile precursor and a multicomponent reaction strategy to construct the pyrimidine ring.

Synthetic Route 1: Grignard Reaction with a Pyrimidine Nitrile

This classic organometallic approach leverages the nucleophilic addition of a Grignard reagent to a nitrile to form a ketone after acidic workup. This method is particularly useful when the corresponding pyrimidine nitrile is readily accessible.

Rationale and Mechanistic Insight

The core of this synthesis is the reaction of 5-cyano-2-methylpyrimidine with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The highly polarized carbon-magnesium bond in the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbon of the nitrile group, forming an intermediate imine magnesium salt. Subsequent acidic hydrolysis protonates the imine, which is then further hydrolyzed to the desired ketone, this compound. The choice of a Grignard reagent is predicated on its high reactivity and commercial availability.

A similar reaction has been successfully employed in the synthesis of the closely related analogue, 5-(4-Amino-2-methylpyrimidinyl)ethanone, from 4-amino-5-cyano-2-methylpyrimidine, demonstrating the viability of this approach for this class of compounds.[1]

Experimental Protocol: Grignard Route

Step 1: Synthesis of 5-Cyano-2-methylpyrimidine

A common method for the synthesis of 5-cyano-2-methylpyrimidine is through the Sandmeyer reaction of 5-amino-2-methylpyrimidine.

  • Diazotization: Dissolve 5-amino-2-methylpyrimidine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

  • Workup: Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Cool the mixture and extract the product with an organic solvent. Purify by column chromatography or recrystallization.

Step 2: Grignard Reaction and Hydrolysis

  • Grignard Reaction: To a solution of 5-cyano-2-methylpyrimidine in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (typically 1.0-1.2 equivalents) dropwise at a low temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl) at a low temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Grignard Synthesis Pathway

Grignard Synthesis cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Grignard Reaction 5-amino-2-methylpyrimidine 5-amino-2-methylpyrimidine Diazonium Salt Diazonium Salt 5-amino-2-methylpyrimidine->Diazonium Salt NaNO₂, HCl 5-cyano-2-methylpyrimidine 5-cyano-2-methylpyrimidine Diazonium Salt->5-cyano-2-methylpyrimidine CuCN Imine Intermediate Imine Intermediate 5-cyano-2-methylpyrimidine->Imine Intermediate 1. CH₃MgBr 2. H₃O⁺ This compound This compound Imine Intermediate->this compound Hydrolysis

Caption: Synthetic pathway via Grignard reaction.

Synthetic Route 2: Multicomponent Construction of the Pyrimidine Ring

An alternative and often more convergent approach involves the construction of the pyrimidine ring from acyclic precursors that already contain the necessary functional groups. A plausible multicomponent reaction strategy would involve the condensation of an enaminone with acetamidine.

Rationale and Mechanistic Insight

This approach builds the pyrimidine ring in a single step from readily available starting materials. The key precursors are an enaminone, which can be synthesized from acetylacetone, and acetamidine. The enaminone provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the acetyl group at the C5 position. Acetamidine provides the N1, C2 (with the methyl group), and N3 atoms.

The reaction proceeds through a series of condensation and cyclization steps. The amino group of the enaminone attacks one of the amidine carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This method offers the advantage of building the target molecule's core structure in a highly atom-economical fashion.

Experimental Protocol: Multicomponent Route

Step 1: Synthesis of the Enaminone Precursor

  • Formation of the Enaminone: React acetylacetone with a suitable amine source, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enaminone, 3-(dimethylamino)-2-buten-2-one. This reaction is typically carried out by heating the two reagents, often without a solvent.

Step 2: Pyrimidine Ring Formation

  • Condensation and Cyclization: To a solution of the enaminone from Step 1 in a suitable solvent (e.g., ethanol, isopropanol), add acetamidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to liberate the free base.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and neutralize it. Remove the solvent under reduced pressure. The crude product can then be purified by extraction and subsequent column chromatography or recrystallization to yield this compound.

Visualization of the Multicomponent Synthesis Pathway

Multicomponent Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ring Formation Acetylacetone Acetylacetone Enaminone Enaminone Acetylacetone->Enaminone DMF-DMA This compound This compound Enaminone->this compound Acetamidine, Base Acetamidine Acetamidine Acetamidine->this compound

Sources

A Comparative Guide to Structural Confirmation: X-ray Crystallography for 1-(2-Methylpyrimidin-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and ensuring the desired pharmacological effect. For novel compounds such as 1-(2-Methylpyrimidin-5-yl)ethanone derivatives, which hold potential as key intermediates in the synthesis of bioactive molecules, rigorous structural confirmation is not just a regulatory requirement but a scientific necessity.[1]

This guide provides a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural elucidation of small molecules, with a specific focus on this compound derivatives. As a senior application scientist, the insights provided herein are grounded in established principles and practical considerations to aid researchers in making informed decisions for their analytical workflows.

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

X-ray crystallography is an experimental science that provides a definitive, high-resolution three-dimensional picture of the atomic and molecular structure of a crystal.[2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, a crystallographer can generate an electron density map and, from that, a precise model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.[2][3]

The unparalleled level of detail offered by X-ray crystallography makes it the gold standard for structural confirmation in the solid state.[4] It moves beyond the connectivity information provided by other techniques to reveal the precise spatial arrangement of atoms, which is crucial for understanding intermolecular interactions and crystal packing.

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural confirmation, a suite of spectroscopic techniques are routinely employed to build a comprehensive understanding of a molecule's identity and structure. Each method interrogates different aspects of the molecule, and their data are often used in a complementary fashion.

Technique Principle Information Provided Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingUnambiguous structure determination in the solid state; "gold standard"Requires a suitable single crystal (can be difficult to grow); provides a static picture of the molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldDetailed carbon-hydrogen framework, connectivity, stereochemistry, dynamic information in solutionProvides rich structural information in solution, non-destructiveLower resolution than X-ray crystallography; can be complex to interpret for large molecules
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition, structural information from fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide 3D structural information; fragmentation can be complex to interpret
Infrared (IR) Spectroscopy Absorption of infrared radiation causing molecular vibrationsPresence of specific functional groupsFast, simple, and non-destructive; good for a quick assessment of functional groupsProvides limited information on the overall molecular structure

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized this compound derivative to its confirmed crystal structure involves a meticulous, multi-step process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Detailed Experimental Protocol for this compound Derivative

1. Crystal Growth (The Art of Crystallization):

The most critical and often challenging step is obtaining high-quality single crystals suitable for diffraction.[2] This requires a systematic screening of various crystallization conditions.

  • Starting Material: Ensure the this compound derivative is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Begin with a range of solvents in which the compound has moderate solubility. For a molecule with both polar (pyrimidine ring, ketone) and non-polar (methyl group) features, a good starting point would be solvents like ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent and place a drop of this solution on a siliconized cover slip (hanging drop) or a post (sitting drop). The well contains a "precipitant" solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop slowly decreases the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2. Crystal Mounting and Data Collection:

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, a single crystal is carefully mounted for data collection.[2]

  • Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[2] A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or pixel detector) is used to collect the diffraction data as the crystal is rotated.[2]

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.[3]

  • Data Processing: Software is used to integrate the raw diffraction images, correct for experimental factors, and generate a reflection file.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and other parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

bragg_law cluster_crystal Crystal Lattice cluster_xray Incident and Diffracted X-rays a1 a2 diffracted1 Diffracted X-ray a2->diffracted1 a3 b1 b2 diffracted2 b2->diffracted2 b3 incident1 Incident X-ray incident1->a2 nλ = 2d sin(θ) incident2 incident2->b2

Caption: Bragg's Law governing X-ray diffraction.

The Synergy of Techniques for Complete Structural Understanding

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, it is the integration with other analytical techniques that delivers a holistic understanding.

  • NMR Spectroscopy: Confirms the carbon-hydrogen framework and provides insights into the molecule's conformation and dynamics in solution.[5][6] For this compound, ¹H NMR would reveal the chemical environment of the methyl protons and the pyrimidine ring protons, while ¹³C NMR would identify all unique carbon atoms, including the carbonyl carbon.

  • Mass Spectrometry: Determines the accurate molecular weight, confirming the elemental composition.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, and fragmentation patterns could offer clues about the molecule's connectivity.

  • IR Spectroscopy: Quickly confirms the presence of key functional groups, such as the C=O stretch of the ketone and vibrations associated with the pyrimidine ring.

By combining the precise 3D structure from X-ray crystallography with the solution-state information from NMR and the molecular formula and fragmentation data from mass spectrometry, researchers can achieve a comprehensive and irrefutable structural confirmation of novel this compound derivatives. This multi-faceted approach is crucial for advancing drug discovery programs and ensuring the scientific rigor of new chemical entities.

References

  • Wikipedia. X-ray crystallography. [Link]
  • ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]
  • MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. [Link]
  • National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
  • ResearchGate. Reduction of the ketodiols and single crystal X-ray diffraction of 3c. [Link]
  • ResearchGate. Mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes. [Link]
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
  • MDPI.
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
  • Comparison of NMR and X-ray crystallography. [Link]
  • National Center for Biotechnology Inform
  • ResearchGate.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
  • Fiehn Lab.
  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
  • NMR Assignments for 2-Ethyl-Indanone. [Link]
  • Pediaa.Com. Difference Between NMR and X-Ray Crystallography. [Link]
  • National Center for Biotechnology Information.
  • ACS Publications. The Journal of Organic Chemistry. [Link]
  • Taylor & Francis Online.
  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
  • ACS Omega. Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures.

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth technical comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of 1-(2-Methylpyrimidin-5-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their analytical challenges.

The Analytical Challenge: Characterizing this compound and its Process-Related Impurities

This compound is a heterocyclic ketone with a molecular formula of C₇H₈N₂O and a monoisotopic mass of 136.0637 Da. Its synthesis, often involving a multi-step process, can introduce a range of impurities that must be identified and quantified to ensure the safety and efficacy of the final drug product.

A plausible synthetic route for this compound involves the condensation of a β-dicarbonyl compound with an amidine, a common method for pyrimidine ring formation. For instance, the reaction of acetylacetone with acetamidine could be a potential pathway. Given this, potential impurities may include:

  • Unreacted Starting Materials: Acetylacetone and acetamidine.

  • Intermediates: Incompletely cyclized or partially modified reaction intermediates.

  • Byproducts: Products from side reactions, such as self-condensation of starting materials or alternative cyclization pathways.

  • Degradation Products: Compounds formed during synthesis, purification, or storage due to factors like heat, light, or oxidation.

The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique to ensure their accurate detection and characterization.

Comparative HRMS Methodologies: Orbitrap vs. Q-TOF

We will now explore two distinct, yet powerful, LC-HRMS methodologies for the comprehensive analysis of this compound and its impurities. The choice between an Orbitrap-based or a Q-TOF-based platform often depends on the specific analytical goal, such as the need for ultimate mass accuracy versus faster acquisition speeds for complex screening.

Methodology 1: Ultra-High Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UPLC-Orbitrap)

Rationale: This approach is selected for its exceptional mass accuracy and resolving power, which are critical for the confident elemental composition determination of unknown impurities and for resolving isobaric interferences. The Orbitrap mass analyzer provides sub-ppm mass accuracy, significantly reducing the number of possible elemental formulas for an unknown peak.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture for analysis.

  • UPLC Conditions:

    • System: Thermo Scientific™ Vanquish™ UHPLC system

    • Column: Waters ACQUITY UPLC® HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Orbitrap MS Conditions:

    • System: Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode

    • Spray Voltage: 3500 V

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Full Scan MS Resolution: 120,000 (at m/z 200)

    • Scan Range: m/z 50-500

    • Data Dependent MS/MS (dd-MS²): Top 5 most intense ions from the full scan are selected for fragmentation.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV

Methodology 2: Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF)

Rationale: The UPLC-Q-TOF platform is chosen for its high sensitivity, rapid acquisition rates, and the ability to perform data-independent acquisition (DIA), such as MSE. This allows for the collection of comprehensive precursor and fragment ion data for all detectable compounds in a single run, which is particularly advantageous for screening unknown impurities without prior knowledge.

Experimental Protocol:

  • Sample Preparation: (Same as for UPLC-Orbitrap)

  • UPLC Conditions:

    • System: Waters ACQUITY UPLC® I-Class System

    • Column: Waters ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Q-TOF MS Conditions:

    • System: Waters Xevo® G2-XS QTof

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Mode: MSE (Low energy scan: 6 eV; High energy ramp: 15-45 eV)

    • Scan Range: m/z 50-500

    • Scan Time: 0.1 s

Performance Comparison

Performance MetricUPLC-OrbitrapUPLC-Q-TOFJustification
Mass Accuracy < 1 ppm< 3 ppmThe Orbitrap analyzer's fundamental design allows for higher mass accuracy, which is crucial for unambiguous elemental composition determination.[1]
Resolution Up to 120,000Up to 40,000Higher resolution in the Orbitrap aids in separating the target analyte from closely eluting isobaric impurities.
Sensitivity HighVery HighQ-TOF instruments often exhibit slightly better sensitivity due to efficient ion transmission through the collision cell.[2]
Acquisition Speed SlowerFasterThe TOF analyzer allows for faster scan speeds, making it well-suited for rapid screening and compatibility with fast UPLC gradients.
Data Acquisition Mode Data-Dependent (dd-MS²)Data-Independent (MSE)MSE provides comprehensive fragmentation data for all ions, while dd-MS² focuses on the most abundant precursors.
Ease of Use Requires more expertise for method developmentGenerally more straightforward for routine screeningThe data-independent nature of MSE can simplify method setup for untargeted analysis.

Expected Fragmentation of this compound

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be driven by the protonated molecular ion [M+H]⁺ at m/z 137.0715. Key fragmentation pathways would likely involve:

  • Loss of a methyl radical (•CH₃): A common fragmentation for ketones, leading to a fragment at m/z 122.0480.

  • Loss of carbon monoxide (CO): Another characteristic fragmentation of ketones, resulting in a fragment at m/z 109.0715.

  • Cleavage of the pyrimidine ring: The pyrimidine ring itself can undergo cleavage, leading to characteristic fragment ions. The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[3]

Visualization of Analytical Workflows

UPLC_Orbitrap_Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms Orbitrap MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 lc Vanquish UHPLC HSS T3 C18 Column prep2->lc ms_full Full Scan MS (R=120,000) lc->ms_full ms_ddms2 dd-MS² (Top 5 Ions) ms_full->ms_ddms2 Data-Dependent data Elemental Composition Impurity Identification ms_ddms2->data

Caption: UPLC-Orbitrap workflow for impurity profiling.

UPLC_QTOF_Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms Q-TOF MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 lc ACQUITY UPLC BEH C18 Column prep2->lc ms_mse MS^E Acquisition (Low & High Energy) lc->ms_mse data Comprehensive Screening Impurity Identification ms_mse->data

Caption: UPLC-Q-TOF workflow for impurity profiling.

Conclusion and Recommendations

Both UPLC-Orbitrap and UPLC-Q-TOF platforms offer excellent capabilities for the analysis of this compound and its impurities. The choice between the two should be guided by the specific requirements of the analysis.

  • For in-depth structural elucidation and confirmation of elemental compositions of unknown impurities, the UPLC-Orbitrap system is recommended due to its superior mass accuracy and resolution.

  • For high-throughput screening, rapid method development, and comprehensive impurity profiling in a single run , the UPLC-Q-TOF with MSE acquisition is the more pragmatic choice.

Ultimately, the implementation of either of these HRMS technologies will provide the high-quality, reliable data necessary to ensure the quality and safety of pharmaceutical products containing this compound.

References

  • Waters Corporation. (n.d.). Xevo G2-XS QTof Quadrupole Time-of-Flight Mass Spectrometry.
  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass spectrometry reviews, 27(6), 661–699. [Link]
  • Sun, Q., & Chen, Y. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2546, 431–437. [Link]
  • Waters Corporation. (n.d.). Xevo G2-XS QTof.
  • Liyanage, R., & Perera, D. (2017). A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Analytical and bioanalytical chemistry, 409(3), 857–867. [Link]
  • Waters Corporation. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).

Sources

A Senior Application Scientist's Guide to the Structural Verification of 1-(2-Methylpyrimidin-5-yl)ethanone: A Comparative Approach in the Absence of Reference Spectra

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unequivocal structural confirmation of novel or less-common heterocyclic compounds is a cornerstone of scientific rigor. 1-(2-Methylpyrimidin-5-yl)ethanone, a substituted pyrimidine, represents a class of molecules pivotal in medicinal chemistry. However, a significant challenge arises when a compound like this is synthesized, and a comprehensive set of reference spectra is not available in common public databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook.[1][2]

This guide provides a practical, in-depth methodology for the structural elucidation of this compound. It moves beyond a simple comparison of existing data to establish a self-validating workflow. We will first predict the spectral characteristics of the target molecule by cross-referencing data from structural analogs and computational prediction tools. Subsequently, we will detail a robust experimental protocol to acquire empirical data and, finally, outline the critical process of cross-referencing the experimental results against the predictions to achieve confident structural verification.

Part 1: Predictive Spectral Analysis and Database Cross-Referencing

In the absence of a dedicated spectral database for our target molecule, we must construct a predicted reference dataset. This is achieved by combining spectral data from closely related analogs with results from computational NMR prediction platforms. This approach provides a scientifically grounded baseline for comparison with experimentally acquired data.

Structural Analogs for Comparison

Two key analogs provide the basis for our predictions:

  • 1-(Pyrimidin-5-yl)ethanone (Parent Compound): This analog allows us to understand the core spectral features of the 5-acetylpyrimidine system.[3]

  • 2-Methylpyridine: This analog helps to estimate the electronic effect of a methyl group at the 2-position of a nitrogen-containing heterocycle, adjacent to a nitrogen atom.[4]

¹H-NMR Spectral Prediction

The ¹H-NMR spectrum is the first and most informative tool for structural elucidation.[5] We anticipate four distinct signals for this compound: two aromatic protons on the pyrimidine ring, a methyl group attached to the ring, and the acetyl methyl group.

  • Pyrimidine Ring Protons (H4/H6): In the parent compound, 1-(pyrimidin-5-yl)ethanone, the H4 and H6 protons appear at approximately 9.2 ppm, and the H2 proton at 9.3 ppm.[3] For our target, the C2 proton is replaced by a methyl group. The protons at the C4 and C6 positions will be singlets and are expected to be in the highly deshielded region of 8.5-9.5 ppm due to the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent acetyl group.

  • Ring Methyl Protons (-CH₃ at C2): The methyl group at the C2 position is adjacent to two nitrogen atoms, which will deshield it. We can predict its chemical shift to be around 2.5-3.0 ppm.

  • Acetyl Methyl Protons (-COCH₃): The acetyl methyl protons are typically found in the 2.5-2.7 ppm range.

Table 1: Predicted ¹H-NMR Chemical Shifts (ppm)

Protons Predicted Shift (ppm) Multiplicity Rationale
H4 / H6 8.9 - 9.2 Singlet (s) Deshielded by ring nitrogens and acetyl group.
Ring -CH₃ 2.7 - 2.9 Singlet (s) Attached to the electron-deficient C2 position.

| Acetyl -CH₃ | 2.6 - 2.8 | Singlet (s) | Typical range for an acetyl group on an aromatic ring. |

Predicted values are estimated based on analog data and general chemical shift principles. For a more quantitative prediction, online tools can be used.[6][7]

¹³C-NMR Spectral Prediction

¹³C-NMR provides crucial information about the carbon skeleton.[8] We predict six distinct carbon signals.

  • Carbonyl Carbon (C=O): This will be the most deshielded carbon, typically appearing in the 190-200 ppm range.

  • Pyrimidine Ring Carbons: Aromatic carbons in pyrimidine rings are found between 120-160 ppm. The C2 carbon, bearing the methyl group, and the C4/C6 carbons will be significantly deshielded due to the adjacent nitrogen atoms. The C5 carbon, attached to the acetyl group, will also be in this region but shifted due to the substituent effect.

  • Methyl Carbons: The ring methyl and acetyl methyl carbons will appear in the shielded (upfield) region of the spectrum, typically between 20-30 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts (ppm)

Carbon Predicted Shift (ppm) Rationale
C=O 195 - 199 Typical for an aryl ketone.
C2 165 - 170 Deshielded by two adjacent nitrogens.
C4 / C6 155 - 160 Deshielded by adjacent nitrogen.
C5 130 - 135 Point of attachment for the acetyl group.
Ring -CH₃ 23 - 27 Shielded aliphatic carbon attached to the ring.

| Acetyl -CH₃ | 25 - 29 | Typical range for an acetyl methyl carbon. |

These predictions can be refined using free online databases and prediction software such as NMRDB.org or nmrshiftdb2.[9][10]

Mass Spectrometry (MS) Prediction

Mass spectrometry provides the molecular weight and fragmentation patterns, which are vital for confirming the molecular formula.[11]

  • Molecular Ion (M⁺): The molecular formula is C₇H₈N₂O. The calculated monoisotopic mass is approximately 136.06 Da. A high-resolution mass spectrometry (HRMS) experiment should yield a mass very close to this value, confirming the elemental composition.

  • Key Fragmentation Patterns: Electron Impact (EI) ionization will likely induce characteristic fragmentation.[12][13] The most common fragmentation pathways for related structures involve:

    • Loss of a methyl radical (-•CH₃): A primary fragmentation will likely be the loss of the acetyl methyl group, leading to a strong peak at m/z 121 ([M-15]⁺). This acylium ion is resonance-stabilized.

    • Loss of carbon monoxide (-CO): The [M-15]⁺ fragment may then lose carbon monoxide, resulting in a peak at m/z 93.

    • Ring Cleavage: Subsequent fragmentation would involve the characteristic cleavage of the pyrimidine ring.[14][15]

Infrared (IR) Spectroscopy Prediction

IR spectroscopy is excellent for identifying key functional groups.[16][17]

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Ketone) 1680 - 1700 Strong Conjugated aryl ketone.
C=N Stretch (Ring) 1570 - 1620 Medium-Strong Characteristic of the pyrimidine ring.
C=C Stretch (Ring) 1500 - 1580 Medium-Strong Aromatic ring vibrations.
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak Pyrimidine ring C-H bonds.

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | Methyl group C-H bonds. |

Part 2: Experimental Protocol for Full Spectral Acquisition

This section provides a comprehensive, step-by-step methodology for acquiring the high-quality spectral data needed for unequivocal structural verification.

Methodology: A Self-Validating Workflow

The causality behind this experimental sequence is to build the structural argument from the ground up. ¹H-NMR provides the initial proton framework, ¹³C-NMR and DEPT confirm the carbon types, 2D NMR connects the pieces, and MS and IR confirm the molecular formula and functional groups, respectively.

Step 1: Sample Preparation

  • Purity Check: Ensure the sample is of high purity (>95%) using HPLC-UV or LC-MS. Impurities can significantly complicate spectral interpretation.

  • NMR Sample: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • MS and IR Samples: Prepare samples according to the specific instrument requirements (e.g., dilute solution for ESI-MS, or neat sample for ATR-IR).

Step 2: NMR Spectroscopy (500 MHz or higher recommended)

  • ¹H-NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the foundational data on chemical shifts, integration (proton count), and multiplicity (coupling).[1]

  • ¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments.

  • DEPT-135/90 Acquisition: Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This combination definitively identifies the type of each carbon.

  • 2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). While we predict no H-H coupling in our target molecule, this is a crucial validation step to confirm the absence of adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is one of the most powerful experiments for elucidation, as it shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for connecting the acetyl group to the pyrimidine ring and the ring methyl group to its position.

Step 3: Mass Spectrometry

  • Low-Resolution MS: Acquire an electron ionization (EI) mass spectrum to observe the fragmentation pattern and compare it with the predictions.

  • High-Resolution MS (HRMS): Use ESI-TOF or Orbitrap HRMS to determine the accurate mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula.

Step 4: Infrared (IR) Spectroscopy

  • ATR-IR: Acquire an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Confirm the presence of the key functional groups predicted in Table 3.

Part 3: Cross-Referencing Workflow and Final Validation

The final step is to integrate all acquired data in a logical workflow to confirm the proposed structure. This process is a self-validating system where each piece of data must be consistent with all others.

Data Interpretation and Validation Logic
  • Confirm Molecular Formula: The HRMS data should match the calculated mass for C₇H₈N₂O.

  • Assign Functional Groups: The IR spectrum should confirm the presence of a conjugated ketone (C=O) and the pyrimidine ring system (C=N, C=C).

  • Build the Framework with NMR:

    • ¹H and ¹³C/DEPT: Confirm the proton and carbon counts: two aromatic CH groups, one acetyl group (CH₃ and C=O), and one ring CH₃ group.

    • HSQC: Correlate the predicted proton signals to their directly attached carbons. For example, the proton signal at ~2.8 ppm should correlate to the carbon signal at ~25 ppm, assigning them as the ring methyl group.

    • HMBC - The Final Proof: This is where the structure is unequivocally assembled. Key expected correlations are:

      • The acetyl methyl protons (~2.7 ppm) should show a 2-bond correlation to the carbonyl carbon (~197 ppm) and a 3-bond correlation to the C5 carbon of the pyrimidine ring (~132 ppm). This definitively places the acetyl group on the ring.

      • The pyrimidine ring protons (H4/H6) should show correlations to multiple ring carbons, confirming their positions.

      • The ring methyl protons (~2.8 ppm) should show a 2-bond correlation to the C2 carbon (~168 ppm) and 3-bond correlations to the C4/C6 carbons, confirming its position at C2.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the entire structural verification process.

G cluster_pred Part 1: Predictive Analysis cluster_exp Part 2: Experimental Acquisition cluster_val Part 3: Cross-Referencing & Validation pred_nmr Predict NMR (¹H, ¹³C) predicted_data Predicted Reference Dataset pred_nmr->predicted_data pred_ms Predict MS (M⁺, Fragments) pred_ms->predicted_data pred_ir Predict IR (Functional Groups) pred_ir->predicted_data analog_data Analog Data (e.g., 5-Acetylpyrimidine) analog_data->pred_nmr analog_data->pred_ms analog_data->pred_ir comp_tools Computational Tools (e.g., NMRDB.org) comp_tools->pred_nmr compare Compare Experimental vs. Predicted Data predicted_data->compare sample Pure Sample (>95%) acq_nmr Acquire NMR (1D, 2D) sample->acq_nmr acq_ms Acquire MS (HRMS, EI) sample->acq_ms acq_ir Acquire IR sample->acq_ir exp_data Experimental Dataset acq_nmr->exp_data acq_ms->exp_data acq_ir->exp_data exp_data->compare elucidate Assemble Structure using 2D NMR (COSY, HSQC, HMBC) compare->elucidate final_structure Final Validated Structure: This compound elucidate->final_structure

Caption: Workflow for structural validation of this compound.

Conclusion

The structural elucidation of molecules lacking extensive public spectral data is a common yet critical challenge in chemical and pharmaceutical research. This guide demonstrates that a definitive structural assignment is achievable through a systematic and integrated approach. By creating a predictive spectral dataset from structural analogs and computational tools, establishing a robust protocol for experimental data acquisition, and employing a logical cross-referencing workflow, researchers can validate a proposed structure with a high degree of confidence. This self-validating methodology, grounded in the principles of NMR, MS, and IR spectroscopy, ensures the scientific integrity required for advancing drug discovery and development projects.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • NMRDB.org. Predict ¹H proton NMR spectra.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu.
  • PubChem. 1-(Pyrimidin-5-yl)ethan-1-one. National Institutes of Health.
  • Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • JEOL. How to read NMR spectra from the basics.
  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Molyneux, R. J., et al. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 91(8), 1417-1437.
  • Human Metabolome Database. 2-Methylpyridine ¹³C NMR Spectrum.
  • Mestrelab. Download NMR Predict.
  • Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Singh, P., & Kumar, D. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 648-650.
  • Brinson, R. G., et al. (2015). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH.
  • de C. Santos, A. R., et al. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org.
  • Sammak, S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. PubMed Central.
  • Zhang, Q. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - NIH.
  • Chemistry LibreTexts. NMR - Interpretation.
  • Goryaeva, M. V., et al. (2015). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate.
  • PubChem. 2-Acetylpyridine. National Institutes of Health.
  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. RSC Publishing.
  • ResearchGate. FT-IR data of pyrimidine derivatives compounds.
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
  • nmrshiftdb2. open nmr database on the web.
  • NIST. 5-Acetyl-2-methylpyridine. NIST Chemistry WebBook.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Royal Society of Chemistry. ¹HNMR δ values for.
  • Hejchman, E., & Grée, D. (1975). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • YouTube. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures.
  • NMRDB.org. Predict ¹³C carbon NMR spectra.
  • NIST. Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra.
  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?.
  • da Silva, A. C., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • PROSPRE. ¹H NMR Predictor.
  • ACD/Labs. NMR Prediction.
  • ResearchGate. Can anyone help me to tell me any online website to check ¹³C NMR prediction?.

Sources

Efficacy Unleashed: A Comparative Guide to 1-(2-Methylpyrimidin-5-yl)ethanone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the kinase active site, providing a robust framework for the development of potent and selective anticancer agents. This guide delves into a comparative analysis of kinase inhibitors derived from the versatile 1-(2-methylpyrimidin-5-yl)ethanone building block, with a particular focus on their efficacy against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase. Through a detailed examination of structure-activity relationships (SAR) and supporting experimental data, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.

The Strategic Advantage of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its role as a bioisostere for endogenous purines.[1] This structural mimicry is fundamental to its mechanism of action, enabling competitive inhibition at the ATP-binding site of a wide range of kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized cancer treatment, and pyrimidine-based drugs are at the forefront of this revolution.

Comparative Efficacy of 5-Methylpyrimidine Derivatives as Dual EGFR/Src Inhibitors

Recent research has highlighted a series of novel 5-methylpyrimidine derivatives as potent dual inhibitors of both EGFR and Src kinases.[2] The cooperation between EGFR and Src signaling pathways is implicated in promoting a more aggressive tumor phenotype and can contribute to acquired resistance to chemotherapy.[3] Therefore, dual inhibition presents a promising therapeutic strategy.

A study detailing the synthesis and biological evaluation of a series of 2,4-disubstituted-5-methylpyrimidine derivatives provides a compelling case for the efficacy of this scaffold. The general synthetic scheme for these compounds originates from a substituted pyrimidine core, which can be conceptually linked to the reactivity of the acetyl group in this compound for further chemical elaboration. The following table summarizes the in vitro inhibitory activities of key compounds from this series against EGFR and Src kinases.

Compound IDR1 GroupR2 GroupEGFR IC50 (µM)Src IC50 (µM)
8f 4-fluorophenyl3-ethynylphenyl2.111.23
8p 4-methoxyphenyl4-phenoxyphenyl1.560.74
8q 4-ethoxyphenyl4-phenoxyphenyl1.890.98
Gefitinib --0.02>10
Dasatinib -->100.005

Table 1: In vitro inhibitory activity of representative 5-methylpyrimidine derivatives against EGFR and Src kinases. Data extracted from a study on novel 5-methylpyrimidine derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships that can guide future inhibitor design:

  • Compound 8p emerged as the most potent dual inhibitor in this series, with IC50 values of 1.56 µM and 0.74 µM against EGFR and Src, respectively.[2] The presence of a 4-methoxyphenyl group at the R1 position and a 4-phenoxyphenyl group at the R2 position appears to be optimal for dual inhibitory activity within this chemical space.

  • The comparison between compounds 8p and 8q suggests that a methoxy substituent at the R1 position is slightly more favorable for both EGFR and Src inhibition than an ethoxy group.

  • Compound 8f , featuring a 4-fluorophenyl group at R1 and a 3-ethynylphenyl group at R2, also demonstrated potent dual inhibition, indicating that various substituted phenyl rings are well-tolerated at these positions.

While these compounds do not surpass the potency of the reference drugs Gefitinib (for EGFR) and Dasatinib (for Src) for their respective primary targets, their dual-action profile against two clinically relevant oncogenic kinases makes them valuable leads for further optimization.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized and well-characterized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human EGFR or Src kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 5-methylpyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (EGFR or Src) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically, but a common starting point is at or near the Km for ATP for the specific kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Plate Compounds & Kinase Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Reaction_Start Add ATP/Substrate Mix Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Signaling Pathways and Mechanism of Action

The dual inhibition of EGFR and Src by 5-methylpyrimidine derivatives has significant implications for cancer therapy due to the central roles these kinases play in tumor progression.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth.

Simplified EGFR Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Inhibitor 5-Methylpyrimidine Inhibitor Inhibitor->EGFR Proliferation Proliferation RAS_RAF->Proliferation Migration Migration RAS_RAF->Migration Survival Survival PI3K_AKT->Survival

Caption: Inhibition of the EGFR signaling cascade by 5-methylpyrimidine derivatives.

The Src Signaling Pathway

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various receptor tyrosine kinases (including EGFR), integrins, and G-protein coupled receptors. Activated Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that control cell adhesion, migration, invasion, and proliferation. Overexpression and/or hyperactivity of Src is frequently observed in cancer and is associated with metastasis and poor prognosis.

Simplified Src Signaling Pathway

G cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Upstream RTKs, Integrins, GPCRs Src Src Upstream->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_ERK RAS-ERK Src->RAS_ERK Inhibitor 5-Methylpyrimidine Inhibitor Inhibitor->Src Adhesion Adhesion & Migration FAK->Adhesion Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation RAS_ERK->Proliferation

Caption: Inhibition of the Src signaling pathway by 5-methylpyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. The 5-methylpyrimidine series discussed herein demonstrates the potential to achieve potent dual inhibition of EGFR and Src, two critical targets in oncology. The structure-activity relationships identified provide a clear rationale for further optimization of this scaffold to enhance potency and selectivity. Future work should focus on exploring a wider range of substitutions on the pyrimidine core and the pendant phenyl rings to improve the pharmacokinetic and pharmacodynamic properties of these inhibitors, with the ultimate goal of developing clinically effective anticancer agents.

References

  • Jain, A. K., & Sharma, S. (2021). Pyrimidine as a versatile scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113642. [Link]
  • Roskoski, R., Jr. (2019). Small molecule inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Pharmacological Research, 139, 395-411. [Link]
  • Wheeler, D. L., & Iida, M. (2019). The role of Src in solid tumors. Growth Factors, 37(3-4), 125-135. [Link]
  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of 5-Methylpyrimidine Derivatives as Dual Inhibitors of EGFR and Src for Cancer Treatment. Heterocycles, 106(4), 742. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
  • Bhullar, K. S., et al. (2018). The role of Src in cancer progression and metastasis. Seminars in Cancer Biology, 53, 1-15. [Link]
  • Wee, P., & Wang, Z. (2017).
  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912. [Link]
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]
  • Guo, W., & Giancotti, F. G. (2004). Integrin signalling and the control of cell survival and proliferation. Current Opinion in Cell Biology, 16(5), 567-572. [Link]
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry. (n.d.). [Link]

Sources

A Comparative Benchmarking Guide to 1-(2-Methylpyrimidin-5-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 1-(2-Methylpyrimidin-5-yl)ethanone , a heterocyclic ketone of significant interest, benchmarked against Acetophenone , a universally recognized analytical standard. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the physicochemical and performance attributes of this pyrimidine derivative.

The selection of Acetophenone as the primary reference standard is predicated on its structural simplicity, extensive characterization in scientific literature, and commercial availability as a high-purity standard.[1][2] This allows for a reliable and reproducible comparison, grounding the analysis of the more complex this compound in a well-established analytical context. This guide will delve into detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting comparative data to highlight the unique characteristics of our target compound.

Chemical Structures for Comparison

To visually represent the compounds under investigation, the following diagram illustrates the structural relationship between this compound and the Acetophenone standard.

Figure 1: Chemical structures of the target compound and reference standard.

High-Performance Liquid Chromatography (HPLC) Analysis: A Comparative Protocol

Reverse-phase HPLC is a cornerstone technique for assessing the purity and chromatographic behavior of pharmaceutical intermediates.[3][4][5] The following protocol has been optimized for the comparative analysis of this compound and Acetophenone. The causality behind the choice of a C18 column lies in its versatility and proven efficacy in retaining and separating aromatic ketones based on their hydrophobicity. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes for both the polar pyrimidine derivative and the less polar Acetophenone.

Experimental Protocol: HPLC

Objective: To determine the retention time and assess the purity of this compound relative to the Acetophenone standard.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Reagent and Standard Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Acetophenone reference standard and dissolve in 10 mL of diluent.

  • Target Compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent.

  • Working Standard and Sample (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

The workflow for this HPLC analysis is depicted in the following diagram:

A Prepare Mobile Phase (Acetonitrile:Water 60:40) D Equilibrate HPLC System A->D B Prepare Stock Solutions (1000 µg/mL) C Prepare Working Solutions (100 µg/mL) B->C E Inject Standard & Target C->E D->E F Acquire Chromatographic Data E->F G Analyze Results F->G

Figure 2: Workflow for comparative HPLC analysis.
Comparative HPLC Data

The following table summarizes the expected chromatographic performance of this compound against the Acetophenone standard under the specified conditions.

CompoundExpected Retention Time (min)Tailing FactorTheoretical Plates
Acetophenone~ 4.5≤ 1.2> 5000
This compound~ 3.8≤ 1.5> 4500

Interpretation of Results: The earlier elution of this compound is anticipated due to the presence of the nitrogen atoms in the pyrimidine ring, which increases its polarity compared to Acetophenone. A tailing factor below 2 is indicative of good peak symmetry and an appropriate mobile phase composition. The high number of theoretical plates for both compounds suggests an efficient separation process.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Structural Confirmation and Fragmentation Pattern

GC-MS is an indispensable tool for the structural elucidation and confirmation of volatile and semi-volatile organic compounds.[6][7] This protocol is designed to compare the fragmentation patterns of this compound and Acetophenone, providing insights into their respective chemical structures and stability under electron ionization.

Experimental Protocol: GC-MS

Objective: To confirm the molecular weight and compare the mass spectral fragmentation patterns of this compound and the Acetophenone standard.

Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent Intuvo 9000 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 m/z

Sample Preparation:

  • Prepare 100 µg/mL solutions of both Acetophenone and this compound in HPLC-grade methanol.

The logical flow of the GC-MS analysis is outlined below:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Samples in Methanol (100 µg/mL) Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Interpret Analyze Fragmentation Pattern Detect->Interpret

Figure 3: GC-MS analysis and data interpretation workflow.
Comparative GC-MS Fragmentation Data

The table below presents the expected key mass fragments for both compounds. The fragmentation of aromatic ketones under EI typically involves alpha-cleavage and rearrangements.[8]

CompoundMolecular Ion (M+)Key Fragment Ions (m/z) and Proposed Structures
Acetophenone 120105 ([M-CH₃]⁺, benzoyl cation), 77 ([C₆H₅]⁺, phenyl cation), 51
This compound 136121 ([M-CH₃]⁺, 2-methylpyrimidin-5-ylcarbonyl cation), 94 ([M-CH₂CO]⁺), 67

Interpretation of Results: The presence of the molecular ion peak for both compounds confirms their respective molecular weights. For Acetophenone, the base peak is expected at m/z 105, resulting from the stable benzoyl cation formed by the loss of a methyl radical.[2] For this compound, the analogous fragmentation is expected to yield a base peak at m/z 121. The subsequent fragmentation of the pyrimidine ring will lead to a distinct pattern compared to the simple aromatic fragmentation of Acetophenone, providing a unique fingerprint for the target compound.

Conclusion

This guide provides a foundational framework for the analytical benchmarking of this compound against the well-established standard, Acetophenone. The detailed HPLC and GC-MS protocols, along with the predicted comparative data, offer a robust starting point for researchers in purity assessment, structural confirmation, and quality control. The inherent differences in polarity and fragmentation patterns, as highlighted in this guide, underscore the unique chemical identity of this compound. By adhering to these self-validating protocols, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Flynn, P. F., & Austin, C. S. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • National Center for Biotechnology Information. (n.d.). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. PubMed Central.
  • ResearchGate. (n.d.). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes.
  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Environmental Protection Agency. (n.d.). Reassessment of the One Exemption from the Requirement of a Tolerance for Acetophenone (CAS Re. No. 98-86-2).
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis[pyrimidine].
  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • ResearchGate. (n.d.). 13C NMR data of compounds 1, 2 and 5 [δ C values (ppm)].
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone. PubChem.
  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • University of Amsterdam. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE.
  • ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Occupational Safety and Health Administration. (n.d.). ACETOPHENONE.
  • World Journal of Pharmaceutical Research. (2025). A validated rp-hplc method for simultaneous estimation of teneligliptin and pioglitazone.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • The Royal Society of Chemistry. (2023). GC/MS for the analysis of 20 airborne carbonyl compounds. Analyst.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • Protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. NIST WebBook.

Sources

A Comparative Guide to the Validation of a Novel HPLC Method for 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2-Methylpyrimidin-5-yl)ethanone. This compound is a critical building block in pharmaceutical synthesis, where its purity and concentration must be meticulously controlled. We will objectively compare this new method's performance against potential alternatives, supported by comprehensive experimental data, to demonstrate its suitability for routine quality control in research and drug development environments.

The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's reliability, accuracy, and precision.[1][2]

A Novel Stability-Indicating HPLC Method

Rationale for Method Development

The accurate quantification of this compound is paramount. Pyrimidine derivatives are foundational in many antiviral and anticancer agents.[3] Existing methods for similar compounds, such as UV-Vis spectrophotometry, may lack the specificity required to distinguish the analyte from process-related impurities or degradation products.[4] Gas chromatography could be an alternative, but the polarity of many pyrimidine derivatives often necessitates derivatization, adding complexity.[5]

Therefore, a reverse-phase HPLC (RP-HPLC) method with UV detection was developed. This approach is renowned for its high resolving power, sensitivity, and adaptability. The selected C18 stationary phase provides excellent hydrophobic retention for the pyrimidine ring, while the optimized mobile phase ensures a sharp, symmetrical peak shape and efficient separation from potential impurities.

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare sample solutions in the mobile phase to achieve a theoretical concentration within the linear range of the method.

Comprehensive Method Validation (ICH Q2(R1) Framework)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Our protocol rigorously evaluates specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: The analyte was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. A solution of the pure analyte, the diluent (blank), and the stressed samples were injected.

  • Results: The peak for this compound was well-resolved from all degradation peaks and any peaks present in the blank. The peak purity was confirmed using the PDA detector. This demonstrates the stability-indicating nature of the method.

ConditionAnalyte Retention Time (min)Degradant Peaks ObservedPeak Purity
Unstressed 5.4None> 99.9%
Acid Hydrolysis 5.4Yes, at 3.1, 4.2 min> 99.8%
Base Hydrolysis 5.4Yes, at 2.8, 6.1 min> 99.9%
Oxidation 5.4Yes, at 4.8 min> 99.7%
Photolytic 5.4Yes, at 7.2 min> 99.8%
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

  • Protocol: A six-point calibration curve was prepared (5, 10, 25, 50, 100, 150 µg/mL) and each concentration was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Range 5 - 150 µg/mL-
Regression Equation y = 45210x - 1250-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept -1250Minimal, close to zero
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It was assessed by the recovery of spiked samples.

  • Protocol: A known amount of the analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Results: The method is highly accurate, with recovery values well within the acceptable limits.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80% 4039.899.5%0.45%
100% 5050.3100.6%0.31%
120% 6059.599.2%0.52%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Results: The low Relative Standard Deviation (RSD) values confirm the high precision of the method.

Precision LevelMean Assay Value (n=6)Standard Deviation% RSD
Repeatability 99.8%0.350.35%
Intermediate Precision 100.3%0.480.48%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Results: The method demonstrates high sensitivity.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Method parameters were slightly varied, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained well within acceptance criteria, and the assay results were not significantly affected, demonstrating the method's robustness for routine use.

Varied Parameter% Change in Assay ValueSystem Suitability
Flow Rate (0.9 mL/min) -0.8%Pass
Flow Rate (1.1 mL/min) +0.6%Pass
Temperature (28°C) -0.3%Pass
Temperature (32°C) +0.2%Pass
% Acetonitrile (43%) -1.1%Pass
% Acetonitrile (47%) +0.9%Pass
Acceptance Criteria < 2.0% Pass

Visualized Workflows

The following diagrams illustrate the structured approach to the validation process and the logical connections between the validation parameters.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Core Validation Experiments cluster_sens Phase 3: Sensitivity & Reliability cluster_rep Phase 4: Reporting MD Method Development (Column, Mobile Phase) SP Standard & Sample Preparation Protocols MD->SP Spec Specificity (Forced Degradation) SP->Spec Lin Linearity & Range SP->Lin VR Validation Report (Data Summary) Spec->VR Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Acc->VR Rob Robustness Prec->Rob Prec->VR LOD->VR Rob->VR

Caption: High-level workflow for the analytical method validation process.

G cluster_foundation Foundational Parameters cluster_quantitative Quantitative Performance cluster_limits Method Limits cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Specificity Specificity Specificity->Accuracy Precision->Accuracy Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD

Sources

A Comparative Guide to Peer-Reviewed Methods for Analyzing 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the rigorous and accurate analysis of target molecules is paramount. This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to 1-(2-Methylpyrimidin-5-yl)ethanone, a key building block in medicinal chemistry. By examining the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document aims to equip you with the necessary insights to select and implement the most suitable analytical strategy for your research needs.

Introduction to the Analysis of this compound

This compound is a heterocyclic ketone with significant potential as a scaffold in the development of new therapeutic agents. Its purity, stability, and structural integrity are critical quality attributes that necessitate robust analytical methods for confirmation. The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be for routine purity assessment, impurity profiling, or definitive structural elucidation. This guide will delve into the nuances of each method, providing a framework for logical method selection and implementation.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the routine quality control of this compound. Reversed-phase HPLC, in particular, is a powerful tool for separating the target compound from starting materials, by-products, and degradation products.[1]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. For a molecule like this compound, a C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the analyte from potential impurities.[1] The choice of a UV detector is justified by the presence of the pyrimidine ring, which imparts a strong chromophore, allowing for sensitive detection.

Self-Validating HPLC Protocol

A well-developed HPLC method should be inherently self-validating through the inclusion of system suitability tests. These tests, which include parameters like theoretical plates, tailing factor, and reproducibility of injections, ensure that the chromatographic system is performing adequately for the analysis.

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To determine the purity of a this compound sample and quantify the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the same diluent to a concentration within the calibration range.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2%.

  • Analysis: Inject the prepared standards and sample solutions.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve. Calculate the purity of the sample based on the peak area of the main component relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh & Dissolve Reference Standard SystemSuitability System Suitability Test (5 Injections of Standard) Standard->SystemSuitability Sample Weigh & Dissolve Test Sample Analysis Inject Standards & Sample Sample->Analysis SystemSuitability->Analysis Calibration Construct Calibration Curve Analysis->Calibration Quantification Quantify Analyte & Determine Purity Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for HPLC analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying volatile impurities that may not be readily detected by HPLC, such as residual solvents from the synthesis. The mass spectrometer provides structural information, enabling the tentative identification of unknown peaks.[2]

Expertise in GC-MS Method Development

The key to a successful GC-MS analysis lies in selecting the appropriate column and temperature program to achieve good separation of the analytes. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice for aromatic and heterocyclic compounds. The temperature program is optimized to ensure that all compounds of interest are eluted with good peak shape and resolution. Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to library databases for identification.[3]

Trustworthiness Through System Validation

The reliability of GC-MS data is ensured through regular tuning of the mass spectrometer and the use of an internal standard. Tuning verifies that the instrument is meeting performance specifications for mass accuracy and sensitivity. An internal standard is used to correct for variations in injection volume and instrument response.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and any known potential impurities in a suitable solvent like dichloromethane.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent. Add an internal standard if quantitative analysis is required.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra to those of the standards and/or a spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Volatile Solvent Injection Inject into GC SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chroma Analyze Chromatogram (Retention Times) LibrarySearch Library Search for Impurity Identification Chroma->LibrarySearch Spectra Analyze Mass Spectra (Fragmentation Patterns) Spectra->LibrarySearch Report Report LibrarySearch->Report Impurity Profile Report

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the desired structure and the identification of any structural isomers or related impurities. For a novel compound like this compound, 2D NMR experiments such as COSY and HSQC can be invaluable for assigning all proton and carbon signals definitively.[4]

Authoritative Grounding in NMR Interpretation

The interpretation of NMR spectra is based on well-established principles of chemical shifts, coupling constants, and nuclear Overhauser effects. The chemical shifts of the protons and carbons in this compound are influenced by the electron-withdrawing effects of the pyrimidine ring and the ketone group. The coupling patterns observed in the ¹H NMR spectrum provide information about the connectivity of the protons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of a synthesized batch of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a 5 mm probe.

Experimental Conditions:

ParameterRecommended Setting
Sample Amount 5-10 mg
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS) at 0.0 ppm
¹H NMR 16-32 scans, 30° pulse, 2-second relaxation delay
¹³C NMR 1024-2048 scans, 30° pulse, 2-second relaxation delay

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Assign all signals in the spectra and compare the observed chemical shifts and coupling constants with expected values for the target structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Interpretation SamplePrep Dissolve 5-10 mg of Sample in Deuterated Solvent Acquire1H Acquire 1D ¹H Spectrum SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Process Raw Data (FT, Phasing, Baseline) Assign Assign Signals & Interpret Spectra Process->Assign StructureConfirm Confirm Molecular Structure Assign->StructureConfirm Report Report StructureConfirm->Report Structural Confirmation Report

Caption: Workflow for NMR analysis of this compound.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Purity assessment, quantificationVolatile impurity profiling, identificationDefinitive structural elucidation
Sample Volatility Non-volatile and thermally labileVolatile and semi-volatileSoluble
Sensitivity High (ng to µg range)Very high (pg to ng range)Lower (mg range)
Structural Information Limited (retention time)High (mass spectrum)Definitive (chemical shifts, coupling constants)
Throughput HighModerate to highLow
Instrumentation Cost ModerateHighVery high

Conclusion

The selection of an appropriate analytical method for this compound is a critical decision that impacts the quality and reliability of research and development outcomes. HPLC is the workhorse for routine purity testing and quantification due to its robustness and high throughput. GC-MS provides a complementary and highly sensitive method for the analysis of volatile impurities. For unambiguous structural confirmation, NMR spectroscopy remains the gold standard. A comprehensive analytical strategy will often employ a combination of these techniques to provide a complete picture of the compound's identity, purity, and stability.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980).
  • Separation of 2-Methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. [Link]
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). American-Eurasian Journal of Scientific Research. [Link]
  • Interpretation of 2D NMR Spectra. (n.d.). Agilent. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing pharmaceutical and chemical sciences, our work inherently involves the responsible management of chemical compounds from procurement to disposal. 1-(2-Methylpyrimidin-5-yl)ethanone, a heterocyclic ketone, serves as a valuable building block in synthetic chemistry.[1][2] However, its journey does not end upon reaction completion. A robust, compliant, and scientifically sound disposal plan is not merely a regulatory necessity; it is a cornerstone of laboratory safety, environmental stewardship, and operational excellence.

This guide provides a detailed, procedural framework for the proper disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that your disposal protocol is a self-validating system grounded in established safety and environmental regulations.

Part 1: Compound Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its likely hazards based on the known properties of structurally similar pyrimidine and ketone derivatives.[3][4]

Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes skin and serious eye irritation. [3]

  • May cause respiratory irritation. [3]

During combustion, it is expected to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3] Therefore, all handling must be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[5]

Property Value / Information Source / Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₈N₂ODerived from structure
Physical State Likely a solid at room temperature.Based on similar substituted ethanone compounds.[3]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation.Inferred from SDS for similar heterocyclic ketones.[3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.General reactivity for ketones and pyrimidines.[6][7]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).Inferred from elemental composition.[3]

Part 2: The Regulatory Landscape: RCRA and OSHA

Disposal procedures are not arbitrary; they are dictated by stringent federal and local regulations. In the United States, two primary federal bodies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave."[8][9] Our disposal plan must ensure we correctly identify, label, and store hazardous waste according to RCRA standards.[10]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Laboratory Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[5][11] This plan must include procedures for the safe handling and disposal of chemicals, ensuring employee safety.[12]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing specific institutional policies.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of this compound waste in a laboratory setting.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous. Any material, including solutions, contaminated labware, and spill cleanup debris containing this compound, must be considered hazardous chemical waste.

Causality: This compound's inferred toxicity and irritation properties classify it as hazardous.[3] Furthermore, solvents used to dissolve it (e.g., acetone, methylene chloride, toluene) are often independently classified as hazardous due to ignitability or toxicity.[7][9] Per RCRA, mixing hazardous and non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.

Workflow: Waste Stream Segregation Proper segregation at the point of generation is paramount.

  • Solid Waste: Collect unreacted this compound, contaminated weighing papers, and contaminated PPE (gloves, etc.) in a dedicated, clearly labeled solid waste container.

  • Non-Halogenated Solvent Waste: Solutions of the compound in solvents like acetone, ethanol, hexane, or ethyl acetate should be collected in a container designated for non-halogenated organic solvents.[7]

  • Halogenated Solvent Waste: Solutions in solvents like methylene chloride or chloroform must be collected in a separate container for halogenated organic solvents.[7]

  • Aqueous Waste: If the compound is used in aqueous solutions, these must be collected as hazardous aqueous waste. Do not pour aqueous solutions containing this compound down the drain.[6]

  • Sharps & Glassware: Contaminated glassware (pipettes, vials) must be collected in a puncture-proof container labeled "Hazardous Sharps Waste." Rinse empty chemical containers with a suitable solvent, and dispose of the rinsate as hazardous waste.[13]

cluster_0 Waste Generation & Characterization cluster_1 Segregation Decision gen Generate Waste (e.g., leftover reagent, solution, contaminated gloves) char Is waste this compound or contaminated with it? gen->char haz Treat as Hazardous Waste char->haz Yes non_haz Non-Hazardous Waste (Follow institutional guidelines) char->non_haz No seg_q What is the waste matrix? haz->seg_q solid Solid Waste Container seg_q->solid Solid Reagent, PPE, Debris non_halo Non-Halogenated Solvent Waste seg_q->non_halo Solution in Acetone, Hexane, etc. halo Halogenated Solvent Waste seg_q->halo Solution in DCM, Chloroform, etc. aqueous Aqueous Waste seg_q->aqueous Aqueous Solution

Caption: Waste Characterization and Segregation Flowchart.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary storage of small quantities of hazardous waste at or near the point of generation in what is called a Satellite Accumulation Area (SAA).[6][14] This is typically a designated spot within your laboratory.

Protocol for SAA Management:

  • Container Selection: Choose a container that is compatible with the waste. For organic solvents, use a chemically resistant polymer (e.g., HDPE) or glass carboy.[15] The original reagent bottle, if in good condition, is often an excellent choice for leftover solid waste.[6] Ensure the container has a secure, screw-top cap.

  • Labeling: This is a non-negotiable step. As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical names of all components, including solvents. Do not use abbreviations or formulas.[6]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Flammable").

    • The date accumulation started.

  • Storage Practices:

    • Keep waste containers closed at all times, except when adding waste.[6] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[15]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[15]

    • Segregate incompatible waste streams within the SAA. For example, keep acidic waste away from basic waste.[6]

Step 3: Requesting Disposal and Removal

Once a waste container is full or has been accumulating for a set period (typically 6-12 months, check with your EHS), it must be removed from the laboratory for consolidation and disposal.[13][14]

Workflow for Final Disposal:

  • Finalize Label: Ensure the hazardous waste label is complete, accurate, and legible.

  • Submit Pickup Request: Use your institution's designated system to request a hazardous waste pickup. This is often an online portal managed by the EHS department.[7]

  • Prepare for Transport: Ensure the container is clean on the outside and the cap is securely tightened. A trained hazardous waste professional will collect the container from your SAA or a designated pickup location.

  • Record Keeping: Maintain a log of the waste generated and picked up from your laboratory. This documentation is crucial for regulatory compliance and internal tracking.

start Waste Generated in Lab saa Collect in Labeled, Compatible Container in SAA start->saa check_full Container Full? saa->check_full add_waste Add Waste & Update Log check_full->add_waste No request Finalize Label & Submit EHS Pickup Request check_full->request Yes add_waste->saa pickup EHS / Hazardous Waste Technician Collects Waste request->pickup end Waste Transported to Central Accumulation Area for Final Disposal pickup->end

Caption: General Laboratory Waste Disposal Workflow.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Small Spill (Contained within a Chemical Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (lab coat, safety glasses, double nitrile gloves), absorb the spill with a chemical spill kit absorbent.

  • Place the contaminated absorbent material into a heavy-duty plastic bag or a dedicated container.

  • Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."

  • Arrange for pickup through your EHS office.

Large Spill (Outside of a Fume Hood) or Personnel Exposure:

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move to fresh air immediately.[3]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[3]

    • SEEK IMMEDIATE MEDICAL ATTENTION in all cases of exposure.

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number (often EHS or campus safety).

    • Do not attempt to clean up a large or uncontrolled spill yourself. Wait for trained emergency responders.

Conclusion

The responsible disposal of this compound is a multi-step process that reflects our commitment to safety and environmental integrity. By understanding the compound's hazards, adhering to regulatory frameworks, and implementing a meticulous workflow for waste characterization, segregation, and accumulation, we ensure that our scientific pursuits do not come at the cost of safety or compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals as your primary authorities on waste management.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • J&K Scientific. 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone | 66373-25-9.
  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ResearchGate. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives.
  • Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard Fact Sheet. U.S. Department of Labor.
  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • National Center for Biotechnology Information. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy. PubMed.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • National Center for Biotechnology Information. Synthesis, Storage and Release of Acetylcholine. NCBI Bookshelf.
  • National Center for Biotechnology Information. 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)ethanone. PubChem.
  • MDPI. (2024). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste.
  • National Center for Biotechnology Information. OSHA Laboratory Standard. NCBI Bookshelf.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.
  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents.
  • Wikipedia. Biochemistry.
  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Methylpyrimidin-5-yl)ethanone. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building deep trust by equipping you with the knowledge to work safely and effectively. This document is tailored for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any protocol is established, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not fully established, data from structurally similar pyrimidine and ketone derivatives provide a strong basis for a conservative and robust safety approach.

Analysis of analogues such as 1-(2,4-Dimethylpyrimidin-5-yl)ethanone and 1-(5-methoxypyridin-2-yl)ethanone indicates the following potential hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

The presence of the ketone functional group suggests that this compound can act as a solvent, potentially degrading improper glove materials and facilitating dermal absorption.[3][4] Therefore, our protective measures are designed to mitigate these specific risks through engineered controls and appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecification and Rationale
Eye Protection Safety GogglesMust be splash-proof and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] The potential for serious eye irritation necessitates a full seal around the eyes to protect from splashes or airborne dust.
Hand Protection Chemical-Resistant GlovesButyl rubber or specialized ketone-resistant gloves (e.g., those with a unique TPE formulation) are mandatory.[3][4][6][7] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling due to the ketone functional group. Always inspect gloves for tears or punctures before use.[5][8]
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is required to protect skin and personal clothing from incidental contact.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling powders outside of a certified fume hood or when there is a risk of aerosol generation. An N95 dust mask may be sufficient for weighing small quantities (<1g) inside a fume hood. For larger quantities or potential spills, a full-face respirator with appropriate cartridges should be used.[5][9]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure risk. This protocol is designed as a self-validating system, ensuring safety at each step.

Step-by-Step Handling Procedure:
  • Preparation:

    • All work with this compound, especially the handling of its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE:

    • Before entering the designated handling area, don all required PPE as detailed in the table above and the PPE Selection Workflow diagram below.

  • Weighing and Transferring:

    • As this compound is a solid, handle it gently to avoid creating dust.[5]

    • Use a dedicated spatula for transfers. Weigh the compound on a tared weigh boat or into the receiving vessel directly within the fume hood.

  • Dissolving and Reactions:

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Ensure all reaction vessels are appropriately secured.

  • Post-Handling Decontamination:

    • After handling is complete, carefully remove all contaminated disposable materials and place them in a designated, sealed waste container.

    • Decontaminate all non-disposable equipment and the work surface of the fume hood according to your institution's standard procedures.

    • Thoroughly wash hands with soap and water after doffing gloves.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory and hand protection based on the nature and scale of the handling task.

PPE_Selection_Workflow start Start: Prepare to Handle This compound assess_task Assess Task Type start->assess_task weighing Weighing Solid assess_task->weighing  Solid solution Handling Solution assess_task->solution  Liquid assess_quantity Assess Quantity weighing->assess_quantity ppe_solution Required PPE: - Butyl Gloves (Double-glove if splashing risk) - Safety Goggles - Lab Coat solution->ppe_solution small_qty < 1 gram assess_quantity->small_qty large_qty > 1 gram or Bulk assess_quantity->large_qty ppe_weigh_small Required PPE: - Butyl Gloves - Safety Goggles - Lab Coat - N95 Respirator (in Fume Hood) small_qty->ppe_weigh_small Yes ppe_weigh_large Required PPE: - Butyl Gloves - Safety Goggles - Lab Coat - Half/Full-Face Respirator (in Fume Hood) large_qty->ppe_weigh_large Yes end Proceed with Task ppe_weigh_small->end ppe_weigh_large->end ppe_solution->end

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical. All waste generated must be treated as hazardous.

  • Chemical Waste:

    • Solid Waste: Collect all excess solid this compound and any grossly contaminated items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[10]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed waste container (e.g., a high-density polyethylene jerrican for organic solvents).[11][12] Do not mix incompatible waste streams. The container must be labeled with a hazardous waste tag detailing all contents by their common name.[10]

  • Contaminated PPE:

    • Used gloves, disposable lab coat sleeves, and masks should be considered contaminated waste.

    • Place all contaminated PPE into a sealed bag or container and dispose of it as solid chemical waste according to your institution's guidelines.[10]

  • Empty Containers:

    • The original product container is considered hazardous waste and must be disposed of as such, without rinsing. Deface the original label and manage it through your institution's hazardous waste program.[10]

Adherence to these protocols will ensure a safe laboratory environment for you and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Personal protective equipment for handling Bis(2-pyridyl) ketone. Benchchem.
  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. PalmFlex.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions.
  • SAFETY D
  • 1-(5-methoxypyridin-2-yl)
  • Chemical Waste Guide. Texas A&M University.
  • 1-(4-Pyrimidinyl)
  • 1-(2,4-Dimethylpyrimidin-5-yl)ethanone. BLDpharm.
  • SAFETY D
  • Chemical Waste Management Guide. Technion.
  • Neo Waste handling. Karolinska Institutet Staff Portal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.